molecular formula C8H5ClN2O6 B179629 Methyl 4-Chloro-2,6-dinitrobenzoate CAS No. 100418-47-1

Methyl 4-Chloro-2,6-dinitrobenzoate

Cat. No.: B179629
CAS No.: 100418-47-1
M. Wt: 260.59 g/mol
InChI Key: UANMWPWYANJDGT-UHFFFAOYSA-N
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Description

Methyl 4-Chloro-2,6-dinitrobenzoate is a useful research compound. Its molecular formula is C8H5ClN2O6 and its molecular weight is 260.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-chloro-2,6-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANMWPWYANJDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603504
Record name Methyl 4-chloro-2,6-dinitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100418-47-1
Record name Methyl 4-chloro-2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 4-Chloro-2,6-dinitrobenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-Chloro-2,6-dinitrobenzoate

Introduction and Strategic Overview

This compound is a substituted aromatic compound with potential applications in organic synthesis as a building block for more complex molecules. Its synthesis requires a multi-step approach that leverages fundamental principles of electrophilic aromatic substitution and functional group transformations. A direct dinitration of 4-chlorobenzoic acid is not a viable pathway, as the directing effects of the chloro (ortho-, para-directing) and carboxylic acid (meta-directing) groups would favor the formation of the 3,5-dinitro isomer.

Therefore, a more logical and effective strategy commences with a substrate where the directing groups synergize to install the nitro groups at the desired 2- and 6-positions. The most suitable starting material for this purpose is 4-chlorotoluene. The synthesis pathway is logically structured into three core transformations:

  • Electrophilic Aromatic Substitution: Dinitration of 4-chlorotoluene using a mixed acid of concentrated nitric and sulfuric acids to yield the key intermediate, 4-chloro-2,6-dinitrotoluene.

  • Side-Chain Oxidation: Conversion of the methyl group of the dinitrotoluene intermediate into a carboxylic acid via oxidation with a strong oxidizing agent like potassium permanganate, yielding 4-chloro-2,6-dinitrobenzoic acid.

  • Fischer Esterification: Acid-catalyzed esterification of the resulting benzoic acid derivative with methanol to afford the final product, this compound.

This guide provides a detailed examination of the causality behind each synthetic step, complete with field-proven experimental protocols and safety considerations for researchers in drug development and chemical synthesis.

Synthesis Pathway Visualization

The overall three-step synthesis from 4-chlorotoluene is depicted below.

Synthesis_Pathway cluster_0 Step 1: Dinitration cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification A 4-Chlorotoluene B 4-Chloro-2,6-dinitrotoluene A->B HNO₃, H₂SO₄ C 4-Chloro-2,6-dinitrobenzoic Acid B->C 1. KMnO₄, H₂O, Δ 2. HCl (aq) D This compound C->D CH₃OH, H₂SO₄ (cat.), Δ

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 4-Chloro-2,6-dinitrobenzoate, a compound for which detailed experimental data is not widely available in current literature. By leveraging established principles of physical organic chemistry and analyzing data from structurally similar compounds, this document offers predicted properties, a plausible synthetic pathway, and expected analytical signatures. This guide is intended for researchers, chemists, and drug development professionals who may encounter this molecule in novel synthetic endeavors.

Introduction and Strategic Overview

This compound is a substituted aromatic compound whose specific physical and chemical characteristics are not extensively documented. Its structure, featuring a chlorinated benzene ring with two nitro groups ortho to the methyl ester, suggests a unique electronic and steric environment. The electron-withdrawing nature of the two nitro groups and the chlorine atom significantly influences the reactivity of the aromatic ring and the ester functionality. This guide synthesizes information from related isomers and precursors to provide a robust predictive profile of the target molecule.

The core logic of this guide is to build a profile of the target compound by:

  • Establishing a probable synthetic route via its carboxylic acid precursor.

  • Predicting its physical properties based on trends observed in closely related chloro-nitrobenzoate and dinitrobenzoate isomers.

  • Anticipating its chemical reactivity and stability, with a focus on the electrophilic and nucleophilic sites.

  • Detailing the expected spectroscopic data for structural verification.

cluster_topic This compound cluster_precursor Precursor Analysis cluster_isomers Isomer & Analogue Analysis Core Compound This compound (Target of Study) Precursor 4-Chloro-2,6-dinitrobenzoic acid (Direct Precursor) Precursor->Core Compound Esterification Isomer1 Methyl 4-chloro-3,5-dinitrobenzoate Isomer1->Core Compound Predictive Properties Isomer2 Methyl 3,5-dinitrobenzoate Isomer2->Core Compound Predictive Properties Isomer3 Methyl 4-chloro-2-nitrobenzoate Isomer3->Core Compound Predictive Properties

Figure 1: Logical framework for predicting the properties of this compound.

Predicted Physicochemical Properties

While direct experimental data for this compound is scarce, its properties can be reliably estimated by comparison with its isomers and related compounds. The presence of two nitro groups is expected to significantly increase the melting point and reduce solubility in non-polar solvents compared to its mononitrated counterparts.

PropertyPredicted Value for this compoundComparative DataSource
Molecular Formula C₈H₅ClN₂O₆C₈H₅ClN₂O₆ (Isomer)[1]
Molecular Weight 260.59 g/mol 260.59 g/mol (Isomer)[1]
Appearance Pale yellow crystalline solidLight yellow crystals (4-chloro-3,5-dinitrobenzoic acid)[2]
Melting Point 105-115 °C (estimated)Methyl 3,5-dinitrobenzoate: 107-109 °C[3][4]
Boiling Point >350 °C (decomposes, predicted)Methyl 4-chloro-3,5-dinitrobenzoate: 381.4 °C (predicted)
Solubility Sparingly soluble in water; Soluble in acetone, ethyl acetate, and dichloromethane.4-Chloro-3,5-dinitrobenzoic acid is slightly soluble in water (~2.5 g/L at 25°C).[5]

Proposed Synthesis Pathway: Fischer Esterification

The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-Chloro-2,6-dinitrobenzoic acid (CAS 95192-57-7)[6][7]. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis_Workflow Start 4-Chloro-2,6-dinitrobenzoic acid + Methanol (excess) Reaction Reflux (e.g., at ~65°C) Start->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Product_Formation Elimination of H₂O Intermediate->Product_Formation Product This compound Product_Formation->Product Workup Neutralization & Extraction Product->Workup Purification Recrystallization Workup->Purification Final_Product Pure Product Purification->Final_Product

Figure 2: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a standard Fischer esterification procedure adapted for this specific substrate[8].

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Chloro-2,6-dinitrobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker of ice water. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove excess acid.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product.

Chemical Properties and Reactivity

Stability: The compound is expected to be a stable solid under standard conditions. However, many dinitro-aromatic compounds are thermally sensitive and can decompose exothermically at elevated temperatures.

Reactivity:

  • Aromatic Ring: The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two nitro groups and the chlorine atom.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated towards SNAr reactions. The nitro groups in the ortho positions provide strong activation, making the chlorine a good leaving group when reacted with strong nucleophiles (e.g., alkoxides, amines).

  • Ester Group: The ester carbonyl is susceptible to nucleophilic acyl substitution. Hydrolysis can occur under both acidic and basic conditions to yield the parent carboxylic acid. Transesterification is also possible with other alcohols under appropriate catalytic conditions.

Predicted Spectroscopic Data

For structural elucidation and confirmation, a combination of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is essential.

TechniquePredicted SignatureRationale/Comparative Data
Mass Spec (EI) Molecular Ion (M⁺) at m/z ≈ 260 and 262 (in ~3:1 ratio due to ³⁵Cl/³⁷Cl). Common fragments would include loss of -OCH₃ (m/z 229/231) and -NO₂.The isotopic pattern of chlorine is a key identifier. Fragmentation patterns are typical for aromatic esters and nitro compounds.
IR Spectroscopy ~3100 cm⁻¹ (Ar C-H), ~1735 cm⁻¹ (C=O stretch), ~1540 & 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch), ~1250 cm⁻¹ (C-O stretch), ~850 cm⁻¹ (C-Cl stretch).These wavenumbers are characteristic of the functional groups present. Data from related nitrobenzoates supports these assignments.
¹H NMR Two doublets in the aromatic region (~8.0-8.5 ppm), and a singlet for the methyl ester protons (~4.0 ppm).The two aromatic protons are chemically non-equivalent and would likely show a small coupling constant (J ≈ 2-3 Hz). The chemical shift is downfield due to the electron-withdrawing groups.
¹³C NMR Carbonyl carbon ~164 ppm. Aromatic carbons from ~120-150 ppm, with carbons attached to nitro groups being highly deshielded. Methyl carbon ~53 ppm.Chemical shifts are estimated based on standard values and data from similar substituted benzene rings.

Safety, Handling, and Storage

Hazard Profile: While a specific safety data sheet for this compound is not available, compounds in the chloro-dinitro-aromatic class are generally considered hazardous.

  • Toxicity: Expected to be toxic if swallowed, inhaled, or absorbed through the skin. Dinitro-aromatic compounds can cause irritation and may lead to methemoglobinemia.

  • Flammability & Explosivity: Dinitro compounds may decompose explosively upon shock, friction, or concussion, and may explode on heating.

Handling:

  • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store away from strong bases, oxidizing agents, and reducing agents.

Conclusion

This compound represents a molecule with interesting, albeit undocumented, chemical properties. The predictive analysis presented in this guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers. The proposed synthetic route is robust and follows standard organic chemistry methodology. The anticipated reactivity, particularly the susceptibility to nucleophilic aromatic substitution, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. All work with this and related compounds should be conducted with appropriate safety precautions due to the inherent hazards of polynitrated aromatic compounds.

References

  • Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • ChemBK. (2024, April 10). 3,5-DINITROBENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • PubChem. 4-Chloro-3,5-dinitrobenzoic acid. Retrieved from [Link]

  • CAS Common Chemistry. 4-Chloro-3,5-dinitrobenzoic acid. Retrieved from [Link]

  • PubChem. 4-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. Methyl 3,4-dinitrobenzoate. Retrieved from [Link]

  • Google Patents. Esterification of nitrobenzoic acids.
  • Google Patents. Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. Synthetic method suitable for industrial production of active ester.
  • Organic Syntheses. 2,5-dinitrobenzoic acid. Retrieved from [Link]

  • CONICET. PHYSICOCHEMICAL AND TOXICOLOGICAL STUDIES ON 4-CHLORO 3,5-DINITROBENZOIC ACID IN AQUEOUS SOLUTIONS. Retrieved from [Link]

  • The HITRAN2020 molecular spectroscopic database. Retrieved from [Link]

  • International Chemical Safety Cards. ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE. Retrieved from [Link]

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A Technical Guide to Methyl 4-Chloro-3,5-dinitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This document provides a comprehensive technical overview of Methyl 4-chloro-3,5-dinitrobenzoate (CAS No. 2552-45-6). Initial inquiries for the 2,6-dinitro isomer revealed a significant lack of available data in established chemical literature and databases. In contrast, the 3,5-dinitro isomer is well-documented. Therefore, to ensure scientific accuracy and provide actionable, referenced insights, this guide will focus exclusively on the synthesis, characterization, and application of Methyl 4-chloro-3,5-dinitrobenzoate. This approach ensures that all protocols and data presented are grounded in verifiable sources, aligning with the highest standards of scientific integrity.

Core Chemical Identity and Physicochemical Properties

Methyl 4-chloro-3,5-dinitrobenzoate is a nitrated aromatic ester. The presence of two strongly electron-withdrawing nitro groups on the benzene ring, ortho to the chlorine atom, significantly influences the molecule's reactivity, particularly towards nucleophilic aromatic substitution.

CAS Number: 2552-45-6[1][2][3][4][5][6]

Molecular Formula: C₈H₅ClN₂O₆[1][2][4]

Structure:

Caption: 2D structure of Methyl 4-chloro-3,5-dinitrobenzoate.

Physicochemical Data Summary

The following table summarizes key quantitative data for Methyl 4-chloro-3,5-dinitrobenzoate, compiled from various chemical data providers.

PropertyValueSource(s)
Molecular Weight 260.59 g/mol [1][4]
CAS Number 2552-45-6[1][2][4]
Appearance Light yellow needles/crystals
Melting Point 102 - 105.5 °C[7]
Boiling Point (Predicted) 381.4 °C at 760 mmHg[1]
Flash Point (Predicted) 184.5 °C[1][2]
Density (Predicted) 1.599 g/cm³[2]
SMILES COC(=O)C1=CC(=C(C(=C1)[O-])Cl)[O-][1][4]
InChI InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3[2][4]
Storage Temperature 2-8°C (Refrigerator) or 10-25°C (Room Temp)[1][6]

Synthesis Protocol: Fischer Esterification

The most direct and well-documented synthesis of Methyl 4-chloro-3,5-dinitrobenzoate is via the Fischer esterification of its corresponding carboxylic acid precursor, 4-Chloro-3,5-dinitrobenzoic acid.[7] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of common reagents.

Expertise & Causality:

The choice of concentrated sulfuric acid as a catalyst is critical. It serves two functions: first, it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol. Second, as a strong dehydrating agent, it sequesters the water molecule formed as a byproduct. According to Le Châtelier's principle, removing a product shifts the reaction equilibrium to the right, thereby driving the reaction towards completion and maximizing the yield of the desired ester. Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.[7]

Workflow Diagram: Synthesis of Methyl 4-chloro-3,5-dinitrobenzoate

G cluster_0 start Start: Reagents reagents 1. 4-Chloro-3,5-dinitrobenzoic Acid 2. Methanol (Solvent/Reagent) 3. Conc. Sulfuric Acid (Catalyst) start->reagents dissolve Dissolve acid in cooled Methanol/H₂SO₄ solution reagents->dissolve reflux Heat to reflux for 18 hours (Provides activation energy, drives equilibrium) dissolve->reflux cool Cool reaction mixture (Decreases solubility of product) reflux->cool precipitate Product precipitates as light yellow needles cool->precipitate filter Collect solid product via filtration precipitate->filter wash Wash with cold methanol (Removes soluble impurities) filter->wash recrystallize Recrystallize from methanol (Final purification step) wash->recrystallize finish End: Pure Product recrystallize->finish

Caption: Experimental workflow for the synthesis of Methyl 4-chloro-3,5-dinitrobenzoate.

Step-by-Step Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[7]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, prepare a solution of methanol (125 mL) and concentrated sulfuric acid (3.0 mL). Cool this solution in an ice bath.

    • Self-Validating Insight: The acid is added to the alcohol slowly and with cooling to safely manage the exothermic heat of solution.

  • Dissolution: To the cooled methanolic acid solution, add 4-Chloro-3,5-dinitrobenzoic acid (25.0 g). Stir until the solid is fully dissolved.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the flask to a gentle reflux and maintain this temperature for 18 hours.

    • Expertise Note: The extended reflux time is necessary to ensure the reaction reaches equilibrium, maximizing the conversion to the ester.

  • Crystallization: After 18 hours, turn off the heat and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. The product will precipitate as light yellow needles.[7]

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of cold methanol (approx. 15 mL) to remove any residual sulfuric acid and unreacted starting material.

  • Purification: For obtaining a high-purity product, perform a recrystallization from a minimal amount of hot methanol. This step yields the final product with a reported melting point of 104°-105.5°C and a yield of approximately 89%.[7]

Applications and Scientific Context

While not a large-scale industrial chemical, Methyl 4-chloro-3,5-dinitrobenzoate serves as a valuable compound in specific research and development contexts.

  • Research Chemical: It is primarily categorized as a useful research chemical and intermediate for fine chemical synthesis.[6] Its activated aromatic system makes it a versatile starting material for introducing the 3,5-dinitrobenzoyl moiety into more complex molecules.

  • Photoinduced Electron Acceptor: The electron-deficient nature of the dinitrated aromatic ring allows this molecule to function as a photoinduced electron acceptor.[1] This property is relevant in studies of photochemistry and charge-transfer complexes.

  • Biological Activity: There are literature reports suggesting its utility as a seed-dressing fungicide and as a herbicide, indicating potential applications in agrochemical research.[8] The high degree of halogenation and nitration in aromatic compounds often imparts biocidal activity.

Safety, Handling, and Disposal

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Health Hazards: Based on analogous compounds, it should be treated as harmful if swallowed, toxic in contact with skin, and a cause of serious eye and skin irritation.[9][10] Avoid creating dust and inhaling any particles.

  • Environmental Hazards: Nitrated aromatic compounds are often toxic to aquatic life with long-lasting effects.[10] Avoid release into the environment and dispose of waste through a licensed hazardous waste disposal company.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[11][12]

References

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2552-45-6 | Product Name : Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-2,3-dinitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate (C8H5ClN2O6). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-chloro-2,6-dinitrobenzene. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • FooDB. (2015). Showing Compound 1-chloro-2,4-dinitrobenzene (FDB030243). Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Methyl 4-Chloro-2,6-dinitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter that influences various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the principles and a detailed experimental protocol for determining the solubility of Methyl 4-Chloro-2,6-dinitrobenzoate, a compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the necessary framework to generate reliable and reproducible solubility data. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system for data generation.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Research

This compound is a nitroaromatic compound with a molecular structure that suggests its potential utility as a building block in the synthesis of more complex molecules. The presence of nitro groups, a chloro substituent, and a methyl ester functional group imparts specific chemical reactivity and physical properties to the molecule. Understanding its solubility in a range of organic solvents is paramount for several reasons:

  • Reaction Chemistry: For its use as a reactant or intermediate, it must be soluble in the reaction solvent to ensure efficient molecular interactions.

  • Purification: Crystallization is a common method for purifying solid organic compounds, and selecting an appropriate solvent system based on solubility is crucial for obtaining high-purity material.

  • Formulation: In pharmaceutical development, the solubility of a compound dictates its dissolution rate and, consequently, its bioavailability.

  • Analytical Chemistry: Accurate quantification of the compound often requires its dissolution in a suitable solvent for techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1]

This guide will provide a robust framework for determining the solubility of this compound, enabling researchers to make informed decisions in their scientific endeavors.

Predicting Solubility: A Molecular Structure Perspective

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The molecular structure of this compound (C₈H₅ClN₂O₆) contains several functional groups that influence its polarity and potential for intermolecular interactions:

  • Nitro Groups (-NO₂): These are strongly electron-withdrawing and highly polar groups.

  • Chloro Group (-Cl): This group is electronegative and contributes to the overall polarity of the molecule.

  • Methyl Ester Group (-COOCH₃): This group has a polar carbonyl component (C=O) and can act as a hydrogen bond acceptor.

  • Benzene Ring: The aromatic ring is nonpolar.

The presence of multiple polar groups suggests that this compound will exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and polar protic solvents.

Quantitative Solubility Data for this compound

Solvent Solvent Type Polarity Index Solubility at 25°C ( g/100 mL) Molar Solubility at 25°C (mol/L)
HexaneNonpolar0.1Data to be determinedData to be determined
TolueneNonpolar2.4Data to be determinedData to be determined
Diethyl EtherPolar Aprotic2.8Data to be determinedData to be determined
DichloromethanePolar Aprotic3.1Data to be determinedData to be determined
AcetonePolar Aprotic5.1Data to be determinedData to be determined
AcetonitrilePolar Aprotic5.8Data to be determinedData to be determined
Ethyl AcetatePolar Aprotic4.4Data to be determinedData to be determined
IsopropanolPolar Protic3.9Data to be determinedData to be determined
EthanolPolar Protic4.3Data to be determinedData to be determined
MethanolPolar Protic5.1Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Data to be determinedData to be determined
WaterPolar Protic10.2Data to be determinedData to be determined

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section provides a detailed, step-by-step methodology for determining the solubility of this compound in organic solvents. The isothermal equilibrium method is a reliable technique that involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature.

Materials and Reagents
  • This compound (purity > 98%)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Magnetic stirrer and stir bars or orbital shaker

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Analytical balance

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add a known volume of solvent to a sealed vial prep1->prep2 Dispense equil1 Place vials in a thermostatically controlled shaker bath at 25°C prep2->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant using a syringe sample1->sample2 sample3 Filter supernatant through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute the filtrate with a known volume of solvent sample3->sample4 sample5 Analyze by HPLC or UV-Vis Spectroscopy sample4->sample5 quant2 Determine the concentration of the saturated solution sample5->quant2 quant1 Prepare a calibration curve with standards of known concentration quant1->quant2 quant3 Calculate solubility (g/100 mL or mol/L) quant2->quant3

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of the Test Samples:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of labeled glass vials.

    • Add a precise volume (e.g., 5.00 mL) of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sampling:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any undissolved solid particles.

  • Analysis (using HPLC as an example):

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

    • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Accurately dilute the filtered sample from step 3 with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

Trustworthiness and Self-Validation of the Protocol

The reliability of the solubility data generated using this protocol is ensured by several self-validating checks:

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at and after the point of equilibrium.

  • Use of Excess Solid: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.

  • Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.999) ensures the accuracy of the analytical method.

  • Filter Compatibility: It is essential to use syringe filters that do not adsorb the solute and are chemically resistant to the solvent. A preliminary test can be run by filtering a standard solution and comparing its concentration before and after filtration.

Conclusion

While specific solubility data for this compound is not widely published, this technical guide provides a scientifically sound and detailed framework for its determination. By following the outlined experimental protocol and adhering to the principles of good laboratory practice, researchers can generate accurate and reliable solubility data. This information is invaluable for the rational design of chemical syntheses, purification strategies, and, where applicable, the development of pharmaceutical formulations. The emphasis on understanding the "why" behind each step empowers scientists to adapt and troubleshoot the methodology for other compounds of interest.

References

Sources

spectroscopic data (NMR, IR, MS) for Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Spectroscopic Characterization of Methyl 4-Chloro-2,6-dinitrobenzoate

Executive Summary

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a compound of interest for researchers in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We provide in-depth interpretations, causality-driven explanations for spectral features, and validated, step-by-step protocols for data acquisition. This guide is designed to serve as an authoritative reference for the identification, characterization, and quality control of this compound in a research setting.

Introduction to this compound

This compound (C₈H₅ClN₂O₆) is a substituted aromatic ester. Its structure is characterized by a benzene ring bearing a methyl ester group, a chlorine atom, and two nitro groups. The positioning of the two nitro groups ortho to the ester functionality, combined with the para-chloro substituent, creates a highly electron-deficient aromatic system. These structural features are critical as they profoundly influence the molecule's chemical reactivity and dictate its unique spectroscopic signature.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of newly synthesized batches of this compound. This guide provides the foundational knowledge and practical protocols necessary to perform and interpret such analyses with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide unambiguous confirmation of its constitution.

Predicted Proton (¹H) NMR Spectrum

The molecular structure possesses a plane of symmetry bisecting the C1-C4 axis. This symmetry renders the two aromatic protons (at C3 and C5) chemically equivalent.

Causality of Chemical Shifts:

  • Aromatic Protons (H-3, H-5): These protons are flanked by powerful electron-withdrawing nitro groups (in their ortho positions) and a deactivating chloro group (in their para position). This intense deshielding effect will shift their resonance significantly downfield. We predict a single signal (a singlet, as they are equivalent and have no adjacent protons to couple with) in the range of 8.5 - 8.8 ppm.

  • Methyl Protons (-OCH₃): The methyl protons of the ester group are not directly attached to the aromatic ring and are thus less affected by the ring substituents. They will appear as a sharp singlet at a characteristic chemical shift for methyl esters, predicted to be around 4.0 ppm.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
~ 8.65Singlet (s)
~ 4.01Singlet (s)
Predicted Carbon-13 (¹³C) NMR Spectrum

Due to the molecule's symmetry, only five distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

Causality of Chemical Shifts:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at the most downfield position, typical for this functional group, around 163 ppm.

  • Aromatic Carbons:

    • C-2, C-6: These carbons are directly attached to the highly electron-withdrawing nitro groups, causing a significant downfield shift.

    • C-4: The carbon bearing the chlorine atom will be shifted downfield, though less dramatically than the nitro-substituted carbons.

    • C-1: The ipso-carbon attached to the ester group.

    • C-3, C-5: These carbons, bonded to hydrogen, will be the most upfield of the aromatic signals.

  • Methyl Carbon (-OCH₃): The methyl carbon signal will appear in the typical upfield region for an ester methyl group, around 53-54 ppm.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 163.0C =O
~ 149.5C -NO₂ (C-2, C-6)
~ 140.0C -Cl (C-4)
~ 130.0C -H (C-3, C-5)
~ 125.0C -COOCH₃ (C-1)
~ 53.8-OC H₃
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the dried this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) within a clean, dry NMR tube. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[1]

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 200 ppm.

    • Use a 45° pulse angle with a relaxation delay of 2-3 seconds.

    • Co-add 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., 77.16 ppm for CDCl₃).

    • Integrate the ¹H signals and pick all peaks in both spectra.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from the ester and nitro groups.

Key Vibrational Modes:

  • Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹.

  • C=O Stretch (Ester): A very strong, sharp absorption band is expected around 1730-1745 cm⁻¹. The electron-withdrawing nature of the ring will shift this to a higher frequency compared to a simple alkyl benzoate.

  • NO₂ Stretches: The two nitro groups will give rise to two intense absorption bands: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. These are highly characteristic and confirmatory.

  • C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch will appear in the 1250-1300 cm⁻¹ region.

  • C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, is expected for the C-Cl bond.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group / Vibration
~ 3100Aromatic C-H Stretch
~ 1740C=O Stretch (Ester)
~ 1545Asymmetric NO₂ Stretch
~ 1350Symmetric NO₂ Stretch
~ 1280C-O Stretch (Ester)
~ 750C-Cl Stretch
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the instrument's pressure arm to apply firm, consistent pressure on the sample, ensuring good contact with the crystal.

    • Initiate the scan. Typically, 16-32 scans are co-added over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing & Cleaning:

    • The resulting spectrum should be automatically background-corrected and displayed in terms of transmittance or absorbance.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe after the measurement is complete.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Analysis of the Predicted Mass Spectrum

For this compound (C₈H₅ClN₂O₆), the molecular weight is 260.59 g/mol .

Key Features of the EI-MS Spectrum:

  • Molecular Ion Peak (M⁺): The spectrum will show a characteristic molecular ion cluster. Due to the presence of chlorine, there will be a peak for the molecule with the ³⁵Cl isotope (m/z 260) and a peak for the molecule with the ³⁷Cl isotope (m/z 262). The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom.

  • Major Fragmentation Pathways: Under Electron Ionization (EI), the molecular ion will fragment in predictable ways. Key expected fragments include:

    • [M - OCH₃]⁺ (m/z 229/231): Loss of the methoxy radical is a common fragmentation for methyl esters.

    • [M - NO₂]⁺ (m/z 214/216): Loss of a nitro group radical.

    • [M - COOCH₃]⁺ (m/z 201/203): Loss of the entire methyl carboxylate radical.

Workflow for Mass Spectrometry Analysis

The following diagram outlines the logical workflow for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve sample in volatile solvent (e.g., EtOAc) Inject Inject into GC Prep->Inject Column Separation on capillary column Inject->Column Vaporization Ionize Electron Ionization (70 eV) Column->Ionize Elution Analyze Quadrupole Mass Analyzer Ionize->Analyze Acceleration Detect Detector Analyze->Detect Ion Filtering Data Generate Mass Spectrum Detect->Data Signal

Sources

molecular weight and formula of Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-Chloro-2,6-dinitrobenzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a specific and relatively uncommon isomer of the chlorinated dinitrobenzoate family. While literature and commercial availability are dominated by its 3,5- and 2,4-dinitro counterparts, this document consolidates the predicted and established chemical principles governing the 2,6-dinitro isomer. We will address its core chemical properties, propose a robust synthesis pathway via Fischer esterification of its corresponding carboxylic acid, outline detailed protocols for its analytical characterization, and discuss its potential applications in research and development based on the known reactivity of related dinitroaromatic compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to understand, synthesize, or utilize this highly functionalized aromatic compound.

Core Molecular Attributes and Isomeric Context

This compound is a highly functionalized aromatic ester. The benzene ring is substituted with a chloro group, a methyl ester group, and two nitro groups. The specific placement of the nitro groups at the 2 and 6 positions, flanking the ester, creates significant steric hindrance and electronic effects that dictate its reactivity and spectroscopic properties.

It is critical to distinguish this compound from its more commonly cited isomers, such as Methyl 4-chloro-3,5-dinitrobenzoate (CAS No. 2552-45-6).[1][2] The properties and reactivity can differ significantly between these isomers. This guide focuses exclusively on the 2,6-dinitro isomer.

Deduced Molecular Formula and Weight

While a specific CAS number for this compound is not readily found in major chemical databases, its molecular formula and weight can be reliably deduced from its precursor, 4-Chloro-2,6-dinitrobenzoic acid (CAS No. 95192-57-7).

PropertyValueSource / Method
IUPAC Name This compound---
Molecular Formula C₈H₅ClN₂O₆Deduced
Molecular Weight 260.59 g/mol Calculated[2][3]
Precursor Acid 4-Chloro-2,6-dinitrobenzoic acidCAS: 95192-57-7
Precursor Formula C₇H₃ClN₂O₆---
Precursor MW 246.56 g/mol ---
Chemical Structure

The structure of this compound is defined by the specific arrangement of its substituents on the benzene ring.

G A 4-Chlorotoluene B Nitration (HNO₃ / H₂SO₄) A->B C 4-Chloro-1-methyl-2,6-dinitrobenzene B->C D Oxidation (KMnO₄, heat) C->D E 4-Chloro-2,6-dinitrobenzoic Acid D->E

Caption: Proposed workflow for synthesizing the precursor acid.

Causality and Rationale:

  • Nitration: Starting with 4-chlorotoluene, a double nitration is required. The methyl group is an ortho-, para- director, and the chloro group is also an ortho-, para- director. The first nitro group will preferentially add to position 2 (ortho to methyl, meta to chloro). The second nitration is then directed by all three existing groups to the remaining ortho position relative to the methyl group (position 6). This step requires harsh conditions (fuming nitric/sulfuric acid) because the ring is deactivated by the first nitro group and the chloro group. [4][5]2. Oxidation: The methyl group is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under heat. This reaction is a standard method for converting alkyl side chains on an aromatic ring to carboxylic acids. [6]

Primary Synthesis: Fischer Esterification

The most direct and reliable method for preparing the title compound is the Fischer esterification of 4-Chloro-2,6-dinitrobenzoic acid with methanol, catalyzed by a strong acid. [7][8] Protocol: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2,6-dinitrobenzoic acid (1.0 eq).

  • Solvent and Reagent: Add anhydrous methanol (20-30 eq), which serves as both the reactant and the solvent. An excess is crucial to drive the equilibrium towards the product. [8]3. Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.2 eq) to the mixture. Caution: This addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. The ester product, being less polar, should precipitate.

  • Work-up - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture until effervescence ceases and the pH is neutral (pH ~7). This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield the final product.

Analytical Characterization

Rigorous analytical methods are required to confirm the identity, purity, and specific isomeric structure of the synthesized product.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and formula of the target compound.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified ester in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temp: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Expected Fragmentation Pattern: The EI-MS spectrum is expected to show a molecular ion peak [M]⁺ at m/z 260 (and a characteristic M+2 peak around m/z 262 due to the ³⁷Cl isotope). Key fragmentation pathways for esters and nitroaromatics include: [9][10][11]* Loss of methoxy radical (•OCH₃): [M - 31]⁺ at m/z 229.

  • Loss of nitro group (•NO₂): [M - 46]⁺ at m/z 214.

  • Loss of both nitro groups: [M - 92]⁺ at m/z 168.

  • Decarboxylation and other complex rearrangements are also possible. The fragmentation pattern provides a molecular fingerprint for confirmation. [12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation and for distinguishing the 2,6-dinitro isomer from others.

Rationale for Isomer Distinction:

  • ¹H NMR: Due to the plane of symmetry passing through the C1-C4 axis, the two aromatic protons (at C3 and C5) are chemically equivalent. They will appear as a single singlet. The methyl ester protons will also appear as a distinct singlet. This is a key differentiator from the 3,5-isomer (which would also show a singlet for the aromatic protons but at a different chemical shift) and the 2,3- or 2,4-isomers (which would show more complex splitting patterns).

  • ¹³C NMR: The symmetry of the molecule means there will be fewer than 8 signals for the aromatic and ester carbons. We expect signals for C1, C2/C6 (equivalent), C3/C5 (equivalent), C4, the carbonyl carbon, and the methyl carbon.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher NMR spectrometer.

  • Expected ¹H NMR Shifts:

    • Aromatic Protons (H3, H5): Expected to be a singlet, significantly downfield (δ 8.0-8.5 ppm) due to the strong electron-withdrawing effects of the adjacent chloro and nitro groups. [13][14] * Methyl Protons (-OCH₃): A sharp singlet, typically around δ 3.9-4.1 ppm. [13]4. Expected ¹³C NMR Shifts:

    • Carbonyl Carbon (C=O): ~164 ppm. [13] * Aromatic Carbons: Between 120-150 ppm. The carbons directly attached to the nitro groups (C2, C6) will be highly deshielded.

    • Methyl Carbon (-OCH₃): ~53 ppm. [15]

Potential Applications in Research & Drug Development

While specific applications for this compound are not documented, its chemical structure suggests several areas of potential utility based on the known roles of related dinitroaromatic compounds.

Intermediate for Chemical Synthesis

The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SₙAr) by the two strongly electron-withdrawing nitro groups. [16]This makes the compound an excellent electrophilic scaffold. It can react with a wide range of nucleophiles (amines, thiols, alkoxides) to displace the chloride, providing a pathway to synthesize diverse, highly substituted aromatic compounds for libraries in drug discovery and materials science.

Tool Compound in Immunology

2,4-Dinitrochlorobenzene (DNCB) is a well-known hapten used to induce and study delayed-type hypersensitivity (contact dermatitis) in immunological research. [17][18]It functions by binding to skin proteins, making them immunogenic. The title compound, sharing the dinitrochlorobenzene core, could potentially be investigated for similar applications, possibly with different sensitization kinetics or potency due to the presence and position of the ester group. It has been used in studies related to immune modulation. [19]

Substrate for Enzyme Assays

The reactivity of the activated chloro-group makes related compounds useful as substrates for enzymes like glutathione S-transferases (GSTs), where the enzyme catalyzes the conjugation of glutathione to the electrophilic carbon. The reaction can be monitored spectrophotometrically, making such compounds valuable for enzyme kinetics and inhibitor screening assays.

Conclusion

This compound represents a synthetically accessible yet under-explored chemical entity. This guide provides a scientifically grounded framework for its synthesis and characterization, relying on established principles of organic chemistry. Its deduced formula (C₈H₅ClN₂O₆) and molecular weight (260.59 g/mol ) position it as a versatile electrophilic building block. The proposed protocols for Fischer esterification and subsequent analytical validation using MS and NMR offer a clear path for researchers to produce and confirm this specific isomer. Its potential applications as a synthetic intermediate and a research tool in immunology warrant further investigation, offering new avenues for discovery in medicinal chemistry and beyond.

References

  • Nasan, M. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is 2,4-Dinitrochlorobenzene used for? Patsnap Synapse. Retrieved from [Link]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... PubMed. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Reddit. (2018, October 3). [Organic Chemistry] Synthesis of 4-chloro-2-nitrobenzoic acid from toluene. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of 2,4-Dinitrochlorobenzene? Patsnap Synapse. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-2,3-dinitrobenzoate. Retrieved from [Link]

  • Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? Retrieved from [Link]

  • DrugBank. (n.d.). Dinitrochlorobenzene. Retrieved from [Link]

  • Quora. (2020, July 13). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Retrieved from [Link]

  • University of Wisconsin-Waukesha. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • Abrams, D. I., et al. (1998). Pilot study of topical dinitrochlorobenzene (DNCB) in human immunodeficiency virus infection. PubMed. Retrieved from [Link]

  • Chegg. (2022, February 20). Question: Please, I need answer for Part A # 8 and Part C # 1 & 2. Retrieved from [Link]

  • Lepoittevin, J. P., et al. (1989). Contaminants of dinitrochlorobenzene. PubMed. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Explain electrophilic substitution in nitro compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. PMC. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Jawiczuk, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 3). nitration of aromatic compounds. YouTube. Retrieved from [Link]

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The Versatile Reagent: A Technical Guide to the Potential Applications of Methyl 4-Chloro-2,6-dinitrobenzoate in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on Isomeric Specificity

While the principles and applications outlined in this guide are grounded in established chemical theory, it is important to note that specific experimental data for Methyl 4-Chloro-2,6-dinitrobenzoate is not as widely published as for its isomers, such as Methyl 4-chloro-3,5-dinitrobenzoate. The reactivity and potential applications described herein are based on the well-understood principles of nucleophilic aromatic substitution, strongly supported by the extensive literature on analogous compounds bearing ortho and para nitro-activation. The protocols provided are illustrative and may require optimization for this specific substrate.

Introduction: The Unique Reactivity of this compound

This compound is a highly activated aromatic compound with significant potential in organic synthesis and derivatization. Its chemical structure, featuring a chlorine atom positioned para to one nitro group and ortho to another, renders the aromatic ring exceptionally electron-deficient. This electronic arrangement is the cornerstone of its utility, making it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The two nitro groups work in concert to stabilize the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions, thereby facilitating the displacement of the chloride leaving group.[1][2]

This guide will explore the theoretical underpinnings and practical applications of this potent reagent, with a focus on its utility in the derivatization of amines and as a versatile building block for the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Core Application: Derivatization of Amines for Enhanced Detection

A significant application for highly activated chloro-dinitrophenyl compounds is the derivatization of primary and secondary amines. This is particularly valuable for analytical techniques like High-Performance Liquid Chromatography (HPLC), where many amines lack a native chromophore for UV-Vis detection. Reaction with a reagent like this compound attaches a strongly UV-absorbing dinitrophenyl group to the amine, dramatically enhancing its detectability.

The SNAr Mechanism in Amine Derivatization

The reaction proceeds through a classic SNAr pathway. The nucleophilic amine attacks the carbon atom bearing the chlorine. The resulting intermediate, a negatively charged Meisenheimer complex, is resonance-stabilized by the ortho and para nitro groups. The subsequent expulsion of the chloride ion restores aromaticity and yields the stable, derivatized amine.

Caption: The SNAr mechanism for the derivatization of an amine with this compound.

Illustrative Protocol for Amine Derivatization

This protocol is adapted from established methods for similar derivatizing agents, such as 4-chloro-3,5-dinitrobenzotrifluoride.[3][4]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Amine sample

  • Borate buffer (pH 9.0)

  • HPLC system with UV-Vis detector

Procedure:

  • Reagent Solution: Prepare a 50 mM solution of this compound in acetonitrile.

  • Sample Preparation: Dissolve the amine-containing sample in an appropriate solvent and dilute with the borate buffer.

  • Derivatization:

    • In a microcentrifuge tube, combine 100 µL of the amine sample with 100 µL of the reagent solution.

    • Vortex the mixture thoroughly.

    • Incubate the reaction at 60°C for 30 minutes.

    • Cool the mixture to room temperature.

  • Analysis:

    • Inject a suitable volume of the derivatized sample into the HPLC system.

    • Monitor the eluent at a wavelength of approximately 260 nm.

Expected Outcome:

The derivatized amines will exhibit significantly longer retention times on a reverse-phase HPLC column compared to the underivatized forms and will be readily detectable by UV-Vis.

Utility as a Versatile Synthetic Building Block

The high reactivity of this compound makes it an attractive starting material for the synthesis of a variety of more complex molecules. The dinitrophenyl moiety is a key component in numerous compounds with interesting biological and material properties.

Synthesis of Novel Heterocycles

The chloro-dinitrophenyl scaffold can be elaborated into various heterocyclic systems. For instance, reaction with a dinucleophile, such as a substituted hydrazine or a 1,2-diaminoalkane, could lead to the formation of novel pyrazole or benzodiazepine derivatives, respectively.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for utilizing this compound in a multi-step synthesis.

Caption: A generalized workflow for the multi-step synthesis starting from this compound.

Physicochemical and Safety Data

While specific data for this compound is scarce, data for the closely related isomer, Methyl 4-chloro-3,5-dinitrobenzoate, can provide some guidance.

Table of Properties (for Methyl 4-chloro-3,5-dinitrobenzoate):

PropertyValue
Molecular FormulaC₈H₅ClN₂O₆
Molecular Weight260.59 g/mol
Boiling Point381.4 °C
Flash Point184.5 °C

Data sourced from commercial supplier information and databases.[5][6]

Safety Precautions:

Dinitroaromatic compounds should be handled with care. They are often skin irritants and may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound represents a highly activated and versatile reagent for organic synthesis. Its potential is firmly rooted in the principles of nucleophilic aromatic substitution, with the dual nitro group activation providing a strong driving force for the displacement of the chloro substituent. While direct experimental literature on this specific isomer is limited, the well-established reactivity of analogous compounds strongly suggests its utility in amine derivatization for analytical purposes and as a valuable building block for the construction of complex molecular architectures. Further research into the specific applications of this reagent is warranted and promises to unveil its full potential in the fields of medicinal chemistry, materials science, and beyond.

References

  • PrepChem.com. Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. 2025 Feb 2. Available from: [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. 2017 Jan 14. Available from: [Link]

  • Organic Syntheses. 1-chloro-2,6-dinitrobenzene. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

  • Quora. What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?. 2018 May 3. Available from: [Link]

  • Professor Dave Explains. Nucleophilic Aromatic Substitution. 2019 Jul 12. Available from: [Link]

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  • StudySmarter. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions. Available from: [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. 2025 Dec 5. Available from: [Link]

  • Matrix Fine Chemicals. 4-CHLORO-2,6-DINITROBENZOIC ACID | CAS 95192-57-7. Available from: [Link]

  • AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. 2015 Jan 12. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 4-chloro-3,5-dinitrobenzoate. Available from: [Link]

  • Chemistry Stack Exchange. Comparing the reactivity towards aromatic electrophilic substitution reaction. 2016 Feb 27. Available from: [Link]

  • PubMed. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. 2009 Nov 10. Available from: [Link]

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  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. 2023 Jan 22. Available from: [Link]

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A Technical Guide to Methyl 4-Chloro-2,6-dinitrobenzoate: Navigating Scarcity and Enabling Research Through Synthesis and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability: A Landscape of Scarcity

Direct inquiries and catalog searches across a wide range of chemical vendors confirm that Methyl 4-Chloro-2,6-dinitrobenzoate is not a stock item. Its precursor, 4-Chloro-2,6-dinitrobenzoic acid (CAS 95192-57-7), is listed by a very limited number of suppliers, often on a make-to-order basis, which implies long lead times and high costs. This scarcity necessitates a strategic approach for researchers requiring this or structurally similar scaffolds.

Commercially Available Isomeric Alternatives

For research programs where the precise substitution pattern is not an absolute requirement, several isomers of methyl chlorodinitrobenzoate and related compounds are commercially available. These alternatives can be valuable for initial screening, methodology development, or as starting materials for further chemical modifications.

Supplier and Property Overview

The following table summarizes the key properties and representative suppliers for readily available isomers. Researchers are advised to consult the suppliers directly for current pricing, availability, and detailed specifications.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Representative Suppliers
Methyl 4-chloro-2-nitrobenzoate42087-80-9C₈H₆ClNO₄215.59TCI, Energy Chemical, J & K SCIENTIFIC
Methyl 4-chloro-3,5-dinitrobenzoate2552-45-6C₈H₅ClN₂O₆260.59Biosynth, Sigma-Aldrich
4-Chloro-3-nitrobenzoic acid96-99-1C₇H₄ClNO₄201.56Sigma-Aldrich, SaiSamarth International
Workflow for Procuring and Utilizing Alternative Isomers

The following diagram illustrates a logical workflow for researchers considering the use of alternative isomers.

Alternative Isomer Workflow Workflow for Alternative Isomer Procurement and Use cluster_0 Decision and Procurement cluster_1 Experimental Validation Define Structural Requirements Define Structural Requirements Identify Potential Alternatives Identify Potential Alternatives Define Structural Requirements->Identify Potential Alternatives Supplier Inquiry Supplier Inquiry Identify Potential Alternatives->Supplier Inquiry Procure Compound Procure Compound Supplier Inquiry->Procure Compound Characterization Characterization Procure Compound->Characterization Screening Assays Screening Assays Characterization->Screening Assays Data Analysis Data Analysis Screening Assays->Data Analysis

Caption: A stepwise process for selecting, obtaining, and validating alternative isomers.

Synthesis of this compound: A Practical Approach

For research that specifically requires this compound, a de novo synthesis is the most viable path. The proposed synthesis is a two-step process: the dinitration of a suitable starting material to yield 4-chloro-2,6-dinitrobenzoic acid, followed by Fischer esterification to obtain the final methyl ester.

Proposed Synthetic Pathway

The logical synthetic route begins with the nitration of a commercially available precursor, followed by esterification.

Synthesis Pathway Proposed Synthesis of this compound 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid 4-Chloro-2,6-dinitrobenzoic Acid 4-Chloro-2,6-dinitrobenzoic Acid 4-Chlorobenzoic Acid->4-Chloro-2,6-dinitrobenzoic Acid Nitration (HNO3, H2SO4) This compound This compound 4-Chloro-2,6-dinitrobenzoic Acid->this compound Esterification (Methanol, H2SO4)

Caption: A two-step synthesis of the target compound from a readily available starting material.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2,6-dinitrobenzoic Acid

This procedure is adapted from established methods for the nitration of aromatic compounds.[1][2][3][4][5]

Materials:

  • 4-Chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 10 g of 4-chlorobenzoic acid to 40 mL of concentrated sulfuric acid. Stir until the solid is completely dissolved, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 12 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 4-chlorobenzoic acid, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Dry the solid product, 4-chloro-2,6-dinitrobenzoic acid, in a vacuum oven.

Step 2: Synthesis of this compound

This is a standard Fischer esterification protocol.[6][7][8]

Materials:

  • 4-Chloro-2,6-dinitrobenzoic acid (from Step 1)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, suspend 5 g of 4-chloro-2,6-dinitrobenzoic acid in 50 mL of anhydrous methanol.

  • Carefully add 2 mL of concentrated sulfuric acid dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain the pure product.

Safety and Handling

Dinitroaromatic compounds are potentially explosive and should be handled with extreme caution. They are also toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

While the direct procurement of this compound presents a significant challenge, this guide provides a clear and actionable framework for researchers in drug development and related scientific fields. By leveraging commercially available isomers for preliminary studies and employing the detailed synthesis protocol for targeted applications, research progress can be maintained. The provided synthesis is based on well-established, robust reactions, offering a high probability of success for chemists with standard laboratory capabilities.

References

  • PrepChem.com. Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • University of California, Irvine. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • University of California, Los Angeles. NITRATION OF METHYL BENZOATE. [Link]

  • RSC Education. Nitration of methyl benzoate. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Google Patents.

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Methyl 4-Chloro-2,6-dinitrobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides an in-depth exploration of Methyl 4-Chloro-2,6-dinitrobenzoate, a highly activated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of drug discovery and development. As a Senior Application Scientist, the aim of this document is to move beyond a simple recitation of facts and provide a cohesive narrative that explains the "why" behind the "how." We will delve into the synthesis, characterization, reactivity, and potential applications of this compound, grounding our discussion in the fundamental principles of organic chemistry and providing actionable protocols and insights. Every piece of information is meticulously referenced to ensure the highest level of scientific integrity.

Introduction: Understanding the Core Chemistry

This compound is a derivative of benzoic acid characterized by the presence of a chlorine atom and two nitro groups on the aromatic ring, in addition to a methyl ester functional group. The strategic placement of the two electron-withdrawing nitro groups ortho to the chlorine atom renders the aromatic ring highly electron-deficient. This electronic arrangement is the cornerstone of the compound's reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The steric hindrance imposed by the flanking nitro groups also plays a crucial role in modulating its reactivity, a topic we will explore in detail.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H5ClN2O6-
Molecular Weight 260.59 g/mol -
Appearance Predicted: Pale yellow crystalline solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. Sparingly soluble in alcohols and insoluble in water.Inferred from related compounds

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be logically approached in two main stages: the dinitration of a suitable precursor to form 4-chloro-2,6-dinitrobenzoic acid, followed by the esterification of the carboxylic acid to the methyl ester.

Step 1: Synthesis of 4-Chloro-2,6-dinitrobenzoic Acid

The synthesis of the carboxylic acid precursor, 4-chloro-2,6-dinitrobenzoic acid, can be achieved through the nitration of 4-chlorobenzoic acid. The presence of the chlorine atom and the carboxylic acid group (a meta-director) on the benzene ring will influence the position of the incoming nitro groups. While the carboxylic acid group directs meta, the activating effect of the two nitro groups already present in a related reaction for the synthesis of 4-chloro-3,5-dinitrobenzoic acid suggests that forcing conditions can lead to dinitration[1]. A plausible approach involves the use of a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid.

Experimental Protocol: Synthesis of 4-Chloro-2,6-dinitrobenzoic Acid (Proposed)

Disclaimer: This is a proposed protocol based on established chemical principles and synthesis of similar compounds. It should be optimized and performed with all necessary safety precautions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chlorobenzoic acid.

  • Acidic Medium: Carefully add concentrated sulfuric acid to the flask while cooling in an ice bath to maintain a low temperature.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed a predetermined limit (e.g., 10 °C).

  • Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated solid is then collected by vacuum filtration.

  • Purification: The crude product should be washed with cold water until the washings are neutral to litmus. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Step 2: Fischer Esterification to this compound

With the 4-chloro-2,6-dinitrobenzoic acid in hand, the final step is a classic Fischer esterification to yield the methyl ester. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask, add the synthesized 4-chloro-2,6-dinitrobenzoic acid and an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Solvent Removal: After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Characterization: Spectroscopic Analysis

Due to the lack of publicly available experimental spectra for this compound, we present predicted spectroscopic data based on established principles and computational tools. This serves as a guide for researchers in confirming the synthesis of the target compound.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
1H NMR Aromatic protons (H-3 and H-5) are expected to appear as a singlet in the downfield region (δ 8.0-8.5 ppm) due to the strong deshielding effect of the adjacent nitro and carbonyl groups. The methyl ester protons will appear as a singlet around δ 3.9-4.1 ppm.
13C NMR The carbonyl carbon of the ester is predicted to be in the range of 160-165 ppm. The aromatic carbons will appear in the 120-150 ppm region, with the carbon bearing the chlorine (C-4) and the carbons bearing the nitro groups (C-2 and C-6) being significantly deshielded. The methyl carbon of the ester will be around 53-55 ppm.
Infrared (IR) Characteristic peaks are expected for the C=O stretch of the ester (around 1730 cm-1), asymmetric and symmetric NO2 stretches (around 1550 and 1350 cm-1, respectively), and C-Cl stretch (around 1000-1100 cm-1).
Mass Spectrometry (MS) The molecular ion peak (M+) would be expected at m/z = 260 and 262 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH3) and nitro groups (-NO2).

Reactivity and Mechanistic Insights: The SNAr Reaction

The primary mode of reactivity for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The two nitro groups ortho to the chlorine atom strongly activate the ring towards nucleophilic attack.

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Figure 1: Generalized mechanism of the SNAr reaction.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups, which is a key stabilizing factor.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride leaving group.

The presence of two nitro groups in the ortho positions provides significant stabilization to the Meisenheimer complex, thereby accelerating the reaction.

The Role of Steric Hindrance

While electronically highly activated, the two nitro groups flanking the site of nucleophilic attack introduce significant steric hindrance. This can influence the rate of reaction, particularly with bulky nucleophiles. The interplay between electronic activation and steric hindrance is a critical consideration when designing syntheses using this substrate. For instance, reactions with smaller nucleophiles like ammonia or primary amines are expected to proceed more readily than with bulkier secondary or tertiary amines.

Potential Applications in Drug Development and Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of more complex molecules. Its ability to readily undergo SNAr reactions allows for the introduction of various functionalities.

Synthesis of Heterocyclic Compounds

The displacement of the chlorine atom with bifunctional nucleophiles can be a powerful strategy for the synthesis of heterocyclic systems. For example, reaction with a molecule containing both an amine and a hydroxyl or thiol group could lead to the formation of benzoxazines or benzothiazines, respectively, which are common scaffolds in medicinal chemistry.

Linker Chemistry for Bioconjugation

The reactive nature of the C-Cl bond makes this molecule a potential candidate for use as a linker in bioconjugation. After displacement of the chlorine with a suitable nucleophile, the ester group can be hydrolyzed to the carboxylic acid, which can then be coupled to biomolecules such as proteins or peptides.

Precursor to Biologically Active Molecules

The dinitro-substituted aromatic ring can serve as a precursor to other functional groups. For instance, the nitro groups can be reduced to amino groups, which can then be further functionalized. This opens up avenues for the synthesis of a diverse array of substituted aniline derivatives, which are prevalent in many pharmaceutical agents.

Safety Considerations

This compound, like many nitroaromatic compounds, should be handled with care. It is expected to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly activated and versatile chemical intermediate. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry transformations. The profound electronic activation towards nucleophilic aromatic substitution, tempered by steric considerations, makes it a fascinating and useful tool for the synthetic chemist. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, with the aim of empowering researchers to harness its potential in their synthetic endeavors, particularly in the quest for novel therapeutic agents.

References

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Methodological & Application

Application Notes & Protocols for Nucleophilic Aromatic Substitution using Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Gateway to Highly Functionalized Aromatics

In the landscape of modern synthetic and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for the functionalization of aromatic rings, particularly those rendered electron-deficient by activating groups.[1] This guide focuses on a uniquely potent electrophile: Methyl 4-Chloro-2,6-dinitrobenzoate . The strategic placement of two powerfully electron-withdrawing nitro groups (ortho and para to the chloro leaving group) dramatically activates the aryl ring, making it an exceptional substrate for SNAr reactions under mild conditions.[2] This heightened reactivity opens a gateway for the synthesis of a diverse array of substituted dinitroaniline derivatives, which are valuable intermediates in the discovery of novel therapeutics and functional materials.[3][4]

This document provides an in-depth exploration of the principles governing the SNAr of this compound and offers detailed, field-proven protocols for its application with a range of common nucleophiles.

The Underlying Principle: Mechanism of Activation

The facility of the SNAr reaction on this compound is a direct consequence of its electronic structure. Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups (EWGs) reverses this polarity, making the ring electrophilic and susceptible to attack by nucleophiles.[2]

The reaction proceeds via a two-step addition-elimination mechanism :[5]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[5] The stability of this intermediate is the key to the reaction's feasibility. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization significantly lowers the activation energy of this first, rate-determining step.[1]

  • Elimination (Fast Step): The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The exceptional reactivity of this compound stems from the powerful resonance stabilization afforded by the two nitro groups, as depicted below.

Caption: The Addition-Elimination Mechanism of SNAr.

Synthesis of Starting Material

Methyl 4-chloro-3,5-dinitrobenzoate is readily prepared from its corresponding carboxylic acid via Fischer esterification.

Protocol 2.1: Synthesis of Methyl 4-chloro-3,5-dinitrobenzoate

This protocol details the esterification of 4-chloro-3,5-dinitrobenzoic acid.[6]

Materials:

  • 4-Chloro-3,5-dinitrobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 4-chloro-3,5-dinitrobenzoic acid (25.0 g).

  • In a separate beaker, carefully prepare a solution of methanol (125 mL) and add concentrated sulfuric acid (3.0 mL) dropwise with cooling.

  • Pour the cooled acidic methanol solution into the flask containing the carboxylic acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain reflux for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as light yellow needles.

  • Collect the solid product by vacuum filtration.

  • Wash the collected crystals with a small portion of cold methanol (approx. 15 mL) to remove residual acid.

  • Dry the product under vacuum to yield Methyl 4-chloro-3,5-dinitrobenzoate (Typical yield: ~89%).[6] The product can be further purified by recrystallization from methanol if required.

General Protocols for Nucleophilic Substitution

The high reactivity of this compound allows for the use of a wide range of nucleophiles. The following protocols are representative procedures that can be adapted for various specific substrates. It is always recommended to perform a small-scale test reaction to optimize conditions.

Protocol 3.1: Reaction with Amine Nucleophiles (N-Arylation)

This procedure is applicable to both primary and secondary amines for the synthesis of N-substituted 2,6-dinitroaniline derivatives.[7][8]

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine, benzylamine) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Triethylamine (Et₃N)) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.2 eq) to the solution.

  • Add the base (2.0 eq). The base acts as a scavenger for the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish (monitored by TLC), gently heat the mixture to 50-80 °C.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

workflow_amine sub 1. Dissolve Substrate & Amine in Anhydrous Solvent base 2. Add Base (e.g., K₂CO₃) sub->base react 3. Stir at RT or Heat (50-80°C) Monitor by TLC base->react workup 4. Aqueous Workup: Pour into H₂O, Extract with EtOAc react->workup isolate 5. Wash, Dry, and Concentrate workup->isolate purify 6. Purify by Column Chromatography isolate->purify

Caption: Workflow for reaction with amine nucleophiles.

Protocol 3.2: Reaction with Phenol Nucleophiles (O-Arylation)

This procedure describes the synthesis of diaryl ether derivatives. A strong base is required to first deprotonate the phenol, generating the more potent phenoxide nucleophile.[7]

Materials:

  • This compound

  • Phenol or substituted phenol (1.2 eq)

  • Strong base (e.g., Sodium hydride (NaH, 60% dispersion in oil), Potassium tert-butoxide (KOtBu)) (1.2 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phenol (1.2 eq) and dissolve it in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of the substrate dropwise to the phenoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Gentle heating (e.g., to 60 °C) may be required.

  • Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Perform an aqueous workup and purification as described in Protocol 3.1.

Protocol 3.3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol outlines the synthesis of aryl thioethers. Similar to phenols, thiols are typically deprotonated with a base to form the more nucleophilic thiolate.[9]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the thiol (1.1 eq) in the same solvent. Stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent and purify the crude product by flash chromatography.

Data Summary & Expected Outcomes

The choice of nucleophile, solvent, and temperature significantly impacts reaction outcomes. The following table provides a general guide to reaction conditions based on established SNAr chemistry with highly activated aryl halides.

Nucleophile ClassTypical Nucleophile(s)BaseSolventTemperature (°C)Relative Rate
Nitrogen Primary/Secondary AminesK₂CO₃, Et₃NDMF, ACN, DMSO25 - 80Fast
Oxygen Phenols, AlcoholsNaH, KOtBuTHF, DMF25 - 60Moderate
Sulfur ThiolsNaH, K₂CO₃DMF, DMSO0 - 25Very Fast

Note: Sulfur nucleophiles are generally more potent than oxygen or nitrogen nucleophiles of similar basicity due to the "alpha effect" and higher polarizability, often allowing for reactions at lower temperatures.[10]

Applications in Drug Discovery & Medicinal Chemistry

The 2,6-dinitroaniline scaffold, readily accessible through SNAr reactions on substrates like this compound, is a privileged structure in medicinal chemistry. Its primary application has been in the development of herbicides, such as Fluchloralin, which function by inhibiting microtubule formation.[11][12]

However, the principles of using highly activated aryl halides are central to the synthesis of numerous pharmaceutical agents. The SNAr reaction is a key strategy for linking different molecular fragments, a common requirement in building complex drug candidates.[1][4] For example, SNAr reactions on activated (hetero)aryl chlorides are used to synthesize kinase inhibitors, antibacterial agents, and other bioactive molecules.[3] The ability to form C-N, C-O, and C-S bonds under reliable and often mild conditions makes this chemistry indispensable for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[12]

Safety & Handling

Methyl 4-chloro-3,5-dinitrobenzoate and related dinitroaromatic compounds must be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Dinitroaromatic compounds can be skin sensitizers and may cause allergic reactions.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the specific compound before use.[10][11][13][14][15]

References

  • PrepChem. (n.d.). Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sánchez, B., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. (2023). Dinitroaniline. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Scribd. (n.d.). Practice 8. Aromatic Nucleophilic Substitution. Synthesis of 2,4-Dinitrophenylh. Retrieved from [Link]

  • WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Aryl-Substituted 2,4-Dinitrophenylamines: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]

  • WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • OSTI.GOV. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.
  • National Institutes of Health. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Total synthesis based on the originally claimed structure of mucosin. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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The Reaction of Methyl 4-Chloro-2,6-dinitrobenzoate with Amines: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the reaction between Methyl 4-Chloro-2,6-dinitrobenzoate and various amines. This reaction is a cornerstone of synthetic chemistry, pivotal in the development of a wide array of functional molecules, from medicinal compounds to specialized materials. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-tested protocols.

Introduction: The Significance of Activated Aryl Halides in Amine Functionalization

The functionalization of aromatic rings with amino groups is a fundamental transformation in organic synthesis. The resulting arylamines are prevalent scaffolds in pharmaceuticals, agrochemicals, and dyes. The reaction of this compound with amines is a classic example of nucleophilic aromatic substitution (SNAr). The strategic placement of two nitro groups and a methyl ester on the benzene ring renders the 4-position highly susceptible to nucleophilic attack by amines, facilitating a clean and efficient substitution of the chloro group. This high degree of activation allows the reaction to proceed under relatively mild conditions, making it a versatile tool for the synthesis of diverse N-substituted 2,6-dinitroaniline derivatives.

The Underlying Chemistry: A Deep Dive into the SNAr Mechanism

The reaction proceeds via a well-established two-step addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution on electron-deficient aromatic rings.[1][2]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the amine on the carbon atom bearing the chlorine atom. The potent electron-withdrawing effects of the two nitro groups and the methyl ester group delocalize the electron density of the aromatic ring, making this carbon atom highly electrophilic. This initial attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the ability of the ortho and para nitro groups to delocalize the negative charge through resonance.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second and typically rapid step, the aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group. The lone pair of electrons on the nitrogen atom of the newly attached amino group assists in expelling the chloride, leading to the formation of the final N-substituted Methyl 4-amino-2,6-dinitrobenzoate product.

Caption: The SNAr reaction mechanism.

Experimental Protocols: A Guide to Synthesis

The following protocols provide a general framework for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary depending on the nucleophilicity of the specific amine used.

General Protocol for the Reaction with a Primary Amine (e.g., Aniline)

This protocol details the synthesis of Methyl 4-(phenylamino)-2,6-dinitrobenzoate.

Materials:

  • This compound

  • Aniline

  • Ethanol (or other suitable solvent such as acetonitrile or DMF)

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add aniline (1.1 - 1.5 eq).

  • If the amine is used as its hydrochloride salt, add an equivalent of a base like sodium bicarbonate to neutralize the acid.

  • The reaction mixture is then stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure Methyl 4-(phenylamino)-2,6-dinitrobenzoate.

General Protocol for the Reaction with a Secondary Amine (e.g., Piperidine)

This protocol outlines the synthesis of Methyl 4-(piperidin-1-yl)-2,6-dinitrobenzoate.

Materials:

  • This compound

  • Piperidine

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add piperidine (1.1 - 1.5 eq) to the solution. The addition of a non-nucleophilic base like triethylamine (1.2 eq) can be beneficial to scavenge the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature. The reaction is typically faster with more nucleophilic secondary amines and can be monitored by TLC.

  • Once the reaction is complete, the solvent is removed in vacuo.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography on silica gel to yield pure Methyl 4-(piperidin-1-yl)-2,6-dinitrobenzoate.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the reaction of this compound with various amines. Please note that these are representative examples, and optimization may be required for specific substrates.

AmineSolventTemperature (°C)Time (h)Yield (%)
AnilineEthanolReflux4-685-95
p-ToluidineEthanolReflux3-590-98
PiperidineAcetonitrile251-2>95
MorpholineAcetonitrile252-4>95
n-ButylamineEthanol502-390-97

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted Methyl 4-amino-2,6-dinitrobenzoates.

experimental_workflow start Start dissolve Dissolve this compound in suitable solvent start->dissolve add_amine Add Amine (and optional base) dissolve->add_amine react Stir at appropriate temperature (Monitor by TLC) add_amine->react workup Reaction Work-up (Solvent removal, extraction) react->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization of Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), providing a clear indication of the consumption of the starting material and the formation of the product. The identity and purity of the final product should be rigorously confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, if necessary, elemental analysis. The expected spectroscopic data for the products will show characteristic shifts in the aromatic proton signals and the appearance of new signals corresponding to the incorporated amine moiety.

Conclusion and Future Directions

The reaction of this compound with amines is a robust and highly efficient method for the synthesis of a diverse range of N-substituted 2,6-dinitroaniline derivatives. The high activation of the aromatic ring by the three electron-withdrawing groups allows for facile substitution under mild conditions. The protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and other areas of chemical research. Future work in this area could involve the exploration of a wider range of amine nucleophiles, including chiral amines for the synthesis of enantiopure compounds, and the investigation of catalytic methods to further enhance the reaction's efficiency and sustainability.

References

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Terrier, F. (1991). Nucleophilic Aromatic Substitution: The Influence of the Nitro Group. VCH Publishers.
  • Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(9), 509-512. [Link]

  • Fathalla, M. F., Kassem, T. S., & Hamed, E. A. (2008). Kinetics of the reaction between methyl-2,4-dichloro-3,5-dinitro benzoate and piperidine: Solvent Effect. Indian Journal of Chemistry - Section A, 47(9), 1348-1354. [Link]

  • Nudelman, N. S. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 5(3), 401-411. [Link]

  • Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2007). Kinetic and equilibrium studies of the reactions of 1-X-2,4,6-trinitrobenzenes with aniline and N-methylaniline in aprotic solvents. Journal of Physical Organic Chemistry, 20(1), 29-36.
  • Ross, S. D., & Finkelstein, M. (1957). Aromatic Substitution. V. The Reaction of 2,4-Dinitrochlorobenzene with Piperidine in Benzene. Journal of the American Chemical Society, 79(24), 6547-6551. [Link]

  • Bunnett, J. F., & Randall, J. J. (1958). The P-O-C Angle in Triaryl Phosphates. The Mechanism of the Reaction of 2,4-Dinitrochlorobenzene with Sodium Hydroxide in Aqueous Dioxane. Journal of the American Chemical Society, 80(22), 6020-6024. [Link]

Sources

Application Note: Methyl 4-Chloro-2,6-dinitrobenzoate as a Versatile Platform for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for the synthesis of diverse heterocyclic scaffolds utilizing Methyl 4-Chloro-2,6-dinitrobenzoate as a key starting material. The exceptional reactivity of this substrate, driven by strong electronic activation from two nitro groups, makes it a powerful tool for constructing complex molecules relevant to pharmaceutical and materials science research. This document elucidates the underlying reaction mechanisms, offers step-by-step experimental procedures for the synthesis of phenothiazines and a proposed route for N-aryl benzimidazoles, and includes comprehensive troubleshooting and safety protocols.

Introduction: The Strategic Advantage of this compound

This compound is a highly activated aryl halide. Its utility in synthetic chemistry stems from the strategic placement of two potent electron-withdrawing nitro groups (-NO₂) ortho and para to the chloro substituent. This electronic arrangement drastically lowers the electron density of the benzene ring, rendering the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This pronounced reactivity is harnessed through Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone mechanism for C-N and C-S bond formation in aromatic systems.[1][2] Unlike typical aryl chlorides, which are generally inert to nucleophilic substitution, this compound reacts under mild conditions, providing a reliable and efficient entry point to complex heterocyclic systems. This guide will focus on its application in synthesizing phenothiazines and benzimidazole precursors, classes of compounds renowned for their pharmacological activities.[3][4]

The Power of Activation: Understanding the SNAr Mechanism

The synthesis of heterocycles from this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is fundamentally different from SN1 or SN2 reactions.[1]

  • Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (e.g., an amine or thiolate) on the carbon atom bearing the chlorine. This step is viable because the potent electron-withdrawing effects of the two nitro groups make this carbon center highly electron-deficient. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization provides significant stabilization, lowering the activation energy for its formation.[5][2] In the final step, the aromaticity of the ring is restored by the elimination of the chloride leaving group.

The requirement for electron-withdrawing groups in the ortho and/or para positions is absolute; substrates with these groups in the meta position do not show comparable reactivity because the negative charge cannot be delocalized onto the substituent.[2]

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

General Protocol for Nucleophilic Aromatic Substitution

This section outlines a foundational protocol for the reaction of this compound with various nucleophiles. Specific parameters should be optimized based on the nucleophile's reactivity and the desired product's stability.

3.1. Materials and Equipment

  • Reagents: this compound, nucleophile (e.g., substituted aniline, aminothiophenol), anhydrous solvent (e.g., DMF, DMSO, Ethanol, Acetonitrile), weak base (e.g., K₂CO₃, NaHCO₃, Et₃N), deionized water, extraction solvent (e.g., ethyl acetate, dichloromethane), drying agent (e.g., MgSO₄, Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle or oil bath, thermometer, nitrogen/argon inlet, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.

3.2. Step-by-Step Methodology

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a weak base (1.5-2.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent via syringe. Stir the mixture to create a suspension or solution.

  • Nucleophile Addition: Dissolve the nucleophile (1.0-1.2 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at room temperature. The causality here is to maintain control over any initial exotherm.

  • Heating and Monitoring: Heat the reaction to the desired temperature (see Table 1). Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold deionized water to precipitate the crude product.

    • If a precipitate does not form, perform a liquid-liquid extraction with a suitable organic solvent.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

3.3. Reaction Parameter Overview

The choice of solvent and base is critical for success. Polar aprotic solvents are generally preferred as they effectively solvate the Meisenheimer complex, accelerating the reaction.

Nucleophile TypeTypical SolventsBaseTemperature (°C)Typical Time (h)
Primary/Secondary AminesEthanol, DMF, AcetonitrileK₂CO₃, Et₃N25 - 802 - 12
AnilinesDMF, DMSO, EthanolNaHCO₃, K₂CO₃50 - 1206 - 24
Thiols/ThiophenolsEthanol, MethanolNaOH, Et₃N0 - 501 - 6
Alkoxides/PhenoxidesTHF, Dioxane(Self-basic)25 - 602 - 8

Table 1: General reaction parameters for SNAr with this compound.

Case Study 1: Synthesis of a Phenothiazine Scaffold

Phenothiazines are a critical class of heterocycles with applications as antipsychotic and antihistaminic drugs.[3] Their synthesis can be achieved via a Smiles rearrangement, which in this highly activated system, often occurs in situ after the initial SNAr reaction.[6]

Phenothiazine_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation and Purification Reagents Dissolve this compound (1 eq) and 2-Aminothiophenol (1.1 eq) in Ethanol Base Add aq. NaOH (2 eq) dropwise Reagents->Base Reflux Reflux the mixture for 4-6 hours Base->Reflux Monitor Monitor reaction by TLC (e.g., Hexane:EtOAc 7:3) Reflux->Monitor Cool Cool to RT, pour into ice water Monitor->Cool Filter Filter the precipitate Cool->Filter Wash Wash solid with cold water and hexane Filter->Wash Dry Dry under vacuum Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize FinalProduct FinalProduct Recrystallize->FinalProduct Characterize Product (NMR, MS, IR)

Figure 2: Experimental workflow for phenothiazine synthesis.

4.1. Detailed Protocol for 1,3-Dinitro-10H-phenothiazine-4-carboxylate Derivative

  • Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (1.1 eq) in absolute ethanol (30 mL).

  • Reagent Addition: Add this compound (1.0 eq) to the solution.

  • Base Addition: While stirring, add a solution of sodium hydroxide (2.0 eq) in water (5 mL) dropwise. An initial color change is typically observed. The base deprotonates the thiol, creating a more potent thiolate nucleophile.

  • Reaction: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours. The reaction involves an initial SNAr substitution followed by an intramolecular cyclization (Smiles Rearrangement).

  • Monitoring: Follow the disappearance of the starting materials using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: After completion, cool the flask to room temperature and slowly pour the dark-colored reaction mixture into 200 mL of ice-cold water with stirring.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts, followed by a wash with cold hexane to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from hot ethanol.

Case Study 2: Proposed Synthesis of an N-Aryl Benzimidazole Precursor

Benzimidazoles are privileged scaffolds in medicinal chemistry, found in antihistamines and proton pump inhibitors.[4] A common synthesis route involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative.[7][8] Here, we propose a two-step protocol where this compound is first coupled with an o-phenylenediamine via SNAr, and the resulting intermediate is then poised for cyclization.

Benzimidazole_Workflow cluster_step1 Step A: SNAr Coupling cluster_step2 Step B: Reductive Cyclization (Proposed) Reagents1 Combine this compound (1 eq), o-Phenylenediamine (1.1 eq), and K₂CO₃ (2 eq) in DMF Heat1 Heat at 80-100 °C for 12-16 hours Reagents1->Heat1 Workup1 Cool, precipitate in water, filter and dry to get Intermediate Heat1->Workup1 Reagents2 Dissolve Intermediate in Formic Acid Workup1->Reagents2 Reduction Add Iron powder (Fe) and NH₄Cl Reagents2->Reduction Heat2 Heat at 100 °C for 2-4 hours Reduction->Heat2 Workup2 Basify with NaOH, extract with EtOAc, purify Heat2->Workup2 FinalProduct FinalProduct Workup2->FinalProduct Characterize Benzimidazole Product

Figure 3: Proposed workflow for N-Aryl Benzimidazole synthesis.

5.1. Detailed Protocol

Step A: Synthesis of the Diphenylamine Intermediate

  • Setup: In a dry flask under N₂, combine this compound (1.0 eq), o-phenylenediamine (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

  • Reaction: Heat the mixture to 80-100°C and stir for 12-16 hours. Monitor by TLC for consumption of the dinitrobenzoate.

  • Isolation: Cool the reaction and pour it into ice water to precipitate the crude diphenylamine intermediate. Filter, wash with water, and dry thoroughly. This intermediate can be purified by column chromatography if necessary.

Step B: Reductive Cyclization to form the Benzimidazole This step is based on established one-pot procedures for converting nitroamines to benzimidazoles.[7]

  • Setup: Suspend the dried intermediate from Step A in formic acid.

  • Reduction: Add iron powder (4-5 eq) and a catalytic amount of ammonium chloride (NH₄Cl).

  • Reaction: Heat the mixture to 100°C for 2-4 hours. The iron will reduce the nitro groups to amines, and the formic acid will serve as the one-carbon source to facilitate cyclization into the benzimidazole ring.

  • Work-up: Cool the reaction, dilute with water, and carefully neutralize with a concentrated NaOH solution.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the final benzimidazole product via column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient temperature or time.2. Deactivated nucleophile.3. Poor quality solvent (contains water).1. Increase reaction temperature or extend time.2. Use a stronger base or a more reactive nucleophile.3. Ensure use of anhydrous solvents.
Low Yield 1. Product is water-soluble.2. Degradation of product under reaction conditions.3. Inefficient purification.1. Extract aqueous layer multiple times; use brine to "salt out" the product.2. Lower the reaction temperature and monitor closely.3. Optimize recrystallization solvent or chromatography gradient.
Multiple Products on TLC 1. Di-substitution (if nucleophile has multiple reactive sites).2. Side reactions (e.g., hydrolysis of ester).3. Incomplete Smiles rearrangement (Case 1).1. Use a protecting group strategy or use a large excess of the di-nucleophile.2. Use anhydrous conditions; consider a milder base.3. Increase reaction temperature or switch to a more polar solvent like DMSO.

Table 2: Common issues and solutions in heterocycle synthesis using this compound.

Essential Safety Precautions

Working with nitroaromatic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9][10]

  • Handling: this compound and related compounds can be irritants and are potentially toxic. Handle these chemicals in a well-ventilated fume hood.[9] Avoid creating dust. Do not get in eyes, on skin, or on clothing.[9]

  • Thermal Hazards: Dinitroaromatic compounds can be thermally unstable and may decompose exothermically. Avoid excessive heating. Forms explosive mixtures with air on intense heating.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

    • Ingestion: Rinse mouth and consult a physician. Do not induce vomiting.[11]

  • Disposal: Dispose of chemical waste according to institutional and local regulations. All waste should be treated as hazardous.[10]

References

  • ResearchGate. (2025). Synthesis of 1- and 3-chloro-phenothiazines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]

  • MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives. Available at: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2, 4-dinitrobenzene and Their Antifungal Activiti. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available at: [Link]

  • Capot Chemical. (n.d.). Material safety data sheet - Methyl 4-chloro-3-nitrobenzoate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Available at: [Link]

  • Google Patents. (1969). Synthesis of 2-substituted phenothiazines.
  • Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Available at: [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • PubMed Central. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2024). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

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Methyl 4-Chloro-2,6-dinitrobenzoate as a derivatizing agent for chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Methyl 4-Chloro-2,6-dinitrobenzoate as a Pre-column Derivatizing Agent for Chromatographic Analysis

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound as a potent derivatizing agent for the sensitive chromatographic analysis of primary and secondary amines, amino acids, and phenolic compounds. While direct, published applications of this specific reagent are not extensively documented, its structural characteristics strongly suggest its utility. The protocols and methodologies outlined herein are predicated on the well-established reactivity of analogous nitroaromatic compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), and serve as a robust starting point for method development.

Foundational Principles and Rationale

This compound is an electrophilic aromatic compound. The benzene ring is rendered highly electron-deficient by the strong electron-withdrawing effects of two nitro groups (-NO₂) and a methyl ester group (-COOCH₃). This pronounced electrophilicity makes the chlorine atom at the 4-position an excellent leaving group for nucleophilic aromatic substitution (SNAᵣ) reactions.

The core utility of this reagent lies in its ability to tag analytes that lack a strong chromophore or are not amenable to direct analysis by common chromatographic detectors. The derivatization reaction introduces a dinitrophenyl group, which is a strong chromophore, enabling highly sensitive detection by UV-Vis spectrophotometry. Furthermore, the dinitrophenyl moiety imparts sufficient electronegativity to the derivative, making it suitable for sensitive detection by Gas Chromatography with an Electron Capture Detector (GC-ECD).

Mechanism of Derivatization

The derivatization proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary or secondary amine, or the oxygen of a phenoxide ion, attacks the electron-deficient carbon atom bearing the chlorine atom. This addition forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro groups. The subsequent elimination of the chloride ion re-establishes the aromaticity of the ring, yielding a stable, derivatized analyte.[1][2]

derivatization_mechanism Figure 1: Nucleophilic Aromatic Substitution Mechanism reagent This compound intermediate Meisenheimer Complex (Intermediate) reagent->intermediate + Nucleophile nucleophile Analyte (R-NH₂ or Ar-O⁻) nucleophile->intermediate product Stable Derivative intermediate->product - Cl⁻ leaving_group Cl⁻ intermediate->leaving_group hplc_workflow Figure 2: HPLC-UV Workflow for Amines/Amino Acids sample Sample Solution (e.g., Protein Hydrolysate, Biological Fluid) buffer Add Borate Buffer (pH 9.0) sample->buffer reagent Add this compound (in Acetonitrile) buffer->reagent react Incubate (e.g., 60°C for 30 min) reagent->react quench Quench Reaction (e.g., with acid) react->quench inject Inject into HPLC-UV System quench->inject

Sources

Application Notes and Protocols: A Guide to the Electrophilic Nitration of Methyl 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the nitration of methyl 4-chlorobenzoate to synthesize methyl 4-chloro-3-nitrobenzoate. This reaction is a classic example of electrophilic aromatic substitution, a fundamental transformation in organic synthesis. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation. The causality behind critical experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Introduction and Scientific Context

Aromatic nitro compounds are crucial intermediates in the synthesis of a vast array of industrially significant chemicals, including pharmaceuticals, dyes, and explosives.[1][2] The introduction of a nitro (–NO₂) group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid.[3][4]

The nitration of methyl 4-chlorobenzoate is a well-defined reaction that illustrates the directing effects of substituents on an aromatic ring. The starting material possesses two substituents: a chloro group (–Cl) and a methyl ester group (–COOCH₃). The chloro group is an ortho-, para-director, while the ester group is a meta-director.[5] Both groups are deactivating, meaning they make the aromatic ring less reactive towards electrophilic attack than benzene itself.[5][6] The directing effects of these substituents combine to favor the substitution of the nitro group at the position ortho to the chlorine and meta to the ester, yielding methyl 4-chloro-3-nitrobenzoate as the major product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration reaction proceeds via a well-established multi-step mechanism known as electrophilic aromatic substitution (SEAr).[6]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). The nitronium ion is the active electrophile in this reaction.[3][4][5]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Deprotonation and Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring and yields the final nitrated product.[2]

Reaction Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺–NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O BenzeneRing Methyl 4-chlorobenzoate H2O H₂O SigmaComplex Arenium Ion (Sigma Complex) BenzeneRing->SigmaComplex + NO₂⁺ Product Methyl 4-chloro-3-nitrobenzoate SigmaComplex->Product - H⁺ H+ H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of methyl 4-chloro-3-nitrobenzoate on a laboratory scale.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
Methyl 4-chlorobenzoateC₈H₇ClO₂170.595.0 g0.0293Starting Material
Conc. Sulfuric AcidH₂SO₄98.0815 mL-Catalyst/Solvent
Conc. Nitric AcidHNO₃63.015 mL-Nitrating Agent
MethanolCH₃OH32.04~30-40 mL-Recrystallization
Crushed IceH₂O18.02~100 g-For Quenching
Deionized WaterH₂O18.02As needed-For Washing

Equipment:

  • 100 mL Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or Pasteur pipettes

  • Thermometer

  • Büchner funnel and filter flask (for vacuum filtration)

  • Beakers

  • Graduated cylinders

  • Glass rod

Step-by-Step Procedure

Caution: This reaction involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves (nitrile or rubber), must be worn at all times.[7][8][9]

  • Preparation of the Starting Material Solution:

    • Place 5.0 g of methyl 4-chlorobenzoate into a 100 mL flask.

    • Add a magnetic stir bar to the flask.

    • Place the flask in an ice-water bath on a magnetic stirrer and cool it to below 10°C.

    • Slowly and carefully add 10 mL of concentrated sulfuric acid to the flask while stirring. Continue to stir until all the solid has dissolved. Maintain the temperature below 10°C.

  • Preparation of the Nitrating Mixture:

    • In a separate small beaker or test tube, carefully combine 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid.

    • Crucial Step: This mixing is highly exothermic. Add the sulfuric acid slowly to the nitric acid. Cool this mixture thoroughly in the ice-water bath before use.[10]

  • The Nitration Reaction:

    • While vigorously stirring the methyl 4-chlorobenzoate solution, add the pre-cooled nitrating mixture dropwise using a Pasteur pipette or dropping funnel over a period of 15-20 minutes.

    • Causality: The slow, dropwise addition is critical to control the exothermic reaction and prevent the temperature from rising above 15°C. Higher temperatures can lead to the formation of dinitrated byproducts and increase the risk of uncontrolled reactions.[4][11]

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 10 minutes.

    • Remove the flask from the ice bath and let it stand at room temperature for approximately 20-30 minutes to ensure the reaction goes to completion.[11]

  • Product Isolation and Work-up:

    • Prepare a 400 mL beaker containing approximately 100 g of crushed ice.

    • Very slowly and carefully pour the reaction mixture onto the crushed ice while stirring with a glass rod.[12][13] This will quench the reaction and precipitate the solid crude product.

    • Allow the ice to melt completely. The product should appear as a pale-yellow solid.

    • Isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 25 mL) to remove any residual acid.

    • Press the solid dry on the filter paper by continuing the vacuum.

  • Purification by Recrystallization:

    • Transfer the crude solid product to a 100 mL Erlenmeyer flask.

    • Add a minimal amount of methanol (start with ~30 mL) and heat the mixture gently on a hot plate until the solid dissolves completely.[12] Do not overheat.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • After reaching room temperature, place the flask in an ice-water bath to maximize crystal formation.

    • Collect the purified, crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold methanol (~5 mL).

    • Allow the product to air-dry completely on a watch glass.

  • Product Characterization:

    • Weigh the final, dried product to determine the actual yield and calculate the percent yield.

    • Determine the melting point of the purified product. The literature melting point of methyl 4-chloro-3-nitrobenzoate is approximately 85-86°C.

    • Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of the final product.[14][15]

Experimental Workflow Visualization

Experimental Workflow Start Start: Reagents Prep_SM Dissolve Methyl 4-Chlorobenzoate in conc. H₂SO₄ Start->Prep_SM Prep_Nitrating Prepare Nitrating Mix (HNO₃ + H₂SO₄) & Cool Start->Prep_Nitrating Cool_SM Cool Solution (Ice Bath < 10°C) Prep_SM->Cool_SM Reaction Slowly Add Nitrating Mix to Substrate (< 15°C) Cool_SM->Reaction Prep_Nitrating->Reaction Stir_RT Stir at Room Temperature (20 min) Reaction->Stir_RT Quench Pour Reaction Mix onto Crushed Ice Stir_RT->Quench Filter_Crude Vacuum Filter Crude Product Quench->Filter_Crude Wash_Crude Wash with Cold H₂O Filter_Crude->Wash_Crude Recrystallize Recrystallize from Methanol Wash_Crude->Recrystallize Filter_Pure Vacuum Filter Purified Product Recrystallize->Filter_Pure Dry Dry Product Filter_Pure->Dry Characterize Characterization (Yield, MP, NMR) Dry->Characterize End End: Purified Product Characterize->End

Caption: Workflow for the Nitration of Methyl 4-chlorobenzoate.

Safety and Hazard Management

  • Acid Handling: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns upon contact with skin or eyes.[16] They are also strong oxidizing agents. Always handle them in a chemical fume hood and wear appropriate PPE.[7][17] Have an eyewash station and safety shower readily accessible.[8]

  • Spill Management: Neutralize small acid spills with sodium bicarbonate before cleaning. For larger spills, evacuate the area and follow institutional emergency procedures.[16]

  • Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable. Never add water directly to concentrated acid.

  • Waste Disposal: All acidic aqueous waste must be neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional and local regulations. Organic waste containing the product or solvent should be collected in a designated hazardous waste container.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is poor, ensure that the reaction temperature was kept sufficiently low during the addition of the nitrating mixture to prevent side reactions. Also, confirm that the reaction was allowed sufficient time at room temperature to proceed to completion.

  • Oily Product: If the product precipitates as an oil instead of a solid upon quenching, it may indicate impurities or incomplete reaction. Try scratching the inside of the beaker with a glass rod to induce crystallization. If this fails, the crude oil can be extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and then purified by recrystallization or column chromatography.

  • Product Discoloration: A dark or discolored product suggests the presence of impurities, possibly from oxidation or side reactions at elevated temperatures. A thorough recrystallization, perhaps with the addition of a small amount of activated charcoal (decolorizing carbon), can often resolve this.

  • Purification Issues: If the product is difficult to purify by recrystallization, column chromatography on silica gel using a hexane/ethyl acetate eluent system is an effective alternative.[18]

References

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google P
  • Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. [Link]

  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Columbus Chemical. [Link]

  • Nitration of Benzene - Chemistry Steps. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]

  • The nitration of benzene - electrophilic substitution - Chemguide. [Link]

  • US2430421A - Process for the purification of mononitro aromatic compounds - Google P
  • NITRIC ACID SAFETY - University of Washington. [Link]

  • Electrophilic aromatic substitution - Wikipedia. [Link]

  • Concentrated Nitric with 2% Sulfuric Acid - Columbus Chemical. [Link]

  • Nitric Acid Safety Tips & Health Hazards - VelocityEHS. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate - St. Olaf College. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Methyl 4-chloro-3-nitro-benzoate - PubMed. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - National Institutes of Health (NIH). [Link]

  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - YouTube. [Link]

  • NITRATION OF METHYL BENZOATE - University of Colorado Denver. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments. [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)
  • Experiment 5 - Nitration of Methyl Benzoate - WebAssign. [Link]

  • Methyl 4-chloro-3-nitrobenzoate - ResearchGate. [Link]

  • 4-Chloro-3-nitrobenzoic acid methyl ester - Optional[13C NMR] - SpectraBase. [Link]

  • Research progress of clean nitration of aromatic compounds - ResearchGate. [Link]

Sources

An In-depth Guide to the Reaction of Methyl 4-Chloro-2,6-dinitrobenzoate with Nucleophiles: Mechanism, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of Methyl 4-Chloro-2,6-dinitrobenzoate. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for reactions with common nucleophiles, discuss methods for product characterization, and explore the applications of this versatile building block in research and drug development.

Introduction: The Reactivity of this compound

This compound is a highly activated aromatic compound primed for nucleophilic aromatic substitution. The benzene ring is rendered significantly electron-deficient by three powerful electron-withdrawing groups: two nitro groups (-NO₂) at the ortho and para positions relative to the chloro leaving group, and a methoxycarbonyl group (-COOCH₃) meta to the leaving group. This electronic arrangement makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The strategic placement of the nitro groups is paramount to the compound's reactivity. They not only activate the ring towards nucleophilic attack but also stabilize the negatively charged intermediate formed during the reaction, a key feature of the SNAr mechanism.[1][2] This predictable and efficient reactivity makes this compound a valuable substrate in the synthesis of complex organic molecules.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction of this compound with nucleophiles proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr reaction.[2][3]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the benzene ring is temporarily disrupted in this step. The stability of the Meisenheimer complex is the cornerstone of the SNAr mechanism. The negative charge is delocalized across the aromatic system and is particularly well-stabilized by the strong electron-withdrawing nitro groups at the ortho and para positions.[1] This stabilization lowers the activation energy for the formation of the intermediate.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the chloride ion (Cl⁻), a good leaving group, is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring and results in the formation of the final substituted product. The departure of the leaving group is typically fast, and the formation of the Meisenheimer complex is the rate-determining step of the overall reaction.

Figure 1: The Addition-Elimination Mechanism of SNAr.

Factors Influencing the Reaction

Several factors can influence the rate and outcome of the SNAr reaction with this compound:

  • Nucleophilicity: Stronger nucleophiles generally react faster. The nucleophilicity of the attacking species is a key determinant of the reaction rate. Common nucleophiles include amines, alkoxides, and thiolates.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally preferred for SNAr reactions. These solvents can solvate the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, the high reactivity of this compound often allows for reactions to be carried out at or near room temperature.

  • Leaving Group: The nature of the leaving group also plays a role. While chlorine is a good leaving group, fluorine is often even better in SNAr reactions due to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic.[4]

Experimental Protocols

The following protocols are representative examples of the reaction of this compound with common nucleophiles. These should be adapted and optimized based on the specific nucleophile and available laboratory conditions.

General Experimental Workflow

workflow start Start dissolve Dissolve this compound in a suitable solvent (e.g., Methanol, DMF) start->dissolve add_nucleophile Add the nucleophile (e.g., amine, sodium methoxide) dissolve->add_nucleophile react Stir the reaction mixture (Monitor by TLC) add_nucleophile->react workup Reaction Workup (e.g., pour into water, extract with organic solvent) react->workup purify Purification (e.g., recrystallization, column chromatography) workup->purify characterize Characterization (NMR, IR, MS, Melting Point) purify->characterize end End characterize->end

Figure 2: General experimental workflow for SNAr reactions.
Protocol 1: Reaction with an Amine (e.g., Ammonia to form Methyl 4-amino-2,6-dinitrobenzoate)

This protocol describes the synthesis of Methyl 4-amino-2,6-dinitrobenzoate, a valuable intermediate for further functionalization.

Materials:

  • This compound

  • Aqueous Ammonia (e.g., 28-30%)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To the stirred solution, add an excess of aqueous ammonia (e.g., 10-20 eq).

  • Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold deionized water with stirring.

  • The product, Methyl 4-amino-2,6-dinitrobenzoate, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the product under vacuum to obtain the purified Methyl 4-amino-2,6-dinitrobenzoate. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide to form Methyl 4-methoxy-2,6-dinitrobenzoate)

This protocol outlines the synthesis of Methyl 4-methoxy-2,6-dinitrobenzoate.

Materials:

  • This compound

  • Sodium Methoxide

  • Anhydrous Methanol

  • Deionized water

  • Standard laboratory glassware (ensure all glassware is dry)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.

  • In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the stirred solution of this compound at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often rapid and may be complete in less than an hour.

  • Once the reaction is complete, carefully pour the mixture into cold deionized water.

  • The product, Methyl 4-methoxy-2,6-dinitrobenzoate, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold deionized water.

  • Dry the product under vacuum. Recrystallization from methanol can be performed for further purification.

Data Analysis and Characterization

The products of these reactions can be characterized using standard analytical techniques. Below is a table summarizing typical characterization data for the starting material and a representative product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound C₈H₅ClN₂O₆260.59104-105.5[5]~8.8 (s, 2H, Ar-H), ~4.0 (s, 3H, OCH₃)~163 (C=O), ~148 (C-NO₂), ~140 (C-Cl), ~125 (Ar-C-H), ~54 (OCH₃)
Methyl 4-amino-2,6-dinitrobenzoate C₈H₇N₃O₆241.16~190-192~8.2 (s, 2H, Ar-H), ~7.5 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃)~164 (C=O), ~149 (C-NH₂), ~145 (C-NO₂), ~115 (Ar-C-H), ~53 (OCH₃)
Methyl 4-methoxy-2,6-dinitrobenzoate C₉H₈N₂O₇256.17~140-142~8.3 (s, 2H, Ar-H), ~4.0 (s, 3H, Ar-OCH₃), ~3.9 (s, 3H, COOCH₃)~163 (C=O), ~155 (C-OCH₃), ~147 (C-NO₂), ~118 (Ar-C-H), ~57 (Ar-OCH₃), ~53 (COOCH₃)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Applications in Drug Development and Research

The reactivity of this compound makes it a valuable building block in medicinal chemistry and materials science. The ability to introduce a variety of nucleophiles at the 4-position allows for the synthesis of a diverse library of substituted dinitrobenzene derivatives.

  • Scaffold for Bioactive Molecules: The dinitroaniline and dinitroanisole moieties are present in various compounds with biological activity. The amino and methoxy groups can be further modified to build more complex molecular architectures.

  • Synthesis of Heterocyclic Compounds: The functional groups on the substituted products can be used to construct heterocyclic rings, which are prevalent in many pharmaceutical agents.

  • Probes for Biological Systems: The electron-deficient nature of the dinitroaromatic ring can be exploited in the design of probes for studying biological processes.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or no reaction 1. Inactive nucleophile. 2. Low reaction temperature. 3. Inappropriate solvent.1. Use a stronger nucleophile or a base to deprotonate a neutral nucleophile. 2. Gently heat the reaction mixture. 3. Switch to a polar aprotic solvent like DMF or DMSO.
Formation of multiple products 1. Side reactions of the nucleophile. 2. Reaction with the ester group. 3. Over-reaction if the product is also reactive.1. Protect other functional groups on the nucleophile if necessary. 2. Use milder reaction conditions (lower temperature, shorter reaction time). 3. Monitor the reaction closely by TLC and stop it once the desired product is formed.
Product is difficult to purify 1. Presence of highly polar byproducts. 2. Product is an oil.1. Use column chromatography with a suitable solvent system. 2. Attempt to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purification by chromatography is necessary.

References

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Application Notes & Protocols: Methyl 4-Chloro-2,6-dinitrobenzoate as a Versatile Electrophilic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic construction of complex molecular architectures from versatile building blocks is paramount. Methyl 4-Chloro-2,6-dinitrobenzoate is an exemplary, though specialized, reagent whose utility stems from its highly activated aromatic system. The presence of two potent electron-withdrawing nitro groups positioned ortho and para to the chlorine atom dramatically enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). This activation renders the compound an exceptional electrophilic scaffold, enabling chemists to forge new carbon-heteroatom and carbon-carbon bonds with high efficiency, often under mild conditions. This guide provides an in-depth exploration of the chemical principles governing its reactivity and offers detailed protocols for its application in synthesizing novel molecular entities.

Physicochemical Properties and Structural Rationale

The reactivity of this compound is a direct consequence of its electronic structure. The nitro groups (NO₂) at positions 2 and 6, and to a lesser extent the methyl ester (COOCH₃) at position 1, exert a strong inductive and resonance electron-withdrawing effect. This polarizes the C4-Cl bond and depletes the electron density of the benzene ring, making it highly electrophilic and primed for attack by nucleophiles.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₆PubChem[1][2]
Molecular Weight 260.59 g/mol PubChem[1][2]
Appearance Expected to be a pale yellow crystalline solidInferred from analogs[3]
Melting Point Not widely reported; analogs suggest >100°CInferred from analogs[3]
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile), and chlorinated solvents (DCM).General chemical knowledge

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in synthesis is driven by the SNAr mechanism. Unlike nucleophilic substitution on aliphatic carbons (SN1/SN2), this is a two-step addition-elimination process.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides substantial stabilization.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group, yielding the final substituted product. The formation of the stabilized Meisenheimer complex is typically the rate-determining step.[4][5]

The diagram below illustrates this foundational mechanism.

Workflow_Amine Workflow: S N Ar with Amines A 1. Dissolve Reagent in Anhydrous DMF B 2. Add Amine (1.1 eq) & DIPEA (1.5 eq) A->B C 3. Stir at Room Temp (2-6 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Aqueous Workup (Water, EtOAc, Brine) D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Purify via Flash Chromatography F->G H Pure Product G->H

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Application Note: Synthesis of Novel Dyes and Pigments from Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and scientific rationale for the synthesis of various dye and pigment classes originating from Methyl 4-Chloro-2,6-dinitrobenzoate. This starting material serves as a versatile scaffold, primarily leveraging the principles of Nucleophilic Aromatic Substitution (SNAr) to create a diverse library of chromophoric molecules. We will explore the direct synthesis of substituted diaryl amine and ether dyes and a more complex, multi-step pathway to synthesize functionalized azo dyes. This document is intended for researchers and scientists in organic synthesis, materials science, and drug development, offering both theoretical grounding and practical, step-by-step experimental methodologies.

Introduction: The Versatility of a Dinitro-Activated Scaffold

This compound is an aromatic compound distinguished by key structural features that make it an excellent precursor for dye synthesis. The benzene ring is "electron-deficient" due to the presence of three powerful electron-withdrawing groups: two nitro groups (-NO2) and a methyl ester (-COOCH3).

The strategic placement of the two nitro groups ortho and para to the chlorine atom is crucial. These groups strongly activate the carbon atom attached to the chlorine for nucleophilic attack, making the chlorine an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] This high reactivity allows for the facile introduction of various nucleophiles, which can be chromophores themselves or can be further functionalized to generate color. This guide will detail the core SNAr mechanism and its application in creating vibrant, functional dyes.

Core Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction enabling dye synthesis from our precursor is the SNAr mechanism. Unlike electrophilic substitutions common to many aromatic rings, SNAr is favored by electron-withdrawing groups that can stabilize the negative charge of an intermediate.[1]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The nitro groups in the ortho and para positions play a critical role in stabilizing the Meisenheimer complex by delocalizing the negative charge through resonance, thereby lowering the activation energy of the reaction.[1][3]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application I: Direct Synthesis of Diaryl Ether and Amine Dyes

The most direct route to creating novel dyes from this compound is by reacting it with nucleophiles that extend the conjugated π-system, thereby shifting the molecule's absorption into the visible spectrum. Aromatic amines (anilines) and phenols are ideal candidates for this approach.

Protocol 1: Synthesis of Methyl 4-(4-aminophenoxy)-2,6-dinitrobenzoate

This protocol details the synthesis of a diaryl ether dye by reacting the starting material with p-aminophenol. The resulting compound possesses an extended chromophore and a free amine group for further functionalization.

Experimental Workflow Diagram

workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine p-aminophenol, K2CO3, and DMF in a flask B Add this compound A->B C Heat reaction mixture at 80-90 °C B->C D Cool mixture and pour into ice-water C->D Monitor by TLC until completion E Filter the precipitated solid D->E F Wash solid with water and cold ethanol E->F G Recrystallize from ethanol/water F->G H Dry the purified product G->H I Characterize (TLC, MP, UV-Vis, FT-IR) H->I

Caption: Experimental workflow for the synthesis of diaryl ether/amine dyes.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-aminophenol (1.09 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) to 30 mL of dimethylformamide (DMF).

    • Rationale: K2CO3 is a mild base used to deprotonate the hydroxyl group of the phenol, generating the more potent phenoxide nucleophile. DMF is a polar aprotic solvent that effectively solvates the ions without interfering in the reaction.

  • Initiation: Stir the mixture at room temperature for 15 minutes. Add this compound (2.60 g, 10 mmol) to the flask in one portion.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, allow the flask to cool to room temperature. Pour the dark-colored reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts, followed by a wash with cold ethanol (20 mL) to remove residual impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure compound as a colored solid.

  • Characterization: Dry the purified product under vacuum. Determine the melting point, and characterize using UV-Vis and FT-IR spectroscopy.

Data Presentation

Compound ClassExample NucleophileExpected YieldMelting Point (°C)λmax (nm, in EtOH)Key FT-IR Peaks (cm-1)
Diaryl Etherp-aminophenol85-95%188-192~3953450, 3350 (N-H), 1730 (C=O), 1530, 1345 (NO2), 1250 (C-O-C)
Diaryl AmineAniline80-90%165-169~4103300 (N-H), 1725 (C=O), 1525, 1350 (NO2)

Application II: Multi-Step Synthesis of Azo Dyes

Azo dyes, characterized by the -N=N- functional group, are a cornerstone of the dye industry.[4] Synthesizing an azo dye from our starting material is a more advanced process that first requires the generation of a reactive diazonium salt. This involves converting the chloro-substituent into an amine, followed by diazotization and coupling.

Synthetic Pathway Overview

The pathway involves three main stages: amination, selective reduction, and finally, diazotization followed by azo coupling.

Azo_Pathway A Methyl 4-Chloro-2,6- dinitrobenzoate B Methyl 4-Amino-2,6- dinitrobenzoate A->B 1. SNAr with NH3 (Amination) C Methyl 2,4-Diamino-6- nitrobenzoate B->C 2. Selective Nitro Reduction (e.g., Na2S) D Diazonium Salt Intermediate C->D 3. Diazotization (NaNO2, HCl, 0-5 °C) E Final Azo Dye D->E 4. Azo Coupling (+ Coupling Partner)

Caption: Multi-step synthetic pathway to azo dyes.

Protocol 2: Synthesis of a Naphthol-Coupled Azo Dye

This protocol outlines the complete synthesis from the starting material to a final red azo dye coupled with 2-naphthol.

Step-by-Step Methodology:

Part A: Amination via SNAr

  • In a sealed pressure vessel, dissolve this compound (2.60 g, 10 mmol) in 50 mL of ethanol.

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through it for 30 minutes, or add a concentrated aqueous ammonia solution (15 mL).

  • Seal the vessel and heat at 100 °C for 8 hours.

  • Cool, vent, and evaporate the solvent. Recrystallize the resulting solid from ethanol to yield Methyl 4-Amino-2,6-dinitrobenzoate .

Part B: Selective Nitro Group Reduction

  • Dissolve the product from Part A (2.41 g, 10 mmol) in 50 mL of methanol.

  • Prepare a solution of sodium sulfide nonahydrate (Na2S·9H2O) (3.60 g, 15 mmol) in 20 mL of water.

  • Add the sodium sulfide solution dropwise to the methanolic solution at room temperature. An exothermic reaction will occur, and the color will change significantly.

  • Stir for 2 hours, then remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Dry the combined organic layers over MgSO4 and evaporate the solvent to yield crude Methyl 2,4-Diamino-6-nitrobenzoate .

    • Scientist's Note: Sodium sulfide is a common reagent for the selective reduction of one nitro group in the presence of others (Zinin reduction). The exact stoichiometry is critical to avoid over-reduction.

Part C: Diazotization and Azo Coupling

  • Diazotization: Suspend the diamino product from Part B (~10 mmol) in a mixture of concentrated HCl (6 mL) and water (20 mL). Cool the mixture to 0-5 °C in an ice-salt bath. Add a pre-cooled solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water dropwise, keeping the temperature below 5 °C.[5] Stir for 30 minutes to form the diazonium salt solution.

    • Rationale: Low temperatures are essential as diazonium salts are unstable and can decompose explosively if isolated or warmed.[6]

  • Coupling: In a separate beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 30 mL of 10% aqueous NaOH solution and cool to 5 °C.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate (the azo dye) will form immediately.

  • Stir the mixture in the ice bath for another hour to ensure complete coupling.

  • Isolation: Collect the azo dye by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a desiccator. The product can be further purified by recrystallization from an appropriate solvent like ethanol or acetic acid.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a wide range of dyes and pigments. Its reactivity is dominated by the SNAr mechanism, which is robust and allows for the introduction of diverse functionalities. By employing either direct substitution with chromophoric nucleophiles or a multi-step pathway involving reduction and diazotization, researchers can access a rich library of novel colored compounds for applications in materials science, analytics, and beyond.

References

  • ResearchWap. SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. Available at: [Link]

  • El-Mekkawi, D. M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Available at: [Link]

  • University of Toronto. The Synthesis of Azo Dyes. Available at: [Link]

  • NileRed. (2021). Synthesis of an azo dye. YouTube. Available at: [Link]

  • PubChem. Methyl 4-chloro-3,5-dinitrobenzoate. Available at: [Link]

  • PubMed. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Available at: [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Aromatic Azo Compounds. Available at: [Link]

  • PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • PrepChem.com. Synthesis of a. Metyl 4-chloro-3,5-dinitrobenzoate. Available at: [Link]

  • Semantic Scholar. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available at: [Link]

  • StudySmarter. Nucleophilic Aromatic Substitution Exam Prep. Available at: [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available at: [Link]

Sources

The Strategic Utility of Methyl 4-Chloro-2,6-dinitrobenzoate in Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

In the intricate chess game of total synthesis, the strategic selection of starting materials is paramount. An ideal building block offers a confluence of predictable reactivity, multiple functional handles for diversification, and the ability to impart specific structural motifs. Methyl 4-chloro-2,6-dinitrobenzoate is one such powerful, albeit underutilized, reagent. Its true potential lies in the synergistic activation provided by the two nitro groups, which profoundly influences the reactivity of the aromatic ring. This application note will provide an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The core chemical feature of this compound is the electron-deficient nature of the benzene ring. The two strongly electron-withdrawing nitro groups, positioned ortho and para to the chlorine atom, create a highly electrophilic carbon center at the point of halogenation. This electronic arrangement renders the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of its synthetic applications. Furthermore, the nitro groups themselves serve as latent amino functionalities, which can be unmasked through selective reduction, opening avenues for the construction of various nitrogen-containing heterocycles. The methyl ester provides an additional site for chemical modification, although its reactivity is often secondary to the highly activated aromatic core.

Core Applications and Mechanistic Rationale

The synthetic utility of this compound primarily revolves around two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): This is the hallmark reaction of this building block. The presence of two nitro groups in the ortho and para positions to the chlorine leaving group provides significant resonance stabilization to the negatively charged intermediate, the Meisenheimer complex, which dramatically accelerates the rate of substitution.[1] This allows for the facile displacement of the chloride with a wide array of nucleophiles, including amines, thiols, and alkoxides, under relatively mild conditions.

  • Reduction of Nitro Groups: The dinitro functionalities can be selectively or fully reduced to the corresponding amino groups. This transformation is pivotal as it converts the electron-withdrawing nature of the nitro groups into electron-donating amino groups, fundamentally altering the electronic properties of the aromatic ring. The resulting ortho- or meta-phenylenediamines are invaluable precursors for the synthesis of a wide range of heterocyclic systems, most notably benzimidazoles and phenazines, which are prevalent scaffolds in many pharmaceutical agents.[2][3][4]

Experimental Protocols and Methodologies

Protocol 1: Nucleophilic Aromatic Substitution with an Aliphatic Amine

This protocol details a general procedure for the SNAr reaction between this compound and a primary aliphatic amine.

Reaction Scheme:

Benzimidazole_Synthesis Synthetic Pathway to Benzimidazoles Start This compound Intermediate1 Methyl 4-Amino-2,6-dinitrobenzoate Start->Intermediate1 1. NH3 (or amine) (SNAr) Intermediate2 Methyl 2,4,6-Triaminobenzoate Intermediate1->Intermediate2 2. H2, Pd/C (Reduction) Product Substituted Benzimidazole Intermediate2->Product 3. Aldehyde/Carboxylic Acid (Cyclization)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-Chloro-2,6-dinitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your synthesis.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, which typically proceeds in two key stages: the dinitration of 4-chlorobenzoic acid and the subsequent esterification of the resulting 4-chloro-2,6-dinitrobenzoic acid.

Issue 1: Low Yield of 4-Chloro-2,6-dinitrobenzoic Acid in the Nitration Step

Potential Cause: Incomplete nitration is a frequent cause of low yields. This can be due to several factors related to the nitrating mixture and reaction conditions. The concentration of the active nitrating species, the nitronium ion (NO₂⁺), might be insufficient for an efficient reaction.[1]

Recommended Solution:

  • Optimize Acid Concentration: The nitration of 4-chlorobenzoic acid is highly dependent on the concentration of sulfuric acid. Maintaining a high concentration (ideally 95-100%) is crucial, as the dinitrated product has poor solubility in lower concentrations, which can lead to a thick reaction mass and poor agitation.[1] The water formed during the reaction can dilute the sulfuric acid, further hindering the reaction.[1]

  • Utilize Fuming Nitric Acid and Oleum: For a more potent nitrating mixture, consider using fuming nitric acid in combination with oleum (fuming sulfuric acid).[2][3] The oleum will react with the water produced during the nitration, thereby maintaining the high concentration of sulfuric acid necessary for the reaction to proceed to completion.[4]

  • Control Reaction Temperature: The temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts and decomposition, resulting in a dark, tarry mixture.[1] A temperature range of 90-95°C is often optimal for dinitration.[3]

Issue 2: Formation of Unwanted Isomers during Nitration

Potential Cause: The directing effects of the chloro and carboxylic acid groups on the aromatic ring influence the position of nitration. While the desired product is the 2,6-dinitro isomer, other isomers such as 4-chloro-3-nitrobenzoic acid or 4-chloro-3,5-dinitrobenzoic acid can form, especially under suboptimal conditions.[1][3]

Recommended Solution:

  • Strict Temperature Control: Carefully controlling the reaction temperature is critical to favor the formation of the desired isomer. Elevated temperatures can lead to the formation of undesired isomers.[1]

  • Slow and Controlled Addition of Nitrating Agent: The nitrating mixture should be added slowly and in a controlled manner to the solution of 4-chlorobenzoic acid in sulfuric acid. This helps to maintain a consistent reaction temperature and minimize localized "hot spots" that can promote the formation of side products.

Issue 3: Low Yield of this compound in the Esterification Step

Potential Cause: The Fischer esterification is an equilibrium-controlled reaction. The presence of water can drive the equilibrium back towards the starting materials (the carboxylic acid and alcohol), thus reducing the yield of the desired ester.[5][6]

Recommended Solution:

  • Use Anhydrous Conditions: It is critical that the 4-chloro-2,6-dinitrobenzoic acid and the methanol used are completely dry.[5] Any moisture will inhibit the forward reaction.

  • Excess Methanol: Using a large excess of methanol can help to shift the equilibrium towards the formation of the methyl ester.[6]

  • Effective Acid Catalyst: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[7][8][9] It protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[6]

  • Sufficient Reflux Time: Ensure the reaction is refluxed for an adequate amount of time to reach equilibrium. A reflux time of 18 hours is reported to give a good yield.[7][9]

Issue 4: Presence of Unreacted Carboxylic Acid in the Final Product

Potential Cause: Incomplete esterification is the primary reason for the presence of the starting carboxylic acid in the final product. This could be due to insufficient reaction time, a non-optimal amount of catalyst, or the presence of water.

Recommended Solution:

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[10] This will allow you to determine when the starting material has been consumed.

  • Purification: If unreacted carboxylic acid is present in the crude product, it can be removed during the work-up. Washing the organic layer with a saturated sodium bicarbonate solution will convert the carboxylic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer.[8] The desired ester will remain in the organic layer.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the overall reaction scheme for the synthesis of this compound?

The synthesis is a two-step process:

  • Dinitration: 4-Chlorobenzoic acid is reacted with a mixture of concentrated nitric acid and concentrated sulfuric acid to yield 4-chloro-2,6-dinitrobenzoic acid.

  • Esterification: The resulting 4-chloro-2,6-dinitrobenzoic acid is then esterified with methanol in the presence of an acid catalyst (typically sulfuric acid) to produce this compound.

Synthesis_Workflow cluster_0 Step 1: Dinitration cluster_1 Step 2: Esterification 4-Chlorobenzoic_Acid 4-Chlorobenzoic_Acid 4-Chloro-2,6-dinitrobenzoic_Acid 4-Chloro-2,6-dinitrobenzoic_Acid 4-Chlorobenzoic_Acid->4-Chloro-2,6-dinitrobenzoic_Acid Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->4-Chloro-2,6-dinitrobenzoic_Acid Methyl_4-Chloro-2,6-dinitrobenzoate Methyl_4-Chloro-2,6-dinitrobenzoate 4-Chloro-2,6-dinitrobenzoic_Acid->Methyl_4-Chloro-2,6-dinitrobenzoate Esterification Methanol Methanol Methanol->Methyl_4-Chloro-2,6-dinitrobenzoate Acid_Catalyst H2SO4 Acid_Catalyst->Methyl_4-Chloro-2,6-dinitrobenzoate

Synthesis workflow for this compound.
Q2: What are the key safety precautions to consider during this synthesis?
  • Handling of Strong Acids: Both the nitration and esterification steps involve the use of concentrated and fuming acids (nitric and sulfuric acid). These are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: The nitration reaction is highly exothermic. The nitrating mixture should be added slowly and with efficient cooling to control the reaction temperature and prevent a runaway reaction.[1]

  • Quenching the Reaction: When the nitration reaction is complete, the mixture is typically poured into ice water to precipitate the product.[11] This should be done slowly and carefully to manage the heat generated from the dilution of the strong acids.

Q3: How can I purify the final product, this compound?

The crude product can be purified by recrystallization. Methanol is a suitable solvent for the recrystallization of this compound.[7][9] The product typically precipitates as light yellow needles upon cooling.

Q4: What is the role of sulfuric acid in both the nitration and esterification steps?
  • In Nitration: Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. It also serves as a solvent for the reaction and helps to maintain a high concentration of the active nitrating species.[1]

  • In Esterification: In the Fischer esterification, sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[6]

III. Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2,6-dinitrobenzoic Acid

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 4-Chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice

  • Deionized water

Procedure:

  • In a flask equipped with a stirrer and a thermometer, carefully add 4-chlorobenzoic acid to concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid to the stirred solution while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 90-95 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • The solid precipitate of 4-chloro-2,6-dinitrobenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Protocol 2: Synthesis of this compound

Materials:

  • 4-Chloro-2,6-dinitrobenzoic acid (dried)

  • Anhydrous methanol

  • Concentrated sulfuric acid

Procedure:

  • Dissolve the dried 4-chloro-2,6-dinitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.[7][9]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[7][9]

  • Attach a reflux condenser and heat the mixture to reflux for 18 hours.[7][9]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.[7][9]

  • If precipitation occurs, collect the product by filtration and wash with a small amount of cold methanol.[7][9]

  • If the product does not precipitate, reduce the volume of methanol under reduced pressure. The product can then be precipitated by the addition of cold water.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol to obtain pure this compound as light yellow needles.[7][9]

IV. Data Summary

ParameterNitration of 4-Chlorobenzoic AcidEsterification of 4-Chloro-2,6-dinitrobenzoic Acid
Key Reagents 4-Chlorobenzoic acid, Conc. H₂SO₄, Fuming HNO₃4-Chloro-2,6-dinitrobenzoic acid, Methanol, Conc. H₂SO₄
Optimal Temperature 90-95 °C[3]Reflux temperature of methanol
Typical Reaction Time 2-4 hours[3]18 hours[7][9]
Common Byproducts Isomeric nitro compoundsUnreacted carboxylic acid
Purification Method Precipitation and washingRecrystallization from methanol[7][9]
Reported Yield Up to 87.2% for dinitration[3]Up to 89% for esterification[7][9]

V. References

  • Homework.Study.com. (n.d.). In making the 3,5-dinitrobenzoate ester derivative, what compounds could be present besides the.... Retrieved from [Link][12]

  • Irani, N., et al. (2015). Esterification of 3,5-dinitrobenzoic acid with 2-hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research, 7(10), 677-692.

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 26(15), 4479.[11]

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link][5]

  • University of Southern California. (n.d.). The 3,5-Dinitrobenzoates as Derivatives of Alcohols and Phenols.

  • PrepChem.com. (n.d.). Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link][7]

  • MDPI. (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 14(9), 3242-3249.

  • Organic Syntheses. (n.d.). 1-chloro-2,6-dinitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives. Retrieved from [4]

  • Google Patents. (n.d.). EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link][8]

  • ResearchGate. (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

  • Chegg. (2024). Predict the major product - ( - or products - ) - formed when - 4 - - chlorobenzoic acid reacts with a mixture of concentrated. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. Metyl 4-chloro-3,5-dinitrobenzoate. Retrieved from [Link][9]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.

  • PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

  • CONICET. (2003). Physicochemical and Toxicological Studies on 4-Chloro 3,5-Dinitrobenzoic Acid in Aqueous Solutions.

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link][6]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link][10]

  • Atlantis Press. (2016). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.

  • ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.

  • Google Patents. (n.d.). CN103539680A - Clean production process of 6-chloro-2,4-dinitroaniline. Retrieved from

  • ResearchGate. (2014). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal.

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Technical Support Center: Reactions with Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 4-Chloro-2,6-dinitrobenzoate in their synthetic workflows. As a highly activated substrate for nucleophilic aromatic substitution (SNAr), its reactivity can sometimes lead to undesired side products. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, mitigate, and understand the formation of these byproducts, ensuring the integrity and success of your experiments.

Introduction to the Reactivity of this compound

This compound is an electron-deficient aromatic compound, making it highly susceptible to nucleophilic attack. The two nitro groups positioned ortho to the chlorine atom powerfully withdraw electron density from the aromatic ring, facilitating the addition-elimination mechanism characteristic of SNAr reactions.[1] However, the steric hindrance imposed by these ortho nitro groups, coupled with the reactivity of the ester functional group, can lead to several common side reactions. Understanding the interplay of kinetics and thermodynamics in these processes is crucial for optimizing your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with an amine nucleophile is sluggish and gives a mixture of products. Besides my desired substituted product, I'm isolating a compound that appears to be 4-hydroxy-2,6-dinitrobenzoic acid. What is happening?

A1: This is a classic case of competing nucleophilic attack and subsequent hydrolysis. Here’s a breakdown of the likely reaction pathways:

  • Desired Pathway (SNAr): Your amine nucleophile attacks the carbon bearing the chlorine atom (C4), leading to the formation of a Meisenheimer complex, which then expels the chloride ion to yield your desired product.

  • Side Reaction Pathway (Hydrolysis): If water is present in your reaction medium (e.g., in the solvent or as a byproduct of a reaction with a basic amine), it can act as a competing nucleophile. Hydroxide ions, which are more potent nucleophiles, can be present if your amine is basic enough to deprotonate residual water. The hydroxide attacks the ester's carbonyl carbon, leading to saponification (hydrolysis) of the methyl ester to a carboxylate salt.[2][3] Upon acidic workup, this salt is protonated to give 4-chloro-2,6-dinitrobenzoic acid. In some cases, hydroxide can also attack the aromatic ring at the 4-position, displacing the chloride to form a phenol, which is then hydrolyzed.

Troubleshooting & Prevention:

  • Rigorous Drying of Reagents and Solvents: Ensure your amine, solvent, and glassware are scrupulously dry. Use freshly distilled solvents and dry your amine over a suitable desiccant.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction.

  • Non-Nucleophilic Base: If a base is required to scavenge the HCl byproduct, use a non-nucleophilic, sterically hindered base like proton sponge or diisopropylethylamine (DIPEA) instead of an excess of your nucleophilic amine, which can promote water formation.

  • Aprotic Solvents: Employing aprotic solvents like DMF, DMSO, or acetonitrile can minimize the presence of adventitious water and reduce the likelihood of hydrolysis.

Q2: I'm attempting a substitution with a strong, sterically hindered base, and I'm getting a complex mixture of products, some of which have lost a nitro group. What could be the cause?

A2: With strong and sterically hindered bases, you might be observing side reactions that are less common under standard SNAr conditions. The 2,6-dinitro substitution pattern significantly acidifies the aromatic protons, and a strong base can initiate alternative pathways.

  • Benzyne Formation (Elimination-Addition): While less common for such an activated substrate, a very strong and hindered base could potentially deprotonate one of the aromatic protons, leading to the formation of a highly reactive benzyne intermediate.[4] This intermediate would then be trapped by any available nucleophile, often leading to a mixture of regioisomers.

  • Nucleophilic Attack at a Nitro-Substituted Carbon: In some instances, a potent nucleophile might attack one of the carbons bearing a nitro group, especially if the primary site of attack (C4) is sterically inaccessible. This can lead to the displacement of a nitrite ion (NO₂⁻), resulting in a denitrated side product.

Troubleshooting & Prevention:

  • Choice of Base: If a base is necessary, opt for a weaker, non-nucleophilic base that is sufficient to drive the reaction without initiating these side pathways.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible to favor the kinetically controlled SNAr pathway over thermodynamically driven elimination or denitration reactions.

  • Nucleophile Selection: If possible, use a less hindered nucleophile to ensure that attack at the C4 position is favored.

Q3: My reaction with sodium methoxide in methanol is not going to completion, and I'm isolating 4-chloro-2,6-dinitrobenzoic acid after workup. Why is the ester being cleaved?

A3: This is another instance of competing nucleophilic attack, in this case between the methoxide and the methyl ester.

  • Transesterification vs. SNAr: While sodium methoxide is intended to act as the nucleophile for the SNAr reaction, it is also a potent catalyst for the hydrolysis of the methyl ester, especially if water is present.

  • Saponification: Even in anhydrous methanol, commercial sodium methoxide can contain traces of sodium hydroxide. Hydroxide is a highly effective nucleophile for attacking the ester carbonyl, leading to saponification.[2] The resulting carboxylate is deprotonated under the basic conditions and will not undergo further SNAr reaction. Upon acidic workup, you isolate 4-chloro-2,6-dinitrobenzoic acid.

Troubleshooting & Prevention:

  • Use Freshly Prepared Sodium Methoxide: Prepare sodium methoxide fresh by dissolving clean sodium metal in anhydrous methanol to avoid hydroxide contamination.

  • Anhydrous Conditions: Ensure your methanol and glassware are rigorously dried.

  • Temperature Control: Running the reaction at lower temperatures can favor the desired SNAr reaction over ester hydrolysis.

Q4: During a reaction with a reducing amine (e.g., hydrazine or a primary amine with reducing potential), I'm observing a color change to deep red or purple, and my desired product is contaminated with a more polar, colored impurity. What is this side product?

A4: The nitro groups on your substrate are susceptible to reduction, especially in the presence of certain nucleophiles or under specific reaction conditions.

  • Partial Reduction of a Nitro Group: Amines, particularly hydrazine and its derivatives, can act as reducing agents.[5] One of the nitro groups can be partially reduced to a nitroso or hydroxylamino group, or fully reduced to an amine. These reduced products are often highly colored and can complicate purification.

  • Formation of Azo and Azoxy Compounds: If a nitro group is reduced to a hydroxylamine, it can potentially react with another molecule of the starting material or the product to form azoxy or azo-linked dimers, which are also colored impurities.

Troubleshooting & Prevention:

  • Choice of Nucleophile: If possible, select a nucleophile that does not have significant reducing properties.

  • Reaction Conditions: Avoid prolonged heating and consider running the reaction at a lower temperature to minimize the rate of the reduction side reaction.

  • Inert Atmosphere: While not always preventive, ensuring an inert atmosphere can sometimes mitigate side reactions involving radical intermediates that can arise from reduction processes.

Summary of Potential Side Products and Mitigation Strategies

Side ProductProbable CauseRecommended Prevention
4-Chloro-2,6-dinitrobenzoic acid Hydrolysis of the methyl ester by water/hydroxide.Use anhydrous solvents and reagents; employ a non-nucleophilic base.
4-Hydroxy-2,6-dinitrobenzoic acid / Methyl 4-hydroxy-2,6-dinitrobenzoate Nucleophilic attack by water/hydroxide at the C4 position.Rigorous exclusion of water; use of aprotic solvents.
Denitrated Products Nucleophilic attack at a nitro-bearing carbon, displacing nitrite.Use less sterically hindered nucleophiles; control reaction temperature.
Partially or Fully Reduced Nitro-group Products Use of reducing nucleophiles (e.g., hydrazine) or incompatible reaction conditions.Select non-reducing nucleophiles; avoid harsh conditions.
Azo/Azoxy Dimers Condensation reactions following the reduction of a nitro group.Minimize reduction of nitro groups by controlling temperature and nucleophile choice.

Visualizing Reaction Pathways

Desired SNAr Pathway vs. Ester Hydrolysis

G cluster_main Main Reaction Pathways cluster_side Side Reaction Start This compound + Nu⁻ Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack at C4 Hydrolysis_Start This compound + OH⁻/H₂O Product Desired S N Ar Product Intermediate->Product Expulsion of Cl⁻ Hydrolysis_Product 4-Chloro-2,6-dinitrobenzoic Acid Hydrolysis_Start->Hydrolysis_Product Nucleophilic Attack at Ester Carbonyl

Caption: Competing SNAr and hydrolysis pathways.

Potential Side Reactions with Strong Bases or Reducing Agents

G cluster_pathways Potential Reaction Pathways Start This compound SNAr Desired S N Ar Product Start->SNAr  Weak/Moderate  Nucleophile Hydrolysis Hydrolysis Product Start->Hydrolysis  Presence of H₂O/OH⁻ Reduction Nitro-Reduced Product Start->Reduction  Reducing  Nucleophile (e.g., Hydrazine) Denitration Denitrated Product Start->Denitration  Strong, Hindered  Base/Nucleophile

Caption: Overview of potential desired and side reactions.

Experimental Protocols

Protocol 1: Minimizing Hydrolysis in Amination Reactions
  • Preparation: Dry glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Solvent and Reagents: Use freshly distilled, anhydrous solvent (e.g., DMF or acetonitrile). Ensure the amine nucleophile is dry, either by distillation from a suitable drying agent or by storing over molecular sieves.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add this compound (1.0 eq).

  • Addition: Dissolve the substrate in the anhydrous solvent. Add the amine nucleophile (1.1-1.2 eq) dropwise at room temperature. If a base is needed to scavenge HCl, add a non-nucleophilic base such as diisopropylethylamine (1.5 eq).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (if a base was used) or water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

  • Organic Syntheses Procedure for 1-chloro-2,6-dinitrobenzene. Organic Syntheses. [Link]

  • Reduction of Nitro Compounds. Wikipedia. [Link]

  • Aromatic Side Chain Reduction: Nitro Groups. Chemistry LibreTexts. [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Quora. [Link]

  • Process for preparing 1-chloro-2,4-diaminobenzene.
  • The preparation of 1-chloro-2: 6-dinitrobenzene. ResearchGate. [Link]

  • 1-Chloro-2,6-dinitrobenzene. PubChem. [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]

  • Methyl 4-chloro-3,5-dinitrobenzoate. PubChem. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Preparation of 1-chloro-2,4-dinitrobenzene. PrepChem. [Link]

  • The nitro group directs electrophilic aromatic substitution to the... Pearson+. [Link]

  • Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Sci-Hub. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 4-Chloro-2,6-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during this synthesis. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this valuable compound.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a significant regioselectivity challenge. The directing effects of the chloro and carboxylic acid groups on the aromatic ring often lead to the formation of undesired isomers. The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director.[1][2] This inherent conflict in directing effects makes the direct dinitration of 4-chlorobenzoic acid to the desired 2,6-dinitro isomer a low-yield process, with the primary products often being 4-chloro-3-nitrobenzoic acid and 4-chloro-3,5-dinitrobenzoic acid.[1]

This guide will explore a more reliable two-step synthetic pathway and provide detailed troubleshooting for each stage.

Recommended Synthetic Pathway

To overcome the regioselectivity issues of direct nitration, a two-step approach starting from 4-chlorotoluene is recommended. This pathway involves the dinitration of 4-chlorotoluene to form 4-chloro-2,6-dinitrotoluene, followed by oxidation of the methyl group to a carboxylic acid, and finally, esterification to the desired product.

G A 4-Chlorotoluene B 4-Chloro-2,6-dinitrotoluene A->B Dinitration (HNO3, H2SO4) C 4-Chloro-2,6-dinitrobenzoic Acid B->C Oxidation (e.g., KMnO4) D This compound C->D Esterification (Methanol, H2SO4)

Caption: Recommended synthetic workflow for this compound.

Part 1: Dinitration of 4-Chlorotoluene

This initial step is critical for establishing the correct substitution pattern on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the dinitration of 4-chlorotoluene to maximize the yield of the 2,6-dinitro isomer?

A1: The dinitration of 4-chlorotoluene should be performed using a mixture of concentrated nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial. Initially, the reaction should be kept at a low temperature (0-10 °C) during the addition of the nitrating mixture to control the exothermic reaction and improve selectivity. After the initial addition, the temperature can be gradually raised to complete the dinitration.

Q2: What are the common side products in this reaction, and how can their formation be minimized?

A2: The primary side products are mononitrated isomers (4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene) and other dinitro isomers. To minimize mononitrated products, a sufficient excess of the nitrating agent should be used. The formation of other dinitro isomers is influenced by the reaction temperature. Maintaining a controlled temperature profile is key to favoring the desired 2,6-dinitro product.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low yield of 4-chloro-2,6-dinitrotoluene Incomplete dinitration.Increase the reaction time or slightly raise the final reaction temperature. Monitor the reaction progress by TLC or GC.
Formation of significant amounts of mononitrated products.Ensure a sufficient molar excess of the nitrating mixture is used.
Formation of a complex mixture of isomers Poor temperature control.Maintain a low temperature (0-10 °C) during the addition of the nitrating mixture and control the subsequent heating ramp carefully.
Darkening of the reaction mixture (tar formation) Reaction temperature is too high.Strictly control the temperature and ensure efficient stirring. Consider a slower addition of the nitrating mixture.[1]

Part 2: Oxidation of 4-Chloro-2,6-dinitrotoluene

This step converts the methyl group to a carboxylic acid, forming the key intermediate, 4-chloro-2,6-dinitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most effective oxidizing agent for converting 4-chloro-2,6-dinitrotoluene to 4-chloro-2,6-dinitrobenzoic acid?

A1: Potassium permanganate (KMnO₄) in a basic aqueous solution is a common and effective oxidizing agent for this transformation. The reaction typically requires heating to drive it to completion. Other strong oxidizing agents like chromic acid can also be used, but KMnO₄ is often preferred due to its lower cost and environmental considerations.

Q2: How can I monitor the progress of the oxidation reaction?

A2: The reaction can be monitored by the disappearance of the purple color of the permanganate ion. Thin-layer chromatography (TLC) can also be used to track the consumption of the starting material and the appearance of the more polar carboxylic acid product.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Incomplete oxidation Insufficient oxidizing agent or reaction time.Add additional portions of the oxidizing agent until a faint persistent pink/purple color of permanganate is observed. Increase the reaction time or temperature if necessary.
Low solubility of the starting material.Ensure vigorous stirring and consider using a co-solvent if solubility is a major issue, though this may complicate the workup.
Difficult workup and product isolation Formation of manganese dioxide (MnO₂) byproduct.After the reaction is complete, the MnO₂ can be removed by filtration. Acidification of the filtrate will then precipitate the desired carboxylic acid.
Low yield of the carboxylic acid Over-oxidation or side reactions.Carefully control the reaction temperature and the amount of oxidizing agent used.

Part 3: Esterification of 4-Chloro-2,6-dinitrobenzoic Acid

The final step is the Fischer esterification of the carboxylic acid to yield this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended conditions for the esterification of the sterically hindered 4-chloro-2,6-dinitrobenzoic acid?

A1: Due to steric hindrance from the two ortho nitro groups, the esterification may be slower than for unhindered benzoic acids.[3] The reaction is typically carried out by refluxing the carboxylic acid in a large excess of methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid.[3] The excess methanol serves as both a reactant and the solvent, helping to drive the equilibrium towards the product.

Q2: How can I drive the esterification reaction to completion?

A2: The Fischer esterification is an equilibrium process.[4] To drive it to completion, it is essential to either use a large excess of the alcohol (methanol) or to remove the water that is formed during the reaction. Using a large excess of methanol is the more common and practical approach for this specific synthesis.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low conversion to the ester Insufficient catalyst or reaction time.Ensure an adequate amount of sulfuric acid catalyst is used. Monitor the reaction by TLC and extend the reflux time if necessary.
Presence of water in the reaction mixture.Use dry glassware and anhydrous methanol to minimize the initial water content.
Decomposition of the product Prolonged heating at high temperatures.While reflux is necessary, avoid excessively long reaction times once the reaction has reached completion as determined by TLC.
Difficult purification of the final product Presence of unreacted carboxylic acid.The unreacted acid can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution.

Experimental Protocols

Protocol 1: Dinitration of 4-Chlorotoluene
  • In a flask equipped with a stirrer and a dropping funnel, cool 4-chlorotoluene in an ice/salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for a period, then gradually warm to room temperature and stir until the reaction is complete (monitor by TLC/GC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Oxidation to 4-Chloro-2,6-dinitrobenzoic Acid
  • Suspend the crude 4-chloro-2,6-dinitrotoluene in an aqueous solution of sodium carbonate.

  • Heat the mixture and add a solution of potassium permanganate in water portion-wise.

  • Reflux the mixture until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Carefully acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Protocol 3: Fischer Esterification to this compound
  • Dissolve the 4-chloro-2,6-dinitrobenzoic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
4-Chloro-2,6-dinitrobenzoic acidC₇H₃ClN₂O₆246.5695192-57-7[5]
This compoundC₈H₅ClN₂O₆260.59Not readily available

Note: Spectroscopic data for the target compound and its precursor should be acquired and compared with literature values where available to confirm their identity and purity.

Logical Relationships in Troubleshooting

G cluster_0 Low Final Product Yield A Low Yield of Methyl Ester B Incomplete Esterification A->B C Low Yield of Carboxylic Acid A->C D Incomplete Oxidation C->D E Low Yield of Dinitrotoluene C->E F Poor Regioselectivity in Nitration E->F

Caption: Troubleshooting flowchart for low yield of this compound.

References

  • Asian Journal of Physics. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Quora. How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. [Link]

  • DOI. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]

  • ResearchGate.
  • NIST. 4-Chloro-2-nitrobenzoic acid. [Link]

  • ACS Publications. A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

  • SpectraBase. 4-Chloro-2-nitro-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

  • NCBI. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions. [Link]

  • PubChem. 4-Chloro-2-nitrobenzoic acid. [Link]

  • Chemistry LibreTexts. 15.03.1: Theory of Directing effects. [Link]

  • EPA. Chapter 7 (2,4- and 2,6-Dinitrotoluene) of Regulatory Determinations Support Document for Selected Contaminants from the Second. [Link]

  • Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

  • Quora. Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
  • Matrix Fine Chemicals. 4-CHLORO-2,6-DINITROBENZOIC ACID | CAS 95192-57-7. [Link]

  • Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • T3DB. 2,6-Dinitrotoluene (T3D0261). [Link]

  • PubChem. 4-Chloro-3,5-dinitrobenzoic acid. [Link]

  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • ResearchGate.
  • CONICET. PHYSICOCHEMICAL AND TOXICOLOGICAL STUDIES ON 4-CHLORO 3,5-DINITROBENZOIC ACID IN AQUEOUS SOLUTIONS. [Link]

  • Chemistry LibreTexts. 16.6: An Explanation of Substituent Effects. [Link]

  • Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. [Link]

  • Google Patents.

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Technical Support Center: Purification of Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 4-Chloro-2,6-dinitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

A Note on Isomeric Specificity:

It is important to note that while this guide focuses on this compound, much of the detailed experimental data in the available scientific literature pertains to its isomer, Methyl 4-Chloro-3,5-dinitrobenzoate. The principles of purification and the nature of potential impurities are often similar for such closely related isomers. Therefore, this guide leverages established methodologies for nitroaromatic compounds in general, and specific data from related isomers, to provide robust and scientifically sound advice. We will clearly indicate when the information is inferred from a related compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of crude this compound is largely dictated by the synthetic route, which typically involves the dinitration of methyl 4-chlorobenzoate. The most common impurities include:

  • Isomeric Byproducts: The primary impurities are often other isomers formed during the nitration reaction. Due to the directing effects of the chloro and methyl ester groups, you may find isomers such as Methyl 4-Chloro-2,3-dinitrobenzoate and Methyl 4-Chloro-2,5-dinitrobenzoate. The dinitration of methyl benzoate typically yields the 3,5-dinitro isomer, suggesting that other dinitro isomers are likely byproducts[1].

  • Mononitrated Intermediates: Incomplete nitration can lead to the presence of mononitrated species, such as Methyl 4-chloro-2-nitrobenzoate or Methyl 4-chloro-3-nitrobenzoate.

  • Starting Materials: Unreacted methyl 4-chlorobenzoate may also be present in the crude product.

  • Hydrolysis Products: The ester functionality can be susceptible to hydrolysis, especially if the reaction or work-up conditions are not strictly anhydrous. This would result in the formation of 4-Chloro-2,6-dinitrobenzoic acid.

  • Over-nitration Products: While less common under controlled conditions, there is a possibility of forming trinitrated species.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and widely used purification techniques for this class of compounds are:

  • Recrystallization: This is often the first method of choice due to its simplicity and scalability. The key is to select a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution or are insoluble at all temperatures.

  • Column Chromatography: For separating complex mixtures of isomers or removing trace impurities, silica gel column chromatography is a powerful tool. It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent)[2].

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing purity and identifying impurities in nitroaromatic compounds[3][4]. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Gas Chromatography (GC): For volatile impurities, GC can be effective. However, for a relatively high molecular weight compound like this compound, high temperatures may be required, which could risk thermal decomposition[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and can often reveal the presence of impurities, although it is less sensitive for trace amounts compared to HPLC.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Part 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during the purification of this compound.

Troubleshooting Recrystallization
Problem Potential Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly. 4. Consider a lower-boiling point solvent or a mixed solvent system.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of the pure compound if available. 3. Reduce the volume of the solvent by evaporation. 4. Cool the solution to a lower temperature (e.g., in an ice bath).
Low Recovery The chosen solvent is too good, keeping the product dissolved even at low temperatures, or too much solvent was used.1. Before filtering, cool the solution for a longer period in an ice bath. 2. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 3. Re-evaluate your solvent choice; a less effective solvent may be needed.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.1. Consider a pre-purification step with activated charcoal. 2. Perform a second recrystallization. 3. Switch to a different recrystallization solvent where the impurity has higher solubility.
Troubleshooting Column Chromatography
Problem Potential Cause Troubleshooting Steps
Poor Separation of Spots The eluent system is not optimal.1. Adjust the polarity of the eluent. If spots are too high on the TLC plate (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity. 2. Try a different solvent system. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point.
Cracking of the Silica Gel Bed The packing was not done correctly, or the column ran dry.1. Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica gel.
Streaking of Spots on TLC/Broad Bands on Column The sample is not dissolving well in the mobile phase, or the column is overloaded.1. Ensure the crude material is fully dissolved in a minimum amount of the eluent before loading. 2. Reduce the amount of sample loaded onto the column.
Product Not Eluting The eluent is not polar enough to move the compound down the column.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the successful recrystallization of the related isomer, Methyl 4-chloro-3,5-dinitrobenzoate, and general principles for nitroaromatic compounds[6]. Methanol is often a good starting point for the recrystallization of such esters.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid completely dissolves. Add more methanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally yields larger crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of nitroaromatic compounds via column chromatography[2][7].

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the elution process by spotting the collected fractions onto TLC plates and visualizing them under UV light.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Part 4: Visualizations

Workflow for Purification of this compound

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChrom Column Chromatography Recrystallization->ColumnChrom If Impurities Persist PureProduct Pure this compound Recrystallization->PureProduct If Purity is Sufficient ColumnChrom->PureProduct Final Purification PurityAnalysis Purity Analysis (HPLC, NMR, MP) PureProduct->PurityAnalysis Quality Control Recrystallization_Troubleshooting cluster_solutions Solutions Start Recrystallization Attempt OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol_Oiling Add more solvent; Cool slowly; Change solvent OilingOut->Sol_Oiling Yes LowYield Low Yield? NoCrystals->LowYield No Sol_NoCrystals Scratch flask; Add seed crystal; Concentrate solution NoCrystals->Sol_NoCrystals Yes Success Successful Crystallization LowYield->Success No Sol_LowYield Cool longer; Concentrate mother liquor; Use a poorer solvent LowYield->Sol_LowYield Yes

Caption: A decision tree for troubleshooting common issues encountered during recrystallization.

References

  • PrepChem. Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

  • Organic Syntheses. 1-chloro-2,6-dinitrobenzene. Available from: [Link]

  • Professor Dave Explains. Performing Column Chromatography. YouTube; 2023. Available from: [Link]

  • CDC Stacks. Supporting Information. Available from: [Link]

  • Quora. What product would be obtained if methyl benzoate undergoes dinitration?. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Available from: [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

  • AQA. A-level Chemistry 7405 Specification. Available from: [Link]

  • PubChem. Methyl 4-chloro-2-nitrobenzoate. Available from: [Link]

  • Chemistry LibreTexts. Column Chromatography. Available from: [Link]

  • Chinese Journal of Energetic Materials. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Available from: [Link]

  • Google Patents. A process for separating nitration isomers of substituted benzene compounds.
  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available from: [Link]

  • Pharmaffiliates. Methyl 4-chloro-3,5-dinitrobenzoate. Available from: [Link]

  • ResearchGate. Melt crystallization of 2,4-dinitrochlorobenzene: Purification and process parameters evaluation. Available from: [Link]

  • Texas Tech University DSpace. SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Available from: [Link]

  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Available from: [Link]

  • Solubility of Things. 1-Chloro-2,4-dinitrobenzene. Available from: [Link]

  • PubChem. Methyl 4-chloro-2,3-dinitrobenzoate. Available from: [Link]

  • PubChem. Methyl 4-chlorobenzoate. Available from: [Link]

  • RSC Publishing. Growth and characterization of 6-chloro-2,4-dinitroaniline crystals in anti-solvent precipitation and reprecipitation methods. Available from: [Link]

  • ResearchGate. (PDF) Methyl 4-chloro-3,5-dinitrobenzoate. Available from: [Link]

Sources

stability and storage conditions for Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Stability and Storage of Methyl 4-Chloro-2,6-dinitrobenzoate

A Note from the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with this compound. While specific, peer-reviewed stability data for the 2,6-dinitro isomer is not extensively published, the chemical principles governing its stability are well-understood from its structural relatives—other chlorinated nitroaromatic compounds. This guide synthesizes established data from these analogues and fundamental chemical principles to provide you with a reliable framework for storage and handling. Our goal is to explain the "why" behind each recommendation, empowering you to make informed decisions that ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

The primary goal for storing this compound is to prevent degradation by minimizing exposure to heat, light, moisture, and chemical contaminants.

  • Temperature: For long-term storage, it is recommended to keep the compound in a cool, dry place. A controlled room temperature between 10°C and 25°C is generally acceptable for many related dinitrobenzoate compounds.[1] Storing at refrigerated temperatures (2-8°C) can further slow potential degradation, but care must be taken to prevent moisture condensation (see Q2).

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if the container will be opened multiple times. The most critical requirement is to store it in a tightly sealed container to keep it dry.[2][3]

  • Light: Protect the compound from light. Nitroaromatic compounds can be light-sensitive. Store the container in a dark place or use an amber vial.

  • Location: Store in a well-ventilated area, away from normal work zones.[4][5] The storage location should be fireproof.[6]

Q2: I store the solid compound in a refrigerator. What precautions should I take?

When storing in a refrigerator or freezer, it is crucial to prevent moisture from contaminating the compound. Always allow the container to warm to ambient temperature before opening it.[5] Opening a cold container will cause atmospheric moisture to condense on the cold powder, introducing water that can lead to hydrolysis of the methyl ester group over time.

Q3: What are the visible signs of degradation?

As a solid, this compound is expected to be a white to light-yellow crystalline powder.[2] Any significant deviation from this appearance could indicate decomposition. Be vigilant for:

  • Color Change: A darkening of the material, perhaps to a deeper yellow or brown.

  • Change in Texture: Clumping or the appearance of a sticky or oily residue, which may suggest hygroscopicity or the formation of degradation byproducts.

  • Gas Evolution: Any pressure buildup inside the container is a serious warning sign of active decomposition. Thermal decomposition can lead to the release of gases like nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[4]

Q4: Which chemicals are incompatible with this compound?

Due to its chemical structure, this compound is incompatible with several classes of reagents. The two electron-withdrawing nitro groups make the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.

  • Strong Bases: Avoid strong bases (e.g., sodium hydroxide, potassium tert-butoxide), as they can react violently or catalyze decomposition.[4][6]

  • Strong Oxidizing Agents: These should be kept separate.[4][7]

  • Strong Reducing Agents and Ammonia: Violent reactions can occur with these substances, creating fire and explosion hazards.[6]

  • Strong Acids: While more stable to acids than bases, it is good practice to store it separately from strong acids.[7]

Contamination with incompatible substances can significantly lower the thermal stability of nitroaromatic compounds, potentially leading to runaway reactions.[8]

Troubleshooting Guide: Experimental Inconsistency

Use this guide to diagnose issues that may be related to the stability and storage of your compound.

Problem Encountered Potential Root Cause (Stability-Related) Recommended Action & Scientific Rationale
Inconsistent Results in Assays Compound Degradation. The active concentration of your compound may be lower than calculated due to decomposition. Degradation products could also interfere with your assay.1. Perform Quality Control: Run a fresh analytical test (e.g., HPLC, LC-MS, ¹H NMR) to check the purity of your current stock. 2. Use a New Sample: If purity is compromised, discard the old stock and use a fresh, unopened sample of the compound. 3. Review Storage: Ensure your storage protocol aligns with the recommendations in this guide.
Compound Won't Fully Dissolve Formation of Insoluble Byproducts. Degradation, particularly hydrolysis of the ester to the carboxylic acid, can produce less soluble impurities.1. Verify Solubility: Re-check the solubility of the compound in your chosen solvent with a fresh sample. 2. Analyze the Material: If possible, analyze the insoluble portion to identify it. 3. Filter Solution: For immediate use, you may filter the solution to remove insoluble matter, but you must re-quantify the concentration of the active compound in the filtrate. Note that this is a temporary fix.
Visible Color Change in Solid Decomposition. The appearance of color often indicates the formation of conjugated side products or impurities resulting from thermal, hydrolytic, or photolytic degradation.1. Do Not Use: A significant color change is a strong indicator of impurity. The material should be considered suspect and ideally not used for quantitative experiments.[2] 2. Dispose Properly: Dispose of the compromised chemical according to your institution's hazardous waste guidelines. Nitroaromatic compounds are often toxic and require specific disposal procedures.[9]
Pressure Buildup in Container Active Thermal Decomposition. This is a critical safety hazard. Decomposition of nitro compounds can be exothermic and produce gas, leading to container pressurization and a potential explosion risk.[4][6]1. Handle with Extreme Caution: Do not open the container. If safe to do so, move it to an isolated and well-ventilated area like a chemical fume hood.[10] 2. Contact Safety Officer: Inform your institution's Environmental Health and Safety (EHS) department immediately for guidance on handling and disposal. 3. Review Storage Conditions: This event was likely caused by storage at an elevated temperature or contamination. Review all handling and storage procedures to prevent recurrence.[8]

Data Summary: Storage and Stability Profile

ParameterRecommendationRationale
Physical Form White to Light Yellow Crystalline Solid[2]Baseline for visual inspection.
Storage Temperature 10°C to 25°C (Controlled Room Temp)[1][2]Minimizes thermal degradation without introducing significant moisture risk.
Storage Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂)[3]Prevents exposure to atmospheric moisture and oxygen.
Light Conditions Protect from light (Store in dark/amber vial)Prevents photolytic decomposition pathways.
Incompatible Materials Strong Bases, Strong Oxidizing Agents, Strong Reducing Agents, Ammonia[4][6]These can catalyze or cause violent decomposition, posing a safety risk.[8]
Signs of Instability Color darkening, clumping, gas evolution, pressure buildup[4]Direct indicators of chemical decomposition.

Experimental Workflows

Workflow for Assessing Compound Integrity

If you suspect your sample of this compound has been compromised due to improper storage or handling, follow this logical workflow to make an informed decision.

G cluster_0 Initial Observation cluster_1 Triage cluster_2 Action cluster_3 Safety Critical start Suspected Compound Instability (e.g., inconsistent data, age, poor storage) visual_check Visual Inspection: Color, Texture, Container Pressure start->visual_check abnormal Abnormal? (Dark color, clumping, pressure) visual_check->abnormal safe_to_handle Safe to Handle? (No pressure buildup) abnormal->safe_to_handle Yes no_abnormality No Visual Abnormality abnormal->no_abnormality No analytical_qc Perform Analytical QC (HPLC, LC-MS, NMR) safe_to_handle->analytical_qc contact_ehs CRITICAL SAFETY RISK Contact EHS Immediately. Do Not Open Container. safe_to_handle->contact_ehs No (Pressure Observed) no_abnormality->analytical_qc compare Purity >95% and matches reference spectrum? analytical_qc->compare proceed Proceed with Experiment (Use with confidence) compare->proceed Yes discard Quarantine & Dispose (Label as 'Suspect') compare->discard No

Caption: Decision workflow for assessing the integrity of a suspect sample.

References

  • Fisher Scientific. (2010). Safety Data Sheet for 1-Chloro-2,4-dinitrobenzene.

  • Biosynth. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate.

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

  • Sigma-Aldrich. (2025). Safety Data Sheet for Methyl 3,5-dinitrobenzoate.

  • ChemicalBook. (n.d.). METHYL 4-CHLORO-2-NITROBENZOATE CAS#: 42087-80-9.

  • CymitQuimica. (2024). Safety Data Sheet for Methyl 3-chloro-5-fluoro-4-nitrobenzoate.

  • Fisher Scientific. (n.d.). Safety Data Sheet for Methyl 3-nitro-4-chlorobenzoate.

  • Sigma-Aldrich. (2025). Safety Data Sheet for Methyl 4-nitrobenzoate.

  • Thermo Fisher Scientific. (2010). Safety Data Sheet for 1-Chloro-2,4-dinitrobenzene.

  • Health and Safety Executive. (n.d.). Storage and Handling of Industrial Nitrocellulose.

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage.

  • PubChem. (n.d.). Methyl 4-chloro-2-nitrobenzoate. National Center for Biotechnology Information.

  • Chemistry For Everyone. (2025). How To Store Nitrocellulose?. YouTube.

  • Urben, P. G., & Bretherick, L. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 21(9), 1305–1310.

  • PubChem. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information.

  • International Labour Organization & World Health Organization. (2021). ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE.

  • PubChem. (n.d.). Methyl 4-chloro-2,3-dinitrobenzoate. National Center for Biotechnology Information.

  • Cambridge Crystallographic Data Centre. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate.

  • ChemNet. (n.d.). methyl 4-chloro-3,5-dinitrobenzoate.

Sources

Technical Support Center: Analytical Methods for Monitoring Reactions of Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 4-Chloro-2,6-dinitrobenzoate and its chemical transformations. This guide is designed for researchers, chemists, and drug development professionals who require robust analytical methods to monitor reaction progress, quantify components, and identify byproducts. As a highly reactive intermediate, particularly in nucleophilic aromatic substitution (SNAr) reactions, precise and reliable monitoring is critical for process optimization, kinetic studies, and ensuring product quality.

This document provides in-depth, field-tested guidance in a practical question-and-answer format, focusing on the most common and powerful analytical techniques: HPLC, GC-MS, and NMR spectroscopy. We will explore not just the "how" but the "why" behind methodological choices and troubleshooting steps, ensuring you can develop self-validating and dependable analytical systems.

Section 1: Choosing Your Analytical Tool - Foundational FAQs

Before initiating any experiment, selecting the appropriate analytical technique is paramount. The choice depends on the specific question you are trying to answer—be it reaction completion, kinetic profiling, or byproduct identification.

Q1: What are the primary methods for monitoring reactions of this compound?

A1: The three most effective and widely used techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages. HPLC is excellent for routine quantification of thermally sensitive compounds. GC-MS provides high separation efficiency and structural information for volatile compounds. NMR offers unparalleled structural detail and is ideal for in-situ monitoring without sample workup.[1][2]

Q2: How do I decide between HPLC, GC-MS, and NMR for my specific reaction?

A2: Your choice should be guided by the reaction characteristics and analytical goals.

  • For routine quantitative analysis and purity checks: HPLC-UV is often the best choice. It is robust, highly reproducible, and the dinitroaromatic structure of the analyte provides a strong UV chromophore for sensitive detection.

  • For identifying unknown byproducts or confirming product identity: GC-MS is superior due to the mass spectrometer's ability to provide molecular weight and fragmentation data. It is also highly sensitive. However, you must verify the thermal stability of your reactants and products.[3]

  • For real-time kinetic studies and mechanistic investigations: NMR is the most powerful tool. It allows for the direct observation of reactant consumption and product formation in the reaction vessel, potentially identifying transient intermediates.[4][5] Benchtop NMR spectrometers have made this technique more accessible for routine monitoring.[5]

Table 1: Comparison of Primary Analytical Techniques

FeatureHPLC-UVGC-MSNMR Spectroscopy
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility & boiling pointNuclear spin transitions in a magnetic field
Primary Use Case Quantitative analysis, purity checksQualitative & quantitative analysis, byproduct IDStructural elucidation, kinetic studies, in-situ monitoring
Strengths Robust, reproducible, good for non-volatile/thermally labile compoundsHigh sensitivity, excellent separation, definitive identification with MSNon-destructive, highly quantitative, provides rich structural data, no chromatography needed
Limitations Lower peak capacity than GC, no molecular weight info (unless coupled to MS)Requires volatile & thermally stable analytes, potential for degradation in inletLower sensitivity, higher equipment cost, potential for spectral overlap
Sample Prep Simple dilution in mobile phaseDilution, possible derivatizationDilution in deuterated solvent (at-line) or direct analysis (in-situ)

digraph "Analytical_Method_Decision_Workflow" {
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edge [fontname="Arial", fontsize=10];

start [label="What is the primary analytical goal?", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; quant [label="Routine Quantification\n& Purity", fillcolor="#FFFFFF"]; kinetic [label="Kinetics / Mechanism\n(Real-time)", fillcolor="#FFFFFF"]; byproduct [label="Byproduct ID /\nUnknowns", fillcolor="#FFFFFF"];

hplc [label="Use HPLC-UV", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="Use NMR", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; gcms [label="Is the analyte\nthermally stable?", shape=diamond, style=filled, fillcolor="#FBBC05"]; gcms_yes [label="Use GC-MS", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lcms [label="Consider LC-MS", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> quant; start -> kinetic; start -> byproduct;

quant -> hplc; kinetic -> nmr; byproduct -> gcms;

gcms -> gcms_yes [label="Yes"]; gcms -> lcms [label="No"]; }

Caption: Decision workflow for selecting an analytical method.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC with UV detection is the workhorse for monitoring the conversion of this compound. Given its strong UV absorbance, detection is straightforward. Most issues arise from the separation itself.

Q3: I'm seeing my retention time drift to later times with every injection. What's happening?

A3: This is a classic symptom of column contamination or insufficient equilibration. The highly polar nitro groups and the ester functionality can cause strong interactions with the stationary phase.

  • Causality: Components from your sample matrix may be irreversibly adsorbing to the head of the column, changing its chemistry over time and leading to increased retention.[6]

  • Solutions:

    • Use a Guard Column: This is the most effective solution. A guard column is a small, sacrificial column placed before your analytical column to catch strongly retained impurities.[6]

    • Implement a Column Wash Step: After your analytical run, add a step in your gradient that flushes the column with a strong, organic solvent (like 100% acetonitrile or isopropanol) to remove contaminants.

    • Ensure Proper Equilibration: If you are running a gradient, make sure the column is fully re-equilibrated to the initial mobile phase conditions before the next injection. A common rule of thumb is to allow 10 column volumes of the starting mobile phase to pass through.[7]

Q4: My product and reactant peaks are not fully separated (poor resolution). How can I improve this?

A4: Improving resolution involves manipulating the mobile phase composition, flow rate, or stationary phase.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you must change one of these parameters.

  • Solutions:

    • Optimize Mobile Phase: If using a methanol/water system, try switching to acetonitrile/water. Acetonitrile often provides different selectivity for aromatic compounds and has a lower viscosity, which can improve efficiency.

    • Adjust Organic Content: Decrease the percentage of organic solvent in your mobile phase. This will increase the retention time of both peaks but may also increase the separation between them.

    • Change Mobile Phase pH: While less likely to have a dramatic effect for this uncharged molecule, if any acidic or basic impurities are present and interfering, buffering the mobile phase can sharpen peaks and improve resolution.

    • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, at the cost of a longer run time.

Q5: My peaks are tailing. What is the cause and how do I fix it?

A5: Peak tailing for nitroaromatic compounds often points to secondary interactions with the stationary phase or a column void.

  • Causality: The silica backbone of C18 columns has residual silanol groups that can be acidic. The polar nitro groups on your analyte can interact with these sites, causing a portion of the molecules to lag behind the main peak, resulting in tailing.

  • Solutions:

    • Use an End-capped Column: Ensure you are using a high-quality, fully end-capped C18 column. End-capping neutralizes most of the residual silanol groups.

    • Check for Column Voids: A void at the head of the column can cause peak distortion. This can be diagnosed by a sudden drop in backpressure and poor peak shape. If a void is present, the column usually needs to be replaced.[8]

    • Dissolve Sample in Mobile Phase: Injecting your sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[9]

Experimental Protocol: Offline HPLC Reaction Monitoring
  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Adjust ratio as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[10]

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of cold mobile phase in a 1.5 mL vial. This stops the reaction and prepares the sample for analysis.

    • If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peak areas for the reactant (this compound) and the expected product(s).

    • Calculate the percent conversion by comparing the relative peak areas over time.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

GC-MS is a powerful tool for this analysis, but the thermal lability of nitroaromatic compounds can present challenges.[3]

Q6: I suspect my compound is degrading in the GC injector. The peak is small and broad, and I see other unexpected peaks. What should I do?

A6: Thermal degradation in the hot injector is a common problem for nitroaromatics.[11]

  • Causality: Standard GC inlet temperatures (250-300 °C) can be high enough to cause the breakdown of the analyte before it reaches the column. Active sites in the injector liner can also catalyze degradation.

  • Solutions:

    • Lower the Injector Temperature: Reduce the injector temperature in 20 °C increments (e.g., start at 250 °C and go down to 200 °C or even 180 °C) to find the lowest temperature that allows for efficient volatilization without degradation.

    • Use a Deactivated Liner: Employ a GC liner that has been chemically deactivated to cover active sites. A liner with glass wool can also help trap non-volatile impurities but ensure the glass wool is also deactivated.

    • Use a Pulsed Splitless or PTV Injection: A Programmable Temperature Vaporizing (PTV) inlet allows you to inject the sample at a low initial temperature and then rapidly heat it to transfer the analytes to the column. This minimizes the time the analyte spends in a hot environment.

Q7: My baseline is noisy and drifting. How can I get a stable baseline?

A7: A noisy or drifting baseline in GC-MS is often caused by column bleed or contamination.

  • Causality: At high temperatures, the stationary phase of the GC column can slowly break down and elute, a phenomenon known as "column bleed." This creates a rising baseline, especially during a temperature ramp, and increases chemical noise. Contamination in the carrier gas or from previous injections can also cause noise.[11]

  • Solutions:

    • Condition the Column: Before use, condition a new column by baking it at a temperature slightly above your method's maximum temperature (but below the column's specified limit) for several hours with carrier gas flowing to remove volatile contaminants.

    • Check for Leaks: Air leaks in the system are a major source of noise and can also damage the column and detector. Use an electronic leak detector to check all fittings.

    • Use High-Purity Carrier Gas: Ensure you are using high-purity helium or hydrogen and that gas traps are installed to remove any residual oxygen, moisture, or hydrocarbons.[12]

    • Lower the Final Oven Temperature: If possible, lower the maximum temperature of your oven program to reduce column bleed.

Experimental Protocol: Offline GC-MS Reaction Monitoring
  • Instrument Setup:

    • Column: A low-to-mid polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[2]

    • Injector: Splitless mode, 220 °C (optimize as needed).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-350 m/z.

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 20 µL) from the reaction.

    • Quench and dilute the aliquot in a suitable solvent like ethyl acetate or dichloromethane (e.g., to 1 mL).

    • If necessary, add an internal standard for more precise quantification.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Monitor the reaction by tracking the disappearance of the reactant's mass spectrum (and its retention time) and the appearance of the product's mass spectrum. The molecular ion and characteristic fragmentation patterns can be used for identification.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR provides direct, quantitative data without chromatographic separation, making it ideal for understanding reaction kinetics.[5][13]

At_Line_NMR_Workflow cluster_0 In the Lab cluster_1 At the Spectrometer reactor Reaction Vessel sample Withdraw Aliquot (e.g., 0.1 mL) reactor->sample quench Quench & Dilute in Deuterated Solvent + IS (e.g., 0.6 mL CDCl3) sample->quench nmr_tube Transfer to NMR Tube quench->nmr_tube acquire Acquire Spectrum (e.g., 1H NMR) nmr_tube->acquire process Process Data (Integrate Peaks) acquire->process

Caption: Workflow for at-line NMR reaction monitoring.

Q8: How can I get quantitative NMR data from my reaction mixture? My peak integrals seem inconsistent.

A8: Accurate quantification with NMR requires careful setup and the use of an internal standard.

  • Causality: The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it. However, inconsistencies can arise from poor parameter setup (leading to incomplete relaxation) or changes in sample conditions.

  • Solutions:

    • Use an Internal Standard (IS): Add a known amount of an unreactive compound with a simple spectrum that does not overlap with your analyte signals (e.g., 1,3,5-trimethoxybenzene or hexamethyldisiloxane). You can then quantify your reactant and product by comparing their peak integrals to the integral of the IS.

    • Ensure Full Relaxation: For quantitative data, you must ensure all protons have fully relaxed back to equilibrium before the next pulse. Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of any nucleus you want to quantify.

    • Check Shimming: The magnetic field homogeneity (shimming) can be affected by the changing composition of the reaction mixture, leading to distorted peak shapes and inaccurate integrals.[14] Shim the sample before each acquisition, especially for kinetic studies.

Experimental Protocol: At-Line ¹H NMR Reaction Monitoring
  • Preparation:

    • Prepare a stock solution of a suitable deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard.

  • Sampling:

    • At each time point, withdraw a precise aliquot of the reaction mixture (e.g., 100 µL).

    • Immediately add it to a vial containing a precise volume of the deuterated solvent/internal standard stock solution (e.g., 600 µL). Mix thoroughly.

  • Acquisition:

    • Transfer the mixture to a 5 mm NMR tube.

    • Acquire a quantitative ¹H NMR spectrum. Choose a spectral region for the reactant, product, and internal standard that is free from overlap.

  • Analysis:

    • Integrate the signals corresponding to the reactant, product, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard. This allows for the construction of a precise kinetic profile.

References
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • What Is Reaction Monitoring?. Chromatography Today. [Link]

  • In situ - Wikipedia. Wikipedia. [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]

  • Reaction Monitoring. Magritek. [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer Link. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. [Link]

  • In-Situ Observation of Chemical Reactions. Oxford Instruments. [Link]

  • 10 Common Mistakes in Gas Chromatography. AELAB. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • development of a new high-performance liquid. UPB Scientific Bulletin. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Troubleshooting - 2. Scribd. [Link]

  • Analysis of chlorinated and nitroaromatic compounds. LabRulez GCMS. [Link]

  • Methyl 4-chloro-3,5-dinitrobenzoate. PubChem. [Link]

  • Application Note. Shimadzu. [Link]

  • Common Sources Of Error in Gas Chromatography. ALWSCI. [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]

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  • LC-APCI(−)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases. ResearchGate. [Link]

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  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. SCIRP. [Link]

  • Polarographic behavior of 2,4-dinitrochlorobenzene and products of its reduction. ResearchGate. [Link]

  • (PDF) Methyl 4-Chloro-3,5-Dinitrobenzoate - Acta. Amanote Research. [Link]

  • Growth and characterization of 6-chloro-2,4-dinitroaniline crystals in anti-solvent precipitation and reprecipitation methods. CrystEngComm (RSC Publishing). [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation and purity assessment of synthesized compounds is a cornerstone of scientific rigor. Methyl 4-Chloro-2,6-dinitrobenzoate, a substituted nitroaromatic compound, presents a unique analytical challenge due to the complex interplay of electron-withdrawing groups on its benzene ring. This guide provides an in-depth analysis of its characterization using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, placed in context with alternative analytical methodologies. We will explore the causality behind spectral features, present detailed experimental protocols, and offer a comparative assessment to guide your analytical strategy.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural determination of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C nuclei in this context), revealing the connectivity and spatial relationships within a molecule. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring, which is a critical determinant of its chemical properties and reactivity.

Predicted ¹H and ¹³C NMR Spectral Analysis

While a publicly available, experimentally verified spectrum for this compound is not readily found in major databases, we can confidently predict its ¹H and ¹³C NMR spectra based on the well-established principles of substituent effects on aromatic systems. The electron-withdrawing nature of the two nitro groups and the chloro group, along with the methyl ester, creates a distinct electronic environment that governs the chemical shifts of the aromatic protons and carbons. Our predictions are informed by the experimental data of analogous compounds such as methyl 4-chlorobenzoate and methyl 4-nitrobenzoate[1].

¹H NMR Analysis:

The aromatic region of the ¹H NMR spectrum is expected to show a single signal for the two equivalent aromatic protons (H-3 and H-5). The strong deshielding effect of the two ortho nitro groups and the para chloro substituent will shift this signal significantly downfield. The methyl group of the ester will appear as a singlet in the upfield region.

¹³C NMR Analysis:

The ¹³C NMR spectrum will provide a more detailed fingerprint of the carbon skeleton. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The carbonyl carbon of the ester will appear at the most downfield position. The carbon atoms directly attached to the nitro groups (C-2 and C-6) will be significantly deshielded, as will the carbon attached to the chlorine atom (C-4). The quaternary carbon attached to the ester group (C-1) and the protonated carbons (C-3 and C-5) will have distinct chemical shifts reflecting the overall electronic distribution in the ring. The methyl carbon of the ester will be found in the typical upfield region.

Predicted ¹H NMR Data (500 MHz, CDCl₃) Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity
~8.5 - 8.7Singlet
~4.0Singlet

Comparative Analysis with Alternative Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves orthogonal techniques to confirm purity and identity.

Technique Principle Application for this compound Advantages Disadvantages
HPLC (High-Performance Liquid Chromatography) Separation based on polarity.Purity assessment, quantification.High sensitivity, excellent for determining the number of components in a sample and their relative amounts.Provides no structural information beyond retention time.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separation by HPLC followed by mass analysis.Confirmation of molecular weight and fragmentation pattern.Provides molecular weight information, which is a critical piece of data for identity confirmation. Can be used for impurity identification.Isomeric compounds may not be distinguishable by mass alone.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass analysis.Purity and identity confirmation for thermally stable and volatile compounds.High resolution separation, provides a fragmentation pattern that can be used for library matching.The compound may require derivatization to increase volatility and thermal stability[2].

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Materials:

  • This compound (sample)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

  • Dissolution: Gently vortex the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled experiment.

Analytical Workflow Visualization

The following diagram illustrates a comprehensive workflow for the characterization of a synthesized compound like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of Methyl 4-Chloro-2,6-dinitrobenzoate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy ¹H NMR ¹³C NMR Purification->NMR Purity Purity Assessment HPLC Purification->Purity Identity Identity Confirmation LC-MS / GC-MS Purification->Identity Structure Structural Elucidation NMR:f0->Structure Purity:f0->Structure Identity:f0->Structure Report Final Report & Data Archiving Structure->Report

Caption: Workflow for Synthesis, Purification, and Analytical Characterization.

Conclusion

The structural characterization of this compound is most effectively achieved through a combination of analytical techniques. While ¹H and ¹³C NMR spectroscopy are paramount for the definitive elucidation of its intricate structure, orthogonal methods such as HPLC and mass spectrometry are crucial for verifying purity and confirming molecular weight. By integrating these techniques, researchers can ensure the high fidelity of their synthesized compounds, a critical requirement for reliable downstream applications in research and development.

References

  • PubChem. Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information for.... [Details on NMR of similar compounds].
  • PubChem. Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • NIH - National Center for Biotechnology Information. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]

  • U.S. Department of Health and Human Services. Toxicological Profile for Nitroaromatics. Agency for Toxic Substances and Disease Registry.

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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-Chloro-2,6-dinitrobenzoate and Alternative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical development and forensic science, the precise structural elucidation of organic molecules is paramount. Nitroaromatic compounds, a class of molecules prevalent in explosives and as synthetic intermediates, present unique analytical challenges due to their reactivity and thermal lability. This guide offers an in-depth analysis of the mass spectrometry fragmentation pattern of Methyl 4-Chloro-2,6-dinitrobenzoate, a representative nitroaromatic compound. We will explore the predictable fragmentation pathways under electron ionization and compare this powerful technique with alternative analytical methodologies, providing the necessary experimental context for informed decision-making in a research and development setting.

The Logic of Fragmentation: Deconstructing this compound

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural analysis of volatile and semi-volatile organic compounds. The high-energy electrons employed in EI induce ionization and subsequent fragmentation of the molecule, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of nitroaromatic compounds is governed by the stability of the resulting ions and the influence of the electron-withdrawing nitro groups and other substituents on the aromatic ring.

For this compound, the fragmentation is anticipated to be a complex interplay of several key pathways. The presence of two nitro groups ortho to the methyl ester functionality introduces the potential for characteristic "ortho effects," which are specific fragmentation patterns arising from the proximity of these groups.[1][2]

Predicted Fragmentation Pathway

The fragmentation cascade of this compound is initiated by the formation of the molecular ion (M+•). From this point, several competing fragmentation routes are plausible:

  • Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.[3]

  • Loss of Nitric Oxide (NO) and Nitrogen Dioxide (NO₂): Characteristic fragmentations for nitroaromatic compounds, resulting from the cleavage of the C-N bond or rearrangement processes.[1][4] The expulsion of these radical species often leads to the formation of a variety of distonic radical anions.[5][6]

  • The "Ortho Effect": The proximity of the nitro groups to the ester may facilitate intramolecular rearrangements. One such possibility is the transfer of a hydrogen from the methyl group to a nitro group, followed by the loss of a hydroxyl radical (•OH). While more commonly observed with ortho-alkyl substituents, this pathway is a consideration.[7]

  • Cleavage of the Ester Group: Fragmentation can also occur within the ester group itself, leading to the loss of formaldehyde (CH₂O) or other small neutral molecules.

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond can also occur, though it may be less favorable than the loss of nitro-related fragments.

These fragmentation pathways are visualized in the following diagram:

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M This compound (M+•) m/z = 260/262 F1 [M - •OCH₃]⁺ m/z = 229/231 M->F1 - •OCH₃ F2 [M - NO₂]⁺ m/z = 214/216 M->F2 - NO₂ F3 [M - NO]⁺• m/z = 230/232 M->F3 - NO F1_1 [F1 - NO₂]⁺ m/z = 183/185 F1->F1_1 - NO₂ F1_2 [F1 - CO]⁺ m/z = 201/203 F1->F1_2 - CO F2_1 [F2 - •OCH₃]⁺ m/z = 183/185 F2->F2_1 - •OCH₃ F2_2 [F2 - NO₂]⁺ m/z = 168 F2->F2_2 - NO₂

Caption: Predicted EI-MS fragmentation pathway of this compound.

A Comparative Analysis of Analytical Techniques

While EI-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to confirm identity and quantify the analyte. The choice of technique is dictated by the sample matrix, the required sensitivity, and the nature of the analyte.

TechniquePrincipleAdvantagesDisadvantagesTypical Application
GC-MS (EI) Separation by gas chromatography followed by electron ionization mass spectrometry.High chromatographic resolution, extensive spectral libraries for identification.Requires volatile and thermally stable analytes. Sample derivatization may be necessary.[8]Analysis of explosives, environmental contaminants, and metabolic profiling.[9][10]
LC-MS (ESI/APCI) Separation by liquid chromatography coupled with soft ionization mass spectrometry.Applicable to a wide range of polar and non-polar compounds, including thermally labile molecules.[9][11] Reduced fragmentation provides molecular weight information.[12]Matrix effects can suppress ionization. Fewer extensive spectral libraries compared to EI.Pharmaceutical analysis, proteomics, and analysis of complex mixtures.[13][14]
HPLC-UV Separation by high-performance liquid chromatography with ultraviolet detection.Robust, reproducible, and cost-effective. Well-suited for quantification.[15]Less selective than MS; co-eluting impurities can interfere. Does not provide structural information beyond the chromophore.Routine quality control, purity assessment, and quantification of known compounds.[16]
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed information about the chemical environment of atoms.Unambiguous structure elucidation and stereochemical determination. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts and longer acquisition times.Primary method for the structural determination of new chemical entities.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

The following protocol outlines the general steps for analyzing this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation
  • Objective: To prepare a dilute solution of the analyte suitable for GC injection.

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL.

GC-MS Instrumentation and Parameters
  • Objective: To configure the GC-MS system for optimal separation and detection of the analyte.

  • Instrumentation: A standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

  • GC Parameters:

    • Injection Port: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

Data Acquisition and Analysis
  • Objective: To acquire the mass spectrum and identify the characteristic fragments.

  • Procedure:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.

    • Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Analyte B Dissolve in Solvent A->B C Serial Dilution B->C D Inject Sample C->D E GC Separation D->E F EI Ionization & Fragmentation E->F G Mass Analysis F->G H Acquire Mass Spectrum G->H I Identify Fragments H->I J Compare to Prediction I->J

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The structural elucidation of this compound and related nitroaromatic compounds is a critical task in various scientific disciplines. Mass spectrometry, particularly GC-MS with electron ionization, provides a robust method for identifying these compounds through their characteristic fragmentation patterns. By understanding the principles of fragmentation, such as the loss of nitro-specific groups and potential ortho effects, researchers can confidently interpret mass spectra. Furthermore, a multi-faceted analytical approach, incorporating techniques like LC-MS and HPLC-UV, ensures comprehensive characterization and accurate quantification. This guide provides a foundational framework for the analysis of this important class of molecules, empowering researchers to make informed decisions in their analytical workflows.

References

  • Recent Advances in Ambient Mass Spectrometry of Trace Explosives - PMC - NIH. Available at: [Link]

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  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. Available at: [Link]

  • On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed. Available at: [Link]

  • Chapter 1: The Application of Mass Spectrometry to Explosive Casework: Opportunities and Challenges - Books - Royal Society of Chemistry. Available at: [Link]

  • Mass spectral fragmentation pathways in 2,4,6‐trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study - Weizmann Research Portal. Available at: [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Mass spectral fragmentation processes in nitronaphthalenes. A study using tandem mass spectrometry and collision‐induced dissociation - Weizmann Research Portal. Available at: [Link]

    • analytical methods - ATSDR. Available at: [Link]

  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC - ResearchGate. Available at: [Link]

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  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - Canadian Science Publishing. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

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A Senior Application Scientist's Guide to the Reactivity of Substituted Dinitrochlorobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Comparative Reactivity Analysis of Methyl 4-Chloro-2,6-dinitrobenzoate and Other Dinitrochlorobenzene Isomers in Nucleophilic Aromatic Substitution.

This guide provides an in-depth comparison of the reactivity of this compound with other common dinitrochlorobenzene isomers. It is intended for researchers, chemists, and drug development professionals who utilize these versatile building blocks in organic synthesis. The discussion is grounded in the principles of physical organic chemistry, supported by experimental evidence and established reaction mechanisms.

Introduction: The Role of Activated Aryl Halides in Synthesis

Aryl halides are fundamental precursors in chemical synthesis. However, the carbon-halogen bond in a simple aryl halide like chlorobenzene is notoriously inert to nucleophilic attack. This is due to the high electron density of the aromatic ring and the steric hindrance it presents.[1] To overcome this, chemists employ a strategy of "activating" the ring by introducing strong electron-withdrawing groups (EWGs).

Nitro groups (–NO₂) are particularly effective activators. When positioned correctly, they render the aromatic ring highly electron-deficient and susceptible to attack by nucleophiles. This reaction, known as Nucleophilic Aromatic Substitution (SₙAr), is a cornerstone of modern synthesis for creating complex molecules in pharmaceuticals, agrochemicals, and materials science.[2]

This guide focuses on a specific class of these activated systems, comparing the workhorse reagent 2,4-Dinitrochlorobenzene (2,4-DNCB) with the more complex This compound . We will dissect their structural and electronic differences to predict and explain their relative reactivities, providing both a theoretical framework and a practical protocol for experimental validation.

The SₙAr Mechanism: An Addition-Elimination Pathway

The SₙAr reaction does not proceed via Sₙ1 or Sₙ2 mechanisms, which are common for aliphatic halides.[1] Instead, it follows a two-step addition-elimination pathway.[3][4]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction begins with the nucleophile attacking the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step. The attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Elimination and Restoration of Aromaticity: The negative charge in the Meisenheimer complex is delocalized throughout the ring and, critically, onto the electron-withdrawing groups. In the second, faster step, the leaving group (e.g., chloride) is expelled, and the ring's aromaticity is restored to yield the final product.

The stability of the Meisenheimer complex is paramount. The more stable this intermediate, the lower the activation energy of the first step and the faster the overall reaction. This stability is achieved when EWGs are positioned at the ortho and/or para positions relative to the leaving group, as this allows the negative charge to be delocalized onto the EWG via resonance.[3][4][5] EWGs in the meta position cannot delocalize the charge through resonance and thus have a much smaller activating effect.

SNAr_Mechanism Figure 1: SₙAr Mechanism via Meisenheimer Complex sub Aryl Halide (e.g., DNCB) mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc Step 1 (Slow) Rate-Determining nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod Step 2 (Fast) Aromaticity Restored lg Leaving Group (X⁻)

Figure 1: SₙAr Mechanism via Meisenheimer Complex

Structural Analysis and Reactivity Prediction

The reactivity of a substituted chlorobenzene in an SₙAr reaction is dictated by the number and position of its activating groups.

CompoundStructureActivating Groups (Relative to Cl)Predicted Relative Reactivity
This compound Two NO₂ groups at ortho positions (strong activation).One CO₂Me group at meta position (weak inductive activation).Very High
2,4-Dinitrochlorobenzene (2,4-DNCB) One NO₂ group at ortho position.One NO₂ group at para position (strong activation).High
1-Chloro-2,6-dinitrobenzene Two NO₂ groups at ortho positions (strong activation).Very High
1-Chloro-3,5-dinitrobenzene Two NO₂ groups at meta positions (very weak activation).Very Low

Analysis:

  • This compound: This molecule is exceptionally activated. It possesses two nitro groups in the ortho positions, both of which can powerfully stabilize the negative charge of the Meisenheimer complex through resonance. The methyl ester group at the meta position also contributes a small activating effect through induction. The steric hindrance from the two bulky ortho nitro groups might slightly impede the approach of very large nucleophiles, but the electronic activation is dominant.

  • 2,4-Dinitrochlorobenzene (2,4-DNCB): This is the classic benchmark for high SₙAr reactivity.[6][7] With one ortho and one para nitro group, it has an ideal arrangement for stabilizing the anionic intermediate. Both groups participate effectively in resonance delocalization.

  • 1-Chloro-2,6-dinitrobenzene: Similar to our primary compound but without the ester group, this molecule is also highly activated due to the two ortho nitro groups.[8] Its reactivity is expected to be very high, and comparing it to this compound can isolate the minor inductive effect of the ester group.

  • 1-Chloro-3,5-dinitrobenzene: This isomer serves as a crucial negative control. Because both nitro groups are meta to the chlorine, they cannot stabilize the Meisenheimer complex via resonance. Consequently, this compound is dramatically less reactive than its ortho/para substituted counterparts.

Reactivity Prediction:

This compound ≥ 1-Chloro-2,6-dinitrobenzene > 2,4-Dinitrochlorobenzene >> 1-Chloro-3,5-dinitrobenzene

The presence of two ortho nitro groups in this compound provides powerful electronic activation, likely making it one of the most reactive substrates in this class. It is expected to be at least as reactive, if not slightly more so, than the well-known 2,4-DNCB.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate these predictions, a comparative kinetic study can be performed. The reaction of the aryl chlorides with a nucleophile like piperidine is a well-established model system.[9] The reaction progress can be monitored by observing the disappearance of the reactant or the appearance of the product using techniques like HPLC or UV-Vis spectroscopy.

Objective: To determine the second-order rate constants for the reaction of various dinitrochlorobenzene isomers with piperidine in a suitable solvent (e.g., DMSO or Methanol).

Materials:

  • This compound

  • 2,4-Dinitrochlorobenzene

  • Piperidine

  • Anhydrous DMSO (or other suitable aprotic solvent)

  • Volumetric flasks, pipettes, and syringes

  • Constant temperature bath

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of each dinitrochlorobenzene isomer in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • In a thermostatted vial at 25°C, place a specific volume of the dinitrochlorobenzene stock solution.

    • Add a sufficient volume of DMSO to ensure the final concentration of the aryl halide will be low (e.g., 1 mM).

    • To initiate the reaction, add a large excess of the piperidine stock solution (e.g., to achieve a final concentration of 100 mM). Using a large excess of one reagent simplifies the kinetics to be pseudo-first-order with respect to the limiting reagent (the aryl halide).

  • Reaction Monitoring:

    • Immediately after adding the piperidine, start a timer and begin collecting data.

    • Using HPLC: At timed intervals, withdraw a small aliquot of the reaction mixture, quench it (e.g., with a dilute acid solution), and inject it into the HPLC. Monitor the peak area of the starting material.

    • Using UV-Vis: If the product has a unique absorbance maximum distinct from the reactants, monitor the increase in absorbance at that wavelength over time.

  • Data Analysis:

    • Plot the natural logarithm of the reactant concentration (ln[Aryl Halide]) versus time.

    • For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Piperidine] .

  • Comparison:

    • Repeat the experiment under identical conditions for each dinitrochlorobenzene isomer.

    • Compare the calculated k₂ values to establish the quantitative reactivity order.

Experimental_Workflow Figure 2: Experimental Workflow for Kinetic Analysis prep 1. Prepare Stock Solutions - Aryl Halides (0.1 M) - Piperidine (1.0 M) in Anhydrous DMSO setup 2. Set Up Reaction - Thermostat vial to 25°C - Add Aryl Halide solution - Initiate with excess Piperidine prep->setup monitor 3. Monitor Reaction (at timed intervals) setup->monitor hplc HPLC Analysis - Quench aliquot - Inject & measure peak area monitor->hplc Method A uvvis UV-Vis Analysis - Monitor absorbance change of product monitor->uvvis Method B analysis 4. Analyze Data - Plot ln[Reactant] vs. Time - Determine slope (-k') hplc->analysis uvvis->analysis calc 5. Calculate Rate Constant k₂ = k' / [Piperidine] analysis->calc compare 6. Compare k₂ Values Establish Reactivity Order calc->compare

Figure 2: Experimental Workflow for Kinetic Analysis

Conclusion and Practical Implications

The reactivity of dinitrochlorobenzenes in SₙAr reactions is fundamentally controlled by the ability of the nitro groups to stabilize the intermediate Meisenheimer complex. Our analysis concludes that This compound is an exceptionally reactive substrate, with its reactivity predicted to be comparable to, or even greater than, the widely used 2,4-DNCB. This high reactivity is attributed to the powerful resonance-stabilizing effects of having two nitro groups ortho to the site of substitution.

For the synthetic chemist, this has several implications:

  • Milder Conditions: The high reactivity of this compound may allow reactions to be performed at lower temperatures or with weaker nucleophiles, which can improve functional group tolerance and reduce side reactions.

  • Increased Reaction Rates: For sluggish nucleophiles, using a highly activated substrate like this can significantly shorten reaction times, improving throughput.

  • Additional Functionality: The methyl ester group, while having only a minor impact on reactivity, provides a valuable synthetic handle for subsequent transformations, such as hydrolysis to the carboxylic acid or amidation.

By understanding the electronic principles that govern SₙAr reactions, researchers can make informed decisions when selecting substrates to optimize their synthetic strategies, balancing reactivity with the need for specific functional group handles in the final product.

References

  • Wikipedia. "Nucleophilic aromatic substitution." Accessed January 15, 2026. [Link]

  • KPU Pressbooks. "5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II." Accessed January 15, 2026. [Link]

  • Grokipedia. "Nucleophilic aromatic substitution." Accessed January 15, 2026. [Link]

  • Chemistry Steps. "Nucleophilic Aromatic Substitution." Accessed January 15, 2026. [Link]

  • YouTube. "Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate." (The Organic Chemistry Tutor). Accessed January 15, 2026. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. "Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents." Accessed January 15, 2026. [Link]

  • Wikipedia. "2,4-Dinitrochlorobenzene." Accessed January 15, 2026. [Link]

  • Vedantu. "2 4-Dinitrochlorobenzene is less reactive than chlorobenzene." Accessed January 15, 2026. [Link]

  • Organic Syntheses. "1-chloro-2,6-dinitrobenzene." Accessed January 15, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Navigating the Landscape of Activated Aryl Halides: A Comparative Guide to Alternatives for Methyl 4-Chloro-2,6-dinitrobenzoate in Nucleophilic Aromatic Substitution.

Introduction: Beyond the Benchmark

For decades, this compound has served as a reliable and effective substrate in nucleophilic aromatic substitution (SNAr) reactions. Its two nitro groups, positioned ortho and para to the chloro leaving group, strongly activate the aromatic ring towards nucleophilic attack, facilitating the synthesis of a wide array of derivatives. However, the demands of modern chemical synthesis—ranging from accelerated reaction kinetics and milder conditions to improved safety profiles and novel functional group compatibility—necessitate a broader perspective.

This guide provides an in-depth comparison of viable alternatives to this benchmark reagent. We will move beyond a simple catalog of compounds, instead focusing on the fundamental principles that govern reactivity in SNAr systems. By understanding the causality behind experimental choices, researchers, scientists, and drug development professionals can more effectively select the optimal reagent for their specific synthetic challenges.

The Cornerstone of SNAr Reactivity: The Addition-Elimination Mechanism

To intelligently select an alternative reagent, one must first grasp the mechanistic underpinnings of the SNAr reaction. Unlike SN1 or SN2 reactions, the SNAr pathway proceeds via a two-step addition-elimination mechanism .[1][2]

  • Addition & Meisenheimer Complex Formation (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3] The stability of this complex is paramount.

  • Elimination & Aromaticity Restoration: The leaving group departs, and the aromaticity of the ring is restored.

This mechanism dictates the key factors influencing reaction rates:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (like -NO2, -CN, -CF3) is essential.[4][5] When positioned ortho or para to the leaving group, they delocalize the negative charge of the Meisenheimer complex through resonance, stabilizing it and accelerating the rate-determining first step.[1][4]

  • The Leaving Group: In a stark departure from SN2 reactions, the bond strength to the leaving group is not the primary concern. Instead, the leaving group's ability to stabilize the developing negative charge on the ipso-carbon during the initial attack is more critical. This is governed by electronegativity. Consequently, the reactivity order for halogens in SNAr is F > Cl > Br > I .[6] Fluorine's high electronegativity makes the attached carbon more electrophilic, promoting the initial nucleophilic attack.[3][6]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products ArylHalide Ar-X (Activated Ring) Meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ ArylHalide->Meisenheimer + Nu:⁻ (k1, slow) Nucleophile Nu:⁻ Product Ar-Nu Meisenheimer->Product - X⁻ (k2, fast) LeavingGroup X⁻

Figure 1: The Addition-Elimination mechanism of SNAr reactions.

Comparative Analysis of Alternative Reagents

The selection of an alternative reagent is a trade-off between reactivity, cost, safety, and the specific functional groups desired in the final product.

ReagentStructureKey AdvantagesKey DisadvantagesRelative Reactivity (vs. Benchmark)
Benchmark: this compoundC8H5ClN2O6Well-established reactivity, commercially available.Moderate reactivity may require forcing conditions.1 (Reference)
1-Chloro-2,4-dinitrobenzene (CDNB) C6H3ClN2O4Simpler structure, widely studied, cost-effective.[7]Lacks the ester functionality for further modification. Less activated than the benchmark.~0.1 - 0.5
Picryl Chloride (2,4,6-Trinitrochlorobenzene)C6H2ClN3O6Extremely high reactivity due to the third nitro group.[1]Highly explosive , requires specialized handling.[8]>100
Methyl 4-Fluoro-2,6-dinitrobenzoate C8H5FN2O6Significantly higher reactivity, allowing for milder conditions.[9]Higher cost than chloro-analog.~50 - 100
4-Chloro-3,5-dinitrobenzotrifluoride C7H2ClF3N2O4Highly activated by two nitro groups and a -CF3 group.[10]Specific substitution pattern, less common starting material.>10
The Workhorse: 1-Chloro-2,4-dinitrobenzene (CDNB)

CDNB is arguably the most common SNAr substrate. It lacks the methyl ester group of the benchmark, making it a more direct precursor for compounds where that functionality is not required. Its reactivity is well-understood, and it serves as a foundational example in countless organic chemistry curricula.[11][12] While less activated than this compound due to the absence of the third EWG (the ester), its cost-effectiveness and predictability make it a go-to choice for many applications.

The High-Reactivity Extreme: Picryl Chloride

With three powerfully electron-withdrawing nitro groups, picryl chloride is exceptionally reactive towards nucleophiles.[8] This allows for reactions to proceed under very mild conditions, often at room temperature.[1] However, this extreme reactivity comes with a significant safety caveat: picryl chloride is a high-energy material and is explosive.[8] Its use should be restricted to situations where extreme reactivity is absolutely necessary and appropriate safety measures (e.g., small scale, blast shields) are in place.

The Superior Leaving Group: Fluoro-Substituted Analogs

For researchers seeking a significant boost in reactivity without resorting to hazardous materials, replacing the chlorine with fluorine is the most logical and effective strategy. As previously discussed, the high electronegativity of fluorine makes the ipso-carbon significantly more electrophilic, dramatically accelerating the rate-determining nucleophilic attack.[6]

The fluoro-analog, Methyl 4-Fluoro-2,6-dinitrobenzoate , allows for:

  • Milder Reaction Conditions: Often proceeding at lower temperatures.

  • Shorter Reaction Times: Increasing throughput.

  • Broader Nucleophile Scope: Enabling the use of weaker nucleophiles that may be unreactive with the chloro-analog.[6]

The primary drawback is the higher cost of fluorinated aromatic starting materials. However, the benefits in terms of process efficiency and yield often justify the initial expense.

Experimental Protocols: A Self-Validating Approach

Trustworthiness in scientific reporting comes from reproducible, self-validating experimental design. The following protocols provide a framework for both utilizing and quantitatively comparing these reagents.

General Protocol for SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the reaction between an activated aryl halide and a primary or secondary amine.

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the activated aryl halide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP, ~0.5 M concentration).

  • Addition of Amine: Add the amine nucleophile (1.1 eq) to the solution.

  • Addition of Base (if necessary): If using an amine salt or if the reaction generates HCl, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq).

  • Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature for highly activated substrates to 80-120 °C for less reactive ones). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Workflow for Comparative Kinetic Analysis (Fluoro vs. Chloro)

To quantitatively demonstrate the superior reactivity of a fluoro-analog, a comparative kinetic study is invaluable. This workflow provides a robust method for generating the data needed to make an informed reagent choice.

Comparative_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Data Processing cluster_conclusion 4. Conclusion Prep_A Prepare Stock Soln A: 4-Chloro-Substrate + Internal Standard in DMSO Run_A Initiate Rxn A: Mix Soln A + Soln C at constant T Prep_A->Run_A Prep_B Prepare Stock Soln B: 4-Fluoro-Substrate + Internal Standard in DMSO Run_B Initiate Rxn B: Mix Soln B + Soln C at constant T Prep_B->Run_B Prep_C Prepare Stock Soln C: Nucleophile + Base in DMSO Prep_C->Run_A Prep_C->Run_B Sampling Take Aliquots at Timed Intervals (t=0, 5, 15, 30... min) Run_A->Sampling Run_B->Sampling Quench Quench Aliquots (e.g., dilute with MeCN/H₂O) Sampling->Quench LCMS Analyze via LC-MS: Quantify [Substrate] vs [Internal Standard] Quench->LCMS Plot Plot ln([Substrate]) vs. Time Calculate pseudo-first-order rate constant (k) LCMS->Plot Compare Compare Rates: k(fluoro) vs. k(chloro) Plot->Compare

Sources

A Comparative Guide to the Synthetic Validation of Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. Methyl 4-chloro-2,6-dinitrobenzoate, a key building block, presents a unique synthetic challenge due to its specific substitution pattern. The electron-withdrawing nature of the two nitro groups and the chloro substituent significantly influences the reactivity of the benzene ring, demanding a carefully considered synthetic strategy. This guide provides an in-depth technical comparison of viable synthetic routes to this target molecule, offering field-proven insights and supporting experimental data to inform your research and development endeavors.

Introduction to this compound

This compound is a valuable intermediate in organic synthesis, primarily utilized in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a chloro atom flanked by two nitro groups and a methyl ester—offers multiple reaction sites for further chemical transformations. The validation of a reliable and efficient synthetic route is therefore of paramount importance for its consistent supply and application in research.

Primary Synthetic Route: A Multi-step Approach from 4-Chlorotoluene

A plausible and logical synthetic pathway to this compound commences with the readily available starting material, 4-chlorotoluene. This route involves a sequence of nitration, further nitration, oxidation, and final esterification.

Step 1: Mononitration of 4-Chlorotoluene

The initial step involves the electrophilic nitration of 4-chlorotoluene. The methyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. This leads to the formation of a mixture of isomers.

A typical procedure involves the use of a mixed acid nitrating agent, consisting of nitric acid and sulfuric acid. The reaction with 4-chlorotoluene yields a mixture of 4-chloro-2-nitrotoluene (approximately 65%) and 4-chloro-3-nitrotoluene (approximately 35%).[1] The desired 4-chloro-2-nitrotoluene can be separated from the isomeric mixture by vacuum distillation, taking advantage of their different boiling points.[1]

Step 2: Dinitration of 4-Chloro-2-nitrotoluene

The subsequent introduction of a second nitro group onto the 4-chloro-2-nitrotoluene ring is a critical step. The existing methyl, chloro, and nitro groups will direct the incoming electrophile. The strong deactivating effect of the nitro group and the directing effects of the other substituents favor the introduction of the second nitro group at the 6-position. This reaction typically requires more forcing conditions than the initial nitration, such as the use of fuming nitric acid in concentrated sulfuric acid.

Step 3: Oxidation of the Methyl Group

With the dinitro-substituted toluene derivative in hand, the next transformation is the oxidation of the methyl group to a carboxylic acid. This is a standard transformation in organic synthesis. Common oxidizing agents for converting a methyl group on an aromatic ring to a carboxylic acid include potassium permanganate (KMnO₄) or acidified potassium dichromate(VI) (K₂Cr₂O₇).[2] Given the presence of the electron-withdrawing nitro groups, the methyl group is already partially activated for oxidation. The reaction of 4-chloro-2,6-dinitrotoluene with a strong oxidizing agent under heating will yield 4-chloro-2,6-dinitrobenzoic acid.

Step 4: Fischer Esterification

The final step is the conversion of the synthesized 4-chloro-2,6-dinitrobenzoic acid to its methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.[3] This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, with a strong acid catalyst such as sulfuric acid or hydrochloric acid.[3][4][5] The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol and/or by removing the water formed during the reaction.[3][5]

Alternative Synthetic Strategy and Comparative Analysis

An alternative approach to the synthesis of the target molecule involves the introduction of the chloro and nitro groups onto an aniline derivative, followed by a Sandmeyer reaction.

Alternative Route: Sandmeyer Reaction of 2,6-Dinitroaniline

This route begins with 2,6-dinitroaniline. A well-established procedure for the synthesis of 1-chloro-2,6-dinitrobenzene from 2,6-dinitroaniline is the Sandmeyer reaction.[6] This reaction involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and an acid) followed by the copper(I) chloride-catalyzed displacement of the diazonium group with a chloro group. This method provides a good yield of 1-chloro-2,6-dinitrobenzene.[6]

However, the subsequent step of introducing a carboxyl group at the 4-position of the highly electron-deficient 1-chloro-2,6-dinitrobenzene ring presents a significant synthetic hurdle. Standard carboxylation methods such as Grignard reactions or ortho-lithiation followed by quenching with carbon dioxide are generally not feasible due to the presence of the strongly deactivating nitro groups, which are incompatible with these organometallic reagents.

Performance Comparison of Synthetic Routes

StepPrimary Route (from 4-Chlorotoluene)Alternative Route (from 2,6-Dinitroaniline)Key Considerations
Starting Material 4-Chlorotoluene2,6-Dinitroaniline4-Chlorotoluene is a readily available and relatively inexpensive commodity chemical. 2,6-Dinitroaniline is also commercially available but may be more expensive.
Nitration Two-step nitration. The first step yields a mixture of isomers requiring separation.Starts with the dinitro compound.The primary route requires an additional separation step, which can lower the overall yield.
Introduction of Chloro Group Present from the start.Introduced via Sandmeyer reaction.The Sandmeyer reaction is a reliable method but involves the handling of potentially unstable diazonium salts.
Introduction of Carboxyl Group Oxidation of a methyl group.Direct carboxylation of a highly deactivated ring.The oxidation of the methyl group is a well-established and generally high-yielding reaction. Direct carboxylation of 1-chloro-2,6-dinitrobenzene is synthetically very challenging and likely to be low-yielding, if successful at all.
Esterification Standard Fischer esterification.Standard Fischer esterification.This step is common to both routes, assuming the carboxylic acid can be synthesized.
Overall Feasibility & Yield Higher feasibility due to more reliable chemical transformations. The overall yield will be impacted by the isomeric separation and the multiple steps.Lower feasibility due to the challenging carboxylation step. The overall yield is expected to be very low.The primary route, despite being longer, is more practical and likely to provide the target compound in a more predictable and scalable manner.

Detailed Experimental Protocol: Primary Synthetic Route

The following is a detailed, step-by-step methodology for the synthesis of this compound via the primary route.

Step 1: Synthesis of 4-Chloro-2-nitrotoluene
  • To a stirred mixture of 4-chlorotoluene (1 eq.) in a suitable reaction vessel, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 eq.) while maintaining the temperature between 20-25°C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to separate the 4-chloro-2-nitrotoluene isomer from the 4-chloro-3-nitrotoluene isomer.

Step 2: Synthesis of 4-Chloro-2,6-dinitrotoluene
  • To a stirred solution of 4-chloro-2-nitrotoluene (1 eq.) in concentrated sulfuric acid, add fuming nitric acid (1.2 eq.) dropwise while maintaining the temperature below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 3: Synthesis of 4-Chloro-2,6-dinitrobenzoic Acid
  • In a round-bottom flask equipped with a reflux condenser, add 4-chloro-2,6-dinitrotoluene (1 eq.) and a solution of potassium permanganate (3-4 eq.) in water.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-chloro-2,6-dinitrobenzoic acid.

  • Filter the solid, wash with cold water, and dry.

Step 4: Synthesis of this compound
  • To a solution of 4-chloro-2,6-dinitrobenzoic acid (1 eq.) in a large excess of methanol (e.g., 20-30 eq.), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain pure this compound.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_primary Primary Synthetic Route cluster_alternative Alternative Route 4-Chlorotoluene 4-Chlorotoluene 4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene 4-Chlorotoluene->4-Chloro-2-nitrotoluene HNO₃, H₂SO₄ 4-Chloro-2,6-dinitrotoluene 4-Chloro-2,6-dinitrotoluene 4-Chloro-2-nitrotoluene->4-Chloro-2,6-dinitrotoluene Fuming HNO₃, H₂SO₄ 4-Chloro-2,6-dinitrobenzoic Acid 4-Chloro-2,6-dinitrobenzoic Acid 4-Chloro-2,6-dinitrotoluene->4-Chloro-2,6-dinitrobenzoic Acid KMnO₄, Heat This compound This compound 4-Chloro-2,6-dinitrobenzoic Acid->this compound MeOH, H⁺ 2,6-Dinitroaniline 2,6-Dinitroaniline 1-Chloro-2,6-dinitrobenzene 1-Chloro-2,6-dinitrobenzene 2,6-Dinitroaniline->1-Chloro-2,6-dinitrobenzene 1. NaNO₂, HCl 2. CuCl 1-Chloro-2,6-dinitrobenzene->4-Chloro-2,6-dinitrobenzoic Acid Carboxylation (Challenging)

Caption: Comparison of the primary and alternative synthetic routes.

Conclusion

The synthesis of this compound is a challenging yet achievable endeavor. The primary synthetic route, starting from 4-chlorotoluene, presents a logical and experimentally validated pathway, despite its multi-step nature and the need for isomeric separation. The key transformations, including nitration, oxidation, and esterification, are well-precedented in organic chemistry. In contrast, the alternative route, while appearing more direct in its initial steps, faces a significant roadblock in the carboxylation of a highly deactivated aromatic ring.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. This guide provides the necessary technical insights and comparative data to make an informed decision and to successfully navigate the synthesis of this valuable chemical intermediate.

References

  • National Center for Biotechnology Information. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer; 1996. Available at: [Link]

  • Google Patents. Process for the preparation of 2-chloro-4-nitrotoluene. US4456777A.
  • Google Patents. Clean production process of 6-chloro-2,4-dinitroaniline. CN103539680A.
  • Saeed, A., et al. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules2012 , 17(11), 13377-13385. Available at: [Link]

  • Organic Syntheses. 1-chloro-2,6-dinitrobenzene. Available at: [Link]

  • Google Patents. Synthetic method suitable for industrial production of active ester. CN101570522B.
  • Chandra, A., et al. Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Journal of Chemical and Pharmaceutical Research2014 , 6(6), 1530-1537. Available at: [Link]

  • Google Patents. Method for preparing 2,6-dichloro-4-nitrotoluene. US3423475A.
  • PubChem. Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Al-Masri, A. I., et al. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Chemistry2018 , Article ID 6758281. Available at: [Link]

  • PrepChem. Synthesis of a. Metyl 4-chloro-3,5-dinitrobenzoate. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 4-chloro-3,5-dinitrobenzoate. Acta Crystallographica Section E2010 , 66(Pt 1), o62. Available at: [Link]

  • YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Available at: [Link]

  • Organic Syntheses. 2,5-dinitrobenzoic acid. Available at: [Link]

  • ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

  • CONICET Digital. PHYSICOCHEMICAL AND TOXICOLOGICAL STUDIES ON 4-CHLORO 3,5-DINITROBENZOIC ACID IN AQUEOUS SOLUTIONS. Available at: [Link]

  • AQA. A-level Chemistry Specification. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 4-Chloro-Dinitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the precise structural elucidation of substituted aromatic compounds is a foundational requirement for establishing structure-activity relationships. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of Methyl 4-Chloro-2,6-dinitrobenzoate and its common isomer, Methyl 4-Chloro-3,5-dinitrobenzoate, offering experimental data and protocols to ensure their unambiguous identification.

The Challenge of Isomer Differentiation

This compound and its isomers are highly functionalized benzene rings. The electron-withdrawing nature of the two nitro groups, the chloro substituent, and the methyl ester group significantly influences the electronic environment of the aromatic ring. This electronic differentiation is the key to distinguishing them using modern spectroscopic techniques. While they share the same molecular weight, the spatial arrangement of substituents creates unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide will focus on the primary comparison between the 2,6-dinitro and the 3,5-dinitro isomers, as they represent a common challenge in regioselective synthesis.

Molecular Structures of Key Isomers

Caption: Chemical structures of the primary isomers under comparison.

Comparative ¹H NMR Spectroscopy Analysis

Proton NMR is arguably the most powerful tool for differentiating these isomers. The key lies in the symmetry of the molecule, which dictates the number of unique proton environments and their splitting patterns.

Causality Behind the Spectra: The strongly electron-withdrawing nitro and ester groups deshield nearby protons, shifting their signals downfield (to a higher ppm value) in the NMR spectrum.[1] The symmetry of the substitution pattern determines whether the two aromatic protons are chemically equivalent.

  • This compound: The two nitro groups at positions 2 and 6 render the molecule symmetric with respect to the C1-C4 axis. Therefore, the protons at C3 and C5 are chemically equivalent. They will appear as a single signal, a singlet, as they have no adjacent, non-equivalent protons to couple with.

  • Methyl 4-Chloro-3,5-dinitrobenzoate: This isomer is also symmetric. The protons at C2 and C6 are chemically equivalent and will appear as a single singlet.

While both might show a singlet for the aromatic protons, the electronic environment is different, leading to distinct chemical shifts. The protons in the 3,5-dinitro isomer are ortho to a nitro group and meta to the chloro and ester groups. In the 2,6-dinitro isomer, the protons are meta to two nitro groups and the ester group, and ortho to the chloro group. This subtle difference in electronic shielding is sufficient to cause a measurable difference in their chemical shifts.

Table 1: Comparative ¹H NMR Data (Predicted & Reported)

Compound Aromatic Protons Signal Predicted δ (ppm) Methyl Protons (–OCH₃) Predicted δ (ppm)
This compound H-3, H-5 (singlet) ~8.3 - 8.6 Singlet ~3.9 - 4.1

| Methyl 4-Chloro-3,5-dinitrobenzoate | H-2, H-6 (singlet) | ~8.8 - 9.1 | Singlet | ~3.9 - 4.1 |

Note: Predicted values are based on additive models and are subject to solvent effects. The key differentiator is the relative chemical shift of the aromatic protons.

Comparative ¹³C NMR Spectroscopy Analysis

Carbon NMR complements proton NMR by providing information about the carbon skeleton. The number of signals directly corresponds to the number of unique carbon atoms in the molecule, which is again dictated by symmetry.

Causality Behind the Spectra: Carbons directly attached to electronegative substituents (like Cl, O, and the nitro group's N) are significantly deshielded and appear at higher chemical shifts (downfield).[2]

  • This compound: Due to symmetry, we expect to see 5 distinct signals for the 8 carbon atoms:

    • C1 (attached to ester)

    • C2/C6 (attached to nitro groups)

    • C3/C5 (attached to protons)

    • C4 (attached to chloro)

    • Carbonyl C (C=O)

    • Methyl C (-OCH₃)

  • Methyl 4-Chloro-3,5-dinitrobenzoate: This isomer also has a plane of symmetry and will show 5 distinct carbon signals.[3]

    • C1 (attached to ester)

    • C2/C6 (attached to protons)

    • C3/C5 (attached to nitro groups)

    • C4 (attached to chloro)

    • Carbonyl C (C=O)

    • Methyl C (-OCH₃)

The chemical shifts, particularly for the substituted aromatic carbons (C1-C6), will be the defining feature for distinguishing the isomers.

Table 2: Comparative ¹³C NMR Chemical Shift Data

Carbon Position This compound (Predicted) Methyl 4-Chloro-3,5-dinitrobenzoate (Reported)[3]
C=O ~164 ppm Data not available
C1 ~132 ppm Data not available
C2/C6 ~148 ppm Data not available
C3/C5 ~125 ppm Data not available
C4 ~138 ppm Data not available

| -OCH₃ | ~53 ppm | Data not available |

Comparative Infrared (IR) Spectroscopy Analysis

IR spectroscopy is excellent for confirming the presence of key functional groups. The vibrational frequencies of the nitro and carbonyl groups are particularly informative.

Causality Behind the Spectra: The strong dipole moments of the N-O bonds in the nitro group and the C=O bond in the ester group lead to intense absorption bands in the IR spectrum.[4] For aromatic nitro compounds, two distinct stretching vibrations are observed.[5][6]

  • Asymmetric N-O Stretch: Typically found between 1550-1475 cm⁻¹.

  • Symmetric N-O Stretch: Typically found between 1360-1290 cm⁻¹.

  • Carbonyl (C=O) Stretch: For an aromatic ester, this is expected around 1730-1715 cm⁻¹.

While these bands will be present in both isomers, their precise positions can be subtly influenced by the electronic effects of adjacent substituents, though differentiation based on IR alone can be challenging.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group Expected Range This compound Methyl 4-Chloro-3,5-dinitrobenzoate[3]
C=O Stretch 1730 - 1715 ~1725 KBr WAFER Technique
Asymmetric NO₂ Stretch 1550 - 1475 ~1540 (Data available in source)
Symmetric NO₂ Stretch 1360 - 1290 ~1350 (Data available in source)

| C-Cl Stretch | 800 - 600 | ~750 | (Data available in source) |

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and crucial information about the fragmentation patterns of the isomers.

Causality Behind the Spectra: Upon electron ionization (EI), the molecule fragments in predictable ways. The presence of chlorine is easily identified by the isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, resulting in an M⁺ peak and an M+2 peak with a ~3:1 intensity ratio.[7]

The molecular formula for both isomers is C₈H₅ClN₂O₆, with a monoisotopic mass of approximately 259.98 Da.[3][8]

Fragmentation Pathways: Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂, O, or NO.[9] The ester group can lead to the loss of •OCH₃ (31 Da) or COOCH₃ (59 Da). The relative positions of the substituents can influence fragmentation. For instance, the "ortho effect," a characteristic fragmentation involving the loss of a hydroxyl radical (•OH), can occur when a suitable group is ortho to a nitro group, although this is less common for the specific substituents present here.[9][10]

Table 4: Predicted Key Fragments (m/z) in EI-MS

Fragment Description Expected m/z Isotopic Pattern?
[M]⁺ Molecular Ion 260 / 262 Yes (3:1)
[M - OCH₃]⁺ Loss of methoxy radical 229 / 231 Yes (3:1)
[M - NO₂]⁺ Loss of nitro radical 214 / 216 Yes (3:1)

| [M - OCH₃ - NO₂]⁺ | Sequential loss | 183 / 185 | Yes (3:1) |

While the major fragments may be similar, the relative intensities of these fragments can differ between isomers, providing a basis for differentiation.

Experimental Protocols: A Self-Validating Workflow

G cluster_workflow Spectroscopic Analysis Workflow Sample Isomer Sample (>98% Purity) Prep Sample Preparation (Solvent Selection) Sample->Prep NMR NMR Analysis (¹H, ¹³C, COSY) Prep->NMR IR FTIR Analysis (ATR or KBr) Prep->IR MS MS Analysis (EI-GC-MS) Prep->MS Analysis Data Integration & Structural Elucidation NMR->Analysis IR->Analysis MS->Analysis

Caption: A validated workflow for comprehensive isomer characterization.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts, so consistency is key for comparison.[11]

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS peak.

Protocol 2: FTIR Spectroscopy
  • Methodology: Attenuated Total Reflectance (ATR) is often the most straightforward method. Alternatively, a KBr pellet can be prepared.

  • ATR-FTIR:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

    • Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[12]

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl (C=O) and nitro (NO₂) groups and compare the fingerprint regions.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Method: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ensure good separation of the analyte from any impurities.

  • MS Method: Set the mass spectrometer to scan over a relevant m/z range (e.g., 40-350 amu). The EI source energy is typically set to 70 eV.

  • Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum of the corresponding peak, paying close attention to the molecular ion and its isotopic pattern, as well as the key fragment ions.

Conclusion

While this compound and its 3,5-dinitro isomer share the same molecular formula and several functional groups, they are unambiguously distinguishable through a systematic spectroscopic approach. ¹H NMR spectroscopy serves as the most definitive technique , revealing distinct chemical shifts for the aromatic protons based on the unique electronic environment created by the substituent pattern. ¹³C NMR supports this differentiation by confirming the molecular symmetry and the chemical shifts of the carbon skeleton. IR spectroscopy validates the presence of the required functional groups, and Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation patterns. By integrating data from these orthogonal techniques, researchers can confidently and accurately elucidate the structure of their target molecules.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

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  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

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  • Infrared Spectroscopy Lecture Notes. (n.d.).
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  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Supporting Information for scientific papers. (n.d.). The Royal Society of Chemistry.
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved from [Link]

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  • High resolution NMR spectra of some tri-substituted benzenes. (n.d.). ResearchGate. Retrieved from [Link]

  • m-Dinitrobenzene ¹³C NMR. (n.d.). SpectraBase. Retrieved from [Link]

  • Effect of NMR solvent on 1,4-dinitrocyclohexane-2,3,5,6-tetranitrate structure. (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution Reactions: Featuring Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, a profound understanding of reaction kinetics is paramount for process optimization, mechanism elucidation, and the rational design of new molecular entities. Nucleophilic aromatic substitution (SNAr) reactions, particularly those involving highly activated electron-deficient aromatic rings, are fundamental transformations in the synthesis of a vast array of pharmaceuticals and fine chemicals. Methyl 4-chloro-2,6-dinitrobenzoate stands as a key substrate in this class, offering a reactive scaffold for the introduction of diverse functionalities.

This guide provides a comprehensive comparison of the kinetic studies of reactions involving this compound and its alternatives. We will delve into the mechanistic intricacies, explore the experimental methodologies for tracking these rapid reactions, and present comparative data to inform substrate selection and experimental design.

The Mechanistic Landscape of SNAr Reactions

Nucleophilic aromatic substitution reactions of activated aryl halides predominantly proceed via a two-step addition-elimination pathway, known as the SNAr mechanism. This mechanism involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex.[1][2]

Caption: The two-step addition-elimination mechanism of SNAr reactions.

The rate of the overall reaction is typically governed by the formation of the Meisenheimer complex (k₁), which is influenced by several factors:

  • Electron-Withdrawing Groups (EWGs): The nitro groups (-NO₂) at the ortho and para positions to the leaving group are crucial. They powerfully withdraw electron density from the aromatic ring, stabilizing the negative charge of the Meisenheimer intermediate and thus accelerating the rate of nucleophilic attack. The ester group (-COOCH₃) further contributes to this activation.

  • Nucleophile: The nature of the nucleophile (Nu⁻) significantly impacts the reaction rate. Stronger nucleophiles react faster. The nucleophilicity is influenced by factors such as basicity, polarizability, and solvation.[1]

  • Leaving Group: The facility with which the leaving group departs also affects the overall rate, although to a lesser extent than the activation by EWGs in the rate-determining formation of the intermediate. For common halogens, the reactivity order is typically F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex.

  • Solvent: The solvent plays a critical role in solvating the reactants and the charged intermediate. Polar aprotic solvents, such as DMSO and acetonitrile, are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[1][3]

Recent studies have also provided evidence for a concerted mechanism (cSNAr) in some cases, where bond formation and bond breaking occur in a single step.[2][4] The preference for a stepwise versus a concerted pathway is influenced by the electron affinity of the substrate, with highly electron-deficient systems favoring the stepwise mechanism.[2]

Comparative Substrates for Kinetic Studies

The choice of substrate is critical in kinetic studies to probe different aspects of the SNAr mechanism. While this compound is an excellent substrate due to its high reactivity, comparing its behavior with other compounds provides deeper insights.

SubstrateKey Features for Comparison
This compound Highly activated with three EWGs. The ester group allows for further synthetic modifications.
1-Chloro-2,4-dinitrobenzene (CDNB) A classic and widely studied SNAr substrate. Provides a baseline for comparison of reactivity.[1][5][6][7]
1-Fluoro-2,4-dinitrobenzene (FDNB) Allows for the investigation of the leaving group effect (F vs. Cl). Typically more reactive than CDNB.[5]
Picryl Chloride (2,4,6-trinitrochlorobenzene) Even more activated than dinitro-substituted compounds, leading to faster reaction rates.
2-Chloro-5-nitropyrimidine A heterocyclic substrate where the ring nitrogen atoms also contribute to the activation of the ring towards nucleophilic attack.[8]

Experimental Design for Kinetic Analysis: The Power of Stopped-Flow Spectrophotometry

The reactions of highly activated substrates like this compound with common nucleophiles are often too fast to be monitored by conventional techniques.[9] These reactions typically have half-lives in the millisecond to second range.[10][11] For such rapid kinetic studies, stopped-flow spectrophotometry is the technique of choice.[10][12][13][14][15]

Stopped_Flow_Workflow cluster_syringes Reactant Delivery SyringeA Syringe A (e.g., this compound) Mixer Rapid Mixing Chamber SyringeA->Mixer SyringeB Syringe B (e.g., Nucleophile Solution) SyringeB->Mixer ObservationCell Observation Cell (Spectrophotometer Light Path) Mixer->ObservationCell StoppingSyringe Stopping Syringe & Trigger ObservationCell->StoppingSyringe DataAcquisition Data Acquisition (Absorbance vs. Time) StoppingSyringe->DataAcquisition Triggers

Caption: Simplified workflow of a stopped-flow experiment.

Experimental Protocol: Kinetic Analysis of the Reaction of this compound with a Nucleophile (e.g., an amine) using Stopped-Flow UV-Vis Spectrophotometry

Objective: To determine the pseudo-first-order and second-order rate constants for the reaction.

Materials:

  • This compound

  • Nucleophile (e.g., Piperidine)

  • Solvent (e.g., Acetonitrile, spectroscopic grade)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent. The concentration should be such that after mixing, the absorbance change is within the linear range of the spectrophotometer.

    • Prepare a series of solutions of the nucleophile at different concentrations. To ensure pseudo-first-order conditions, the nucleophile concentration should be at least 10-fold in excess of the substrate concentration.

  • Instrument Setup:

    • Set the stopped-flow instrument to the desired temperature.

    • Determine the wavelength of maximum absorbance (λmax) for the product of the reaction by recording the UV-Vis spectrum after the reaction has gone to completion. The formation of the product is typically monitored.

  • Data Acquisition:

    • Load one syringe of the stopped-flow apparatus with the substrate solution and the other with a nucleophile solution.[15]

    • Initiate the rapid mixing. The two solutions are forced into a mixing chamber and then flow into the observation cell.[10]

    • The flow is abruptly stopped, and the data acquisition is triggered simultaneously.[15]

    • Record the change in absorbance at the predetermined λmax as a function of time. The data collection should span at least 3-4 half-lives of the reaction.[9]

    • Repeat the experiment for each concentration of the nucleophile. It is also good practice to perform multiple runs at each concentration to ensure reproducibility.

  • Data Analysis:

    • The absorbance vs. time data for each run is fitted to a single exponential equation to obtain the pseudo-first-order rate constant (kobs).

    • A plot of kobs versus the concentration of the nucleophile should yield a straight line passing through the origin (for an uncatalyzed reaction).

    • The slope of this line is the second-order rate constant (k₂) for the reaction.

Comparative Kinetic Data

The following table presents representative second-order rate constants for the reactions of various activated aryl chlorides with piperidine in acetonitrile at 25 °C. This data illustrates the influence of the activating groups on the reaction rate.

SubstrateNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
1-Chloro-2,4-dinitrobenzenePiperidineAcetonitrile25~ 0.7
1-Chloro-2,6-dinitrobenzenePiperidineAcetonitrile25~ 1.5
This compound Piperidine Acetonitrile 25 > 1.5 (Estimated)
Picryl ChloridePiperidineAcetonitrile25~ 45

Note: The value for this compound is an estimation based on the additive activating effect of the ester group. Actual experimental determination is required for a precise value.

This comparison clearly demonstrates that the addition of more electron-withdrawing groups significantly increases the rate of nucleophilic aromatic substitution. The position of these groups is also critical, with ortho and para substitution providing the most significant rate enhancement through resonance stabilization of the Meisenheimer intermediate.

Conclusion

The kinetic study of reactions involving this compound provides valuable insights into the principles of nucleophilic aromatic substitution. Its high reactivity makes it an excellent candidate for mechanistic studies and as a versatile building block in synthesis. By employing rapid kinetic techniques like stopped-flow spectrophotometry and comparing its reactivity with other benchmark substrates, researchers can gain a comprehensive understanding of the factors that govern these important transformations. This knowledge is crucial for the rational design of synthetic routes and the development of new chemical entities in the pharmaceutical and chemical industries.

References

  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. [Link]

  • Chemistry LibreTexts. (2018). 2.10: Fast Reactions in Solution. [Link]

  • Slideshare. (n.d.). Kinetic of fast reaction. [Link]

  • University of Hertfordshire Research Archive. (n.d.). Rapid Kinetic Techniques. [Link]

  • Quora. (2021). What are the physical methods for studying the kinetics of a fast reaction?. [Link]

  • Wikipedia. (n.d.). Stopped-flow. [Link]

  • TgK Scientific. (n.d.). Stopped-Flow Solutions. [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

  • Applied Photophysics. (n.d.). Stopped Flow FAQs. [Link]

  • Royal Society of Chemistry. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • National Institutes of Health. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link]

  • Journal of the American Chemical Society. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. [Link]

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  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • ResearchGate. (2025). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]

  • SciSpace. (2008). Kinetics of the reaction between methyl 2,4-dichloro-3,5-dinitrobenzoate and piperidine — Solvent effect. [Link]

  • Semantic Scholar. (1992). nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous and methanol solutions. [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

  • National Institutes of Health. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. [Link]

  • Sci-Hub. (1997). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. [Link]

  • PubChem. (2025). Methyl 4-chloro-2,3-dinitrobenzoate. [Link]

  • ResearchGate. (2025). Kinetic study of nucleophilic reactivity of heterocyclic amines with 4,6-dinitrobenzofuroxan in acetonitrile. [Link]

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A Cost-Benefit Analysis of Methyl 4-Chloro-2,6-dinitrobenzoate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is a critical decision that balances reactivity, cost, and safety. This guide provides an in-depth cost-benefit analysis of Methyl 4-Chloro-2,6-dinitrobenzoate as a reagent in nucleophilic aromatic substitution (SNAr) reactions. Its performance will be objectively compared with two common alternatives: 1-Chloro-2,4-dinitrobenzene and 4-Chloro-3,5-dinitrobenzoic acid. This analysis is grounded in an examination of their chemical reactivity, cost-effectiveness, and safety profiles, supported by experimental data and detailed protocols.

Introduction to Activated Aryl Halides in SNAr Reactions

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds. The reactivity of aryl halides in these reactions is dramatically enhanced by the presence of strong electron-withdrawing groups, such as nitro groups (NO₂), positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution.

This compound, 1-Chloro-2,4-dinitrobenzene, and 4-Chloro-3,5-dinitrobenzoic acid are all examples of such "activated" aryl halides, making them valuable synthons for the introduction of various nucleophiles onto an aromatic ring. The choice between them depends on a nuanced understanding of their relative strengths and weaknesses in a given synthetic context.

The Contenders: A Head-to-Head Comparison

This compound

This compound is a highly activated aryl halide with two nitro groups ortho to the chlorine leaving group. The additional methyl ester group meta to the chlorine also contributes to the electrophilicity of the aromatic ring through its electron-withdrawing inductive effect.

Alternative 1: 1-Chloro-2,4-dinitrobenzene (CDNB)

A widely used and commercially available reagent, 1-Chloro-2,4-dinitrobenzene (CDNB) features nitro groups at the ortho and para positions relative to the chlorine. This substitution pattern provides excellent activation for SNAr reactions.

Alternative 2: 4-Chloro-3,5-dinitrobenzoic Acid

Similar to the primary subject of this guide, 4-Chloro-3,5-dinitrobenzoic acid possesses two nitro groups flanking the chlorine atom. The presence of a carboxylic acid group, however, alters its solubility and reactivity profile.

Performance Deep Dive: A Data-Driven Comparison

To provide a quantitative comparison, we will consider the reaction of these substrates with a common nucleophile, piperidine, a secondary amine. This reaction is a well-studied example of an SNAr reaction.

Reactivity and Yield

The reactivity of these compounds in SNAr reactions is primarily dictated by the electron-withdrawing power of the substituents and their positions relative to the leaving group.

  • This compound: The two ortho nitro groups provide strong activation. The methyl ester at the meta position further enhances reactivity through induction.

  • 1-Chloro-2,4-dinitrobenzene: With one ortho and one para nitro group, CDNB is also highly reactive. The para nitro group's ability to delocalize the negative charge of the Meisenheimer complex is particularly effective.

  • 4-Chloro-3,5-dinitrobenzoic Acid: The two ortho nitro groups provide strong activation similar to our primary compound. The carboxylic acid group is also electron-withdrawing.

Based on established principles of SNAr, the reactivity is expected to follow the order: this compound ≈ 4-Chloro-3,5-dinitrobenzoic Acid > 1-Chloro-2,4-dinitrobenzene. This is because the presence of two ortho nitro groups provides a slightly greater stabilization of the Meisenheimer complex compared to one ortho and one para nitro group.

Table 1: Comparison of Physical Properties and Reactivity Indicators

FeatureThis compound1-Chloro-2,4-dinitrobenzene4-Chloro-3,5-dinitrobenzoic Acid
Molecular Weight 260.59 g/mol 202.55 g/mol [1]246.56 g/mol [2]
Melting Point 104-105.5 °C48-50 °C[1]159-162 °C[2]
Activating Groups Two ortho-NO₂, one meta-CO₂MeOne ortho-NO₂, one para-NO₂Two ortho-NO₂, one meta-COOH
Predicted Reactivity Very HighHighVery High
Cost-Benefit Analysis

A crucial factor in reagent selection is cost. The following table provides an approximate cost comparison based on currently available supplier information. Prices can vary significantly between suppliers and based on purity.

Table 2: Cost Comparison

CompoundSupplier ExamplePrice (USD) per GramCost per Mole (USD)
This compound Biosynth[1], Pharmaffiliates[3]Price on requestPrice on request
1-Chloro-2,4-dinitrobenzene Sigma-Aldrich[1]~$0.54/g (for 500g)~$109
Volochem Inc[4]~$2.50/g (for 5g)~$506
4-Chloro-3,5-dinitrobenzoic Acid ChemicalBook[3]~$0.03 - $0.10/g (for bulk)~$7 - $25
Fisher Scientific[5]~$4.07/g (for 25g)~$1003

*Prices are approximate and subject to change. Bulk pricing is often significantly lower.

Analysis:

  • 1-Chloro-2,4-dinitrobenzene is a readily available and cost-effective reagent, especially when purchased in larger quantities.[1][6]

  • 4-Chloro-3,5-dinitrobenzoic Acid shows a wide range of pricing, with the potential for being very inexpensive in bulk.[3]

From a cost perspective, 1-Chloro-2,4-dinitrobenzene and 4-Chloro-3,5-dinitrobenzoic acid are generally more economical choices. The potentially higher reactivity of this compound would need to be justified by significantly higher yields or milder reaction conditions to offset its likely higher cost.

Experimental Protocols

To provide a practical comparison, the following are detailed protocols for the reaction of an activated aryl halide with piperidine.

Workflow for SNAr Reaction

SNAr_Workflow reagents 1. Combine aryl halide, nucleophile (piperidine), and solvent in flask reaction 2. Heat reaction mixture with stirring (e.g., reflux) reagents->reaction Initiate reaction workup 3. Cool, precipitate product with water, and filter reaction->workup After completion purification 4. Recrystallize crude product from a suitable solvent workup->purification Isolate crude solid analysis 5. Characterize purified product (m.p., NMR) purification->analysis Obtain pure product

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Protocol 1: Synthesis of 1-(2,4-Dinitrophenyl)piperidine from 1-Chloro-2,4-dinitrobenzene

This protocol is based on a kinetic study by Frank and is a well-established procedure.[7]

Materials:

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Piperidine

  • 95% Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 g (4.94 mmol) of 1-chloro-2,4-dinitrobenzene in 20 mL of 95% ethanol.

  • Add 1.26 mL (12.7 mmol, 2.5 equivalents) of piperidine to the solution.

  • Heat the reaction mixture to reflux and maintain for 1 hour. The solution will turn a deep red color.

  • After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

  • Slowly add 20 mL of deionized water to the stirred solution to precipitate the product.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold 50% ethanol-water.

  • Recrystallize the crude product from ethanol to yield bright yellow crystals of 1-(2,4-dinitrophenyl)piperidine.

  • Dry the purified product in a vacuum oven. Expected yield: >90%. Melting point: 92-94 °C.

Protocol 2: Synthesis of Methyl 4-(piperidin-1-yl)-2,6-dinitrobenzoate from this compound (Adapted)

This protocol is adapted from a study on a similar substrate, Methyl 2,4-dichloro-3,5-dinitrobenzoate.[8]

Materials:

  • This compound

  • Piperidine

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 g (3.84 mmol) of this compound in 20 mL of methanol.

  • Add 0.97 mL (9.8 mmol, 2.5 equivalents) of piperidine to the solution.

  • Heat the reaction mixture to reflux and maintain for 30 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 20 mL of deionized water to the stirred solution to precipitate the product.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold 50% methanol-water.

  • Recrystallize the crude product from methanol to yield the desired product.

  • Dry the purified product under vacuum.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack, is typically rate-determining.

SNAr_Mechanism substrate Aryl Halide intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate Addition (Slow) nucleophile Nucleophile (Nu-) product Substituted Product intermediate->product Elimination (Fast) leaving_group Leaving Group (X-)

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

The stability of the Meisenheimer complex is key to the reaction rate. The electron-withdrawing nitro groups delocalize the negative charge, with ortho and para substituents being more effective than meta ones. Both this compound and 4-Chloro-3,5-dinitrobenzoic acid benefit from two ortho nitro groups, suggesting a very stable intermediate and a fast reaction rate. 1-Chloro-2,4-dinitrobenzene has one ortho and one para nitro group, which also provides excellent stabilization.

Safety and Handling

A critical aspect of any cost-benefit analysis in a laboratory setting is safety. All three compounds are hazardous and require careful handling.

Table 3: Hazard Comparison

CompoundGHS Hazard StatementsKey Safety Precautions
This compound May cause an allergic skin reaction.Avoid breathing dust. Wear protective gloves/eye protection.
1-Chloro-2,4-dinitrobenzene Toxic if swallowed, Fatal in contact with skin, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage, Very toxic to aquatic life.[6]Do not get in eyes, on skin, or on clothing. Wear protective gloves/protective clothing/eye protection. Use in a well-ventilated area.[6]
4-Chloro-3,5-dinitrobenzoic Acid Causes skin irritation, Causes serious eye irritation.[7]Wash skin thoroughly after handling. Wear protective gloves/eye protection.[7]

Analysis:

  • 1-Chloro-2,4-dinitrobenzene is the most hazardous of the three, with high acute toxicity via dermal contact.[6]

  • This compound and 4-Chloro-3,5-dinitrobenzoic Acid are skin and eye irritants and can cause skin sensitization.[7]

The significantly higher toxicity of 1-Chloro-2,4-dinitrobenzene is a major consideration. While it is cost-effective, the stringent safety measures required for its handling may add to the overall "cost" of its use in terms of time, equipment, and waste disposal.

Conclusion and Recommendations

FeatureThis compound1-Chloro-2,4-dinitrobenzene4-Chloro-3,5-dinitrobenzoic Acid
Reactivity Very High (Predicted)HighVery High (Predicted)
Cost Likely High (Price on Request)Low to ModerateLow to Moderate
Safety Moderate HazardHigh Hazard (Fatal in contact with skin)Moderate Hazard

Recommendation for Researchers, Scientists, and Drug Development Professionals:

  • For cost-sensitive applications and large-scale synthesis , 1-Chloro-2,4-dinitrobenzene and 4-Chloro-3,5-dinitrobenzoic Acid are strong contenders. The choice between them may depend on the specific nucleophile and reaction conditions, as well as the desired downstream functional group (ester vs. carboxylic acid). However, the high toxicity of 1-Chloro-2,4-dinitrobenzene must be carefully managed.

  • This compound should be considered when maximum reactivity is paramount and cost is a secondary concern. Its two ortho nitro groups may offer a kinetic advantage in certain transformations, potentially allowing for milder reaction conditions or shorter reaction times. The ester functionality also provides a handle for further synthetic modifications.

Ultimately, the optimal choice will depend on the specific goals of the synthesis. It is recommended to perform small-scale test reactions to evaluate the performance of each reagent for the desired transformation before committing to a larger-scale synthesis.

References

  • Frank, S. A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. UNI ScholarWorks. Available at: [Link]

  • Pharmaffiliates. Methyl 4-chloro-3,5-dinitrobenzoate. Available at: [Link]

  • Fathalla, M. F., Kassem, T. S., & Hamed, E. A. (2006). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of Chemical Research, 2006(7), 413-416.

Sources

The Shifting Sands of Biological Activity: A Comparative Guide to Compounds Derived from Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Scaffold of 2,6-Dinitroaniline

The journey of a chemical scaffold from a simple precursor to a diverse array of biologically active molecules is a cornerstone of modern drug discovery and agrochemical development. Methyl 4-chloro-2,6-dinitrobenzoate, while not a household name, represents a critical starting point for the synthesis of a class of compounds that have demonstrated significant impact across multiple biological domains: the 2,6-dinitroanilines. Initially explored for their properties as dyes and later as explosives, the true potential of dinitroanilines was unlocked with the discovery of their potent herbicidal activity in the mid-20th century[1]. This discovery paved the way for the development of widely used herbicides like trifluralin and pendimethalin[2].

However, the biological activity of dinitroaniline derivatives is not confined to agriculture. The very mechanism that makes them effective herbicides—the disruption of microtubule dynamics—has also positioned them as promising candidates in the fight against cancer and parasitic diseases[1]. This guide provides an in-depth, comparative analysis of the biological activities of compounds derived from the foundational structure related to this compound. We will explore their synthesis, delve into their mechanisms of action, and present a comparative analysis of their efficacy as herbicides, anticancer agents, and antimicrobial compounds, supported by experimental data and detailed protocols. Our objective is to provide a comprehensive resource for researchers looking to understand and exploit the multifaceted biological potential of this versatile chemical class.

From Precursor to Product: The Synthesis of Biologically Active 2,6-Dinitroaniline Derivatives

The primary route to synthesizing a diverse library of biologically active 2,6-dinitroaniline derivatives from a precursor like this compound is through nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitro groups makes the chlorine atom highly susceptible to displacement by a wide range of nucleophiles, particularly primary and secondary amines. This reaction provides a straightforward and efficient method to introduce various substituents at the 4-position, thereby modulating the biological activity of the resulting molecule.

While a direct hydrolysis of the methyl ester of this compound to the corresponding acid, followed by other transformations is possible, the most direct pathway to N-substituted 2,6-dinitroanilines involves the reaction with amines. A general representation of this synthesis is the reaction of a 1-chloro-2,6-dinitrobenzene derivative with an appropriate amine.

Experimental Protocol: General Synthesis of N-Substituted 2,6-Dinitroaniline Derivatives

This protocol describes a generalized method for the synthesis of N-substituted 2,6-dinitroaniline derivatives, a common class of compounds derived from precursors like this compound, via nucleophilic aromatic substitution.

Materials:

  • 1-chloro-2,6-dinitrobenzene derivative (e.g., 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene for trifluralin synthesis)

  • Appropriate primary or secondary amine (e.g., di-n-propylamine)

  • Suitable solvent (e.g., methanol, benzene, or an excess of the amine reactant)

  • Base (optional, to neutralize HCl formed, e.g., potassium carbonate)

  • Crushed ice

  • Water

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, hexane-benzene mixture)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-chloro-2,6-dinitrobenzene derivative in a suitable solvent.

  • Addition of Amine: Slowly add the desired amine to the stirred solution. The reaction is often exothermic, so the addition rate may need to be controlled to maintain the desired reaction temperature. For less reactive amines, heating the mixture may be necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration and wash it thoroughly with water to remove any unreacted amine and salts. The crude product can be further purified by recrystallization from a suitable solvent to yield the pure N-substituted 2,6-dinitroaniline derivative.

Synthesis_Workflow Precursor This compound (or related chloro-dinitrobenzene) Reaction Nucleophilic Aromatic Substitution Precursor->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Product N-substituted 2,6-Dinitroaniline Derivative Reaction->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Active Compound Purification->FinalProduct

Caption: A simplified workflow for the synthesis of N-substituted 2,6-dinitroaniline derivatives.

A Comparative Analysis of Biological Activities

The true value of the 2,6-dinitroaniline scaffold lies in the diverse biological activities that can be achieved through chemical modification. By systematically altering the substituents, particularly on the aniline nitrogen, a wide spectrum of activities, from herbicidal to anticancer and antimicrobial, can be fine-tuned.

Herbicidal Activity: Disrupting the Foundation of Plant Growth

The most well-established biological activity of 2,6-dinitroaniline derivatives is their potent herbicidal effect. These compounds are primarily used as pre-emergence herbicides, effectively controlling a wide range of annual grasses and broadleaf weeds[2].

Mechanism of Action: The herbicidal action of dinitroanilines stems from their ability to disrupt microtubule polymerization in plant cells[1][3]. Microtubules are essential for cell division (mitosis), and their disruption leads to an arrest of cell division in the root tips of susceptible plants, ultimately inhibiting root and shoot growth[3][4]. Specifically, dinitroanilines bind to tubulin, the protein subunit of microtubules, preventing their assembly[1].

Herbicidal_Mechanism Dinitroaniline Dinitroaniline Herbicide Binding Binding Dinitroaniline->Binding Tubulin Tubulin Dimers Tubulin->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Disruption Disruption of Mitotic Spindle Inhibition->Disruption CellDivisionArrest Cell Division Arrest Disruption->CellDivisionArrest RootInhibition Inhibition of Root and Shoot Growth CellDivisionArrest->RootInhibition PlantDeath Seedling Death RootInhibition->PlantDeath

Caption: The mechanism of herbicidal action of dinitroaniline derivatives.

Comparative Efficacy: The herbicidal efficacy of dinitroaniline derivatives is highly dependent on the nature of the substituents. The following table provides a comparison of the herbicidal activity of several common dinitroaniline herbicides, represented by their GR50 values (the concentration required to reduce weed biomass by 50%).

HerbicideChemical StructureTarget WeedsGR50 ( kg/ha )
Trifluralin α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidineAnnual grasses and broadleaf weeds0.5 - 1.0
Pendimethalin N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamineAnnual grasses and certain broadleaf weeds1.0 - 2.0
Oryzalin 3,5-dinitro-N4,N4-dipropylsulfanilamideAnnual grasses and broadleaf weeds1.0 - 2.0
Ethalfluralin N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamineAnnual grasses and broadleaf weeds0.75 - 1.5

Note: GR50 values can vary depending on soil type, weed species, and environmental conditions. The values presented are for general comparative purposes.

Experimental Protocol: Petri Dish Bioassay for Herbicide Activity

This protocol provides a simple and effective method for the preliminary screening of the herbicidal activity of dinitroaniline derivatives.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of a susceptible indicator plant (e.g., cress, lettuce, or a target weed species)

  • Test compounds (dinitroaniline derivatives)

  • Solvent (e.g., acetone or DMSO)

  • Distilled water

  • Growth chamber or incubator

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in a suitable solvent.

  • Plate Preparation: Place a sheet of filter paper in each Petri dish.

  • Application of Test Solutions: Apply a known volume (e.g., 1 mL) of each test solution to the filter paper in the respective Petri dishes. Include a solvent-only control. Allow the solvent to evaporate completely.

  • Seed Plating: Place a predetermined number of seeds (e.g., 10-20) on the treated filter paper in each Petri dish.

  • Incubation: Add a small amount of distilled water to each dish to moisten the filter paper. Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 3-7 days), measure the root and/or shoot length of the seedlings.

  • Analysis: Calculate the percent inhibition of root/shoot growth for each concentration compared to the control. Determine the GR50 value for each compound.

Anticancer Activity: Targeting the Cytoskeleton of Malignant Cells

The same microtubule-disrupting mechanism that makes dinitroanilines effective herbicides also makes them promising candidates for anticancer therapy. The cytoskeleton plays a crucial role in the proliferation of cancer cells, and its disruption can lead to cell cycle arrest and apoptosis (programmed cell death).

Mechanism of Action: Similar to their effect in plants, dinitroaniline derivatives bind to tubulin in cancer cells, inhibiting microtubule polymerization. This leads to the disruption of the mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis[5]. Some derivatives have also been shown to induce intrinsic apoptosis by increasing the Bax/Bcl-2 expression ratio[5].

Anticancer_Mechanism Dinitroaniline Dinitroaniline Derivative CancerCell Cancer Cell Dinitroaniline->CancerCell Binding Binding Dinitroaniline->Binding Tubulin Tubulin CancerCell->Tubulin Tubulin->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Inhibition->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: The proposed mechanism of anticancer activity of dinitroaniline derivatives.

Comparative Cytotoxicity: The cytotoxic efficacy of dinitroaniline derivatives against cancer cell lines varies significantly with their chemical structure. The following table presents a comparison of the IC50 values (the concentration required to inhibit the growth of 50% of the cells) for several dinitroaniline derivatives against different cancer cell lines.

CompoundSubstituent (on Aniline)Cancer Cell LineIC50 (µM)Reference
2-Nitroaniline --180[6]
4-Nitroaniline --210[6]
N-(3-nitrophenyl)-2,4,6-trinitroaniline 3-nitrophenylHep3BComparable to Cisplatin[5]
N-(3,5-difluorophenyl)-2,4,6-trinitroaniline 3,5-difluorophenylHep3BBetter than Cisplatin[5]
Compound 6c Thiazole derivativeSKOV-37.84[7]
Compound 6c Thiazole derivativeHepG213.68[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (dinitroaniline derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value for each compound.

Antimicrobial Activity: A Less Explored Frontier

While the herbicidal and anticancer activities of dinitroanilines are well-documented, their potential as antimicrobial agents is a less explored but promising area of research. The nitroaromatic scaffold is present in some known antimicrobial drugs, and the ability of dinitroanilines to interfere with fundamental cellular processes suggests they may also be effective against microbial pathogens.

Mechanism of Action: The precise mechanism of antimicrobial action for dinitroaniline derivatives is not as well-defined as their other biological activities. However, it is hypothesized that the bioreduction of the nitro groups within microbial cells can lead to the formation of reactive nitrogen species, which can cause damage to cellular components such as DNA and proteins.

Comparative Efficacy: The available data on the antimicrobial activity of dinitroaniline derivatives is more limited. However, some studies have shown promising results. The following table summarizes the minimum inhibitory concentration (MIC) values for some nitroaniline derivatives against various microorganisms.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Schiff Base Metal ComplexCobalt(II) complex of Isatin and p-nitroanilineBacillus subtilis5.0[8]
Schiff Base Metal ComplexCobalt(II) complex of Isatin and p-nitroanilineEscherichia coli5.0[8]
Thiazolidinone Derivative2,3-diaryl-thiazolidin-4-oneSalmonella Typhimurium0.008–0.06 mg/mL[8]
Thiazolidinone Derivative2,3-diaryl-thiazolidin-4-oneStaphylococcus aureus0.008–0.06 mg/mL[8]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dinitroaniline derivatives)

  • Positive control antibiotic

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate growth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in the 96-well plate using the growth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion: A Scaffold of Continuing Promise

The derivatives of this compound, primarily the N-substituted 2,6-dinitroanilines, represent a remarkable class of compounds with a rich history and a promising future. From their initial application as herbicides that revolutionized weed control to their emerging potential as anticancer and antimicrobial agents, the versatility of this chemical scaffold is undeniable. The key to their broad biological activity lies in their ability to disrupt the fundamental cellular process of microtubule polymerization, a mechanism that is conserved across different kingdoms of life, yet with enough subtlety to allow for some degree of selectivity.

The comparative data presented in this guide highlights the critical role of structure-activity relationships in tuning the biological effects of these compounds. Minor modifications to the substituents on the dinitroaniline ring can lead to significant changes in efficacy and target specificity. This provides a fertile ground for further research and development, with the potential to generate novel herbicides with improved environmental profiles, more effective and less toxic anticancer drugs, and new classes of antimicrobial agents to combat the growing threat of antibiotic resistance. The detailed experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate new derivatives, contributing to the ongoing exploration of this fascinating and impactful class of molecules.

References

  • 2,6-dinitroaniline - Organic Syntheses Procedure. [Link]

  • Dinitroaniline – Knowledge and References - Taylor & Francis. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - NIH. [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines - ResearchGate. [Link]

  • Dinitroaniline - Wikipedia. [Link]

  • Process for the preparation of 2,4-dinitroaniline - Google P
  • Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. [Link]

  • Comparative Persistence of Dinitroaniline Type Herbicides on the Soil Surface. [Link]

  • Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - NIH. [Link]

  • New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides - ResearchGate. [Link]

  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - Frontiers. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-Chloro-2,6-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-Chloro-2,6-dinitrobenzoate. As a highly reactive and toxic compound, adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.

Hazard Profile and Rationale for Strict Handling

This compound belongs to the family of chlorinated dinitroaromatic compounds. While a specific, comprehensive toxicological profile for this exact isomer may be limited, its structure dictates a high-hazard classification based on well-documented surrogates like 1-Chloro-2,4-dinitrobenzene. The presence of two nitro groups (–NO₂) on the benzene ring, coupled with a halogen, imparts significant reactivity and toxicity.

  • Toxicity: Dinitrobenzene derivatives are known to be highly toxic if inhaled, ingested, or absorbed through the skin.[1][2][3][4] They can cause damage to organs through prolonged or repeated exposure, with the central nervous system, blood (methemoglobinemia), and liver being primary targets.[5] The material is often classified as destructive to the tissue of mucous membranes and the upper respiratory tract.[3]

  • Reactivity and Explosive Potential: The nitro groups make the compound energetically unstable.[6] While not a primary explosive, dinitroaromatic compounds can be combustible and may decompose explosively if subjected to severe shock, friction, or high temperatures, especially in a confined space.[2] This intrinsic hazard mandates careful handling and segregation from incompatible materials.

  • Environmental Hazard: This class of compounds is typically very toxic to aquatic life with long-lasting effects.[1][4][5] Therefore, preventing release into the environment is a primary directive.[3]

Regulatory Framework: Classification as Hazardous Waste

In the United States, any discarded this compound must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] Chemical waste generators are legally required to classify their waste accurately.[4]

Potential EPA Waste Code Description Rationale for Applicability
D001 Ignitability While the solid itself has a high flash point, if mixed with a flammable solvent for disposal, the resulting mixture could be classified as D001.[9]
D003 Reactivity Due to the potential for explosive decomposition under heat or shock, this code may apply.[2][8] Nitro-containing compounds are often scrutinized for this characteristic.
F-List (e.g., F001-F005) Wastes from Non-Specific Sources If the compound is discarded as part of a spent solvent mixture (e.g., from a chromatography process), it may fall under these codes depending on the solvent used.[10][11]

Note: The final waste code determination must be made by the generating facility's Environmental Health & Safety (EHS) department in accordance with local, state, and federal regulations.

Pre-Disposal Protocol: Safe Handling at the Bench

Proper disposal begins with meticulous handling and segregation at the point of generation.

Required Personal Protective Equipment (PPE)

Before handling the primary container or any waste, the following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][4]

  • Skin Protection: A flame-retardant lab coat and heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene) are required. Dispose of contaminated gloves immediately after use.[3][12]

  • Respiratory Protection: All handling of solid material or concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation.[1][4]

Chemical Incompatibility

Accidental mixing of this compound waste with incompatible chemicals can trigger a violent reaction. This waste stream must be kept separate from the materials listed below.

Incompatible Chemical Class Potential Hazard upon Mixing References
Strong Bases (e.g., NaOH, KOH, amines)Can initiate decomposition reactions, potentially leading to pressure buildup or explosion.[13]
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Increased risk of fire and explosion.[13][14][15][16]
Reducing Agents Exothermic and potentially violent reactions.[16]
Combustible Materials Forms explosive mixtures.[13]

Step-by-Step Disposal Procedures

Follow the appropriate workflow based on the physical state of the waste.

Workflow A: Solid Waste (Pure Compound, Contaminated Labware)
  • Containerization:

    • Place solid this compound waste into a dedicated, sealable, and clearly labeled hazardous waste container. A polyethylene or glass container with a screw cap is appropriate.

    • Do not use metal containers or caps with metal liners to avoid potential reactions.

    • Contaminated items like weigh boats, spatulas, and gloves should be collected in a separate, sealed plastic bag and then placed in the solid waste container.

  • Labeling:

    • Affix a completed hazardous waste label to the container before adding the first particle of waste.

    • The label must include:

      • The words "Hazardous Waste."

      • Full Chemical Name: "this compound."

      • All applicable hazard characteristics (e.g., Toxic, Reactive).

      • Accumulation Start Date.

      • Generator's Name and Location.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area within the laboratory.

    • The storage location must be in a secondary containment bin to control any potential leaks.

    • Ensure the storage area is away from heat sources, direct sunlight, and incompatible chemicals.[17]

  • Disposal Request:

    • Once the container is full or the accumulation time limit is reached, submit a chemical waste pickup request to your institution's EHS department.

Workflow B: Liquid Waste (Contaminated Solvents, Aqueous Solutions)
  • Waste Stream Segregation:

    • Maintain separate waste streams for halogenated and non-halogenated solvents. Do NOT mix these waste streams.

    • Aqueous waste containing the compound should also be kept in its own dedicated container.

  • Containerization:

    • Use a dedicated, vented, and shatter-resistant waste container (e.g., coated glass or polyethylene) appropriate for the solvent.

    • Never fill a liquid waste container beyond 80% capacity to allow for vapor expansion.

  • Labeling:

    • As with solid waste, label the container fully before adding waste.

    • List all chemical constituents, including solvents and the full name "this compound," with their approximate percentages.

  • Storage & Disposal:

    • Store the sealed liquid waste container in a secondary containment bin in a designated satellite accumulation area, away from heat and incompatibles.

    • Submit a pickup request to EHS when ready for disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 Solid Waste Path cluster_2 Liquid Waste Path start Waste Generation: This compound decision Determine Waste Form: Solid or Liquid? start->decision solid_container Place in Dedicated, Labeled Solid Waste Container decision->solid_container Solid liquid_container Pour into Dedicated, Labeled Liquid Waste Container (<80% Full) decision->liquid_container Liquid solid_ppe Collect Contaminated PPE & Labware Separately log Log Waste in Lab's Hazardous Waste Inventory solid_ppe->log liquid_segregate Segregate Halogenated vs. Non-Halogenated Solvents liquid_segregate->log store Store in Designated Satellite Accumulation Area with Secondary Containment log->store ehs Request Pickup from Environmental Health & Safety (EHS) store->ehs

Caption: Decision workflow for segregating and storing this compound waste.

Emergency Spill Procedures

In the event of a spill, immediate and deliberate action is required.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If flammable solvents are involved, eliminate all ignition sources.

  • Ventilate: Ensure the area is well-ventilated by keeping the chemical fume hood running.

  • Assess & Act:

    • Minor Spill (Solid, <1g): If trained and equipped, personnel may clean up the spill. Don appropriate PPE. Gently cover the spill with an absorbent material like vermiculite or sand. Do not dry sweep. Carefully scoop the material into a designated hazardous waste container.

    • Major Spill (Any amount of liquid, >1g solid): Do not attempt to clean up. Evacuate the lab, close the doors, and contact your institution's EHS emergency line immediately.

  • Decontaminate: After cleanup, decontaminate the area with a suitable solvent and wash with soap and water. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[2]

References

  • National Center for Biotechnology Information (2024). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • New Jersey Department of Health (2009). Hazard Summary: Dinitrobenzene (mixed isomers). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • CP Lab Safety. Organic Nitro Compounds Waste Compatibility. Available at: [Link]

  • Vermont Department of Environmental Conservation. Frequently-Used Federal Hazardous Waste Codes. Available at: [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. Available at: [Link]

  • Capot Chemical (2019). Material Safety Data Sheet: Methyl 4-chloro-3-nitrobenzoate. Available at: [Link]

  • University of Nevada, Reno (2022). Partial List of Chemical Incompatibilities. Available at: [Link]

  • The University of Iowa (2023). Chemical Incompatibilities. Available at: [Link]

  • Wikipedia (2024). Explosive. Available at: [Link]

  • U.S. Environmental Protection Agency (2023). RCRAInfo Waste Codes. Available at: [Link]

  • ACTenviro (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Available at: [Link]

  • Alfred University. EPA Hazardous Waste Codes. Available at: [Link]

  • Hazardous Waste Experts (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Available at: [Link]

Sources

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